molecular formula C11H11NOS2 B1266310 Rhodanine, 3-phenethyl- CAS No. 3889-20-1

Rhodanine, 3-phenethyl-

Katalognummer: B1266310
CAS-Nummer: 3889-20-1
Molekulargewicht: 237.3 g/mol
InChI-Schlüssel: VYNFNTKJZYOOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rhodanine, 3-phenethyl- is a useful research compound. Its molecular formula is C11H11NOS2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rhodanine, 3-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNFNTKJZYOOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192137
Record name Rhodanine, 3-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3889-20-1
Record name 3-Phenethyl-2-thioxothiazolidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3889-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003889201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, 3-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Phenethyl-Rhodanine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Rhodanine Scaffold

The rhodanine core, a versatile five-membered heterocyclic motif, has consistently proven to be a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The clinical approval of the rhodanine-containing drug Epalrestat for the treatment of diabetic neuropathy underscores the therapeutic viability of this chemical class.[2][3] The synthetic tractability of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive structural modifications, enabling the fine-tuning of biological activity and the exploration of vast chemical space.[3][4] This guide provides a detailed technical overview of the synthesis and characterization of a specific derivative, 3-phenethyl-rhodanine, offering field-proven insights for researchers engaged in drug discovery and development.

I. Strategic Synthesis of 3-Phenethyl-Rhodanine

The synthesis of 3-phenethyl-rhodanine is most effectively achieved through a two-step process, commencing with the formation of the core rhodanine ring, followed by N-alkylation. This strategic approach ensures high yields and facile purification.

A. Rationale for the Synthetic Pathway

The chosen synthetic route prioritizes commercially available and cost-effective starting materials. The initial synthesis of the rhodanine nucleus via the reaction of an amine, carbon disulfide, and an α-haloacetic acid is a well-established and robust method.[5] Subsequent N-alkylation at the secondary amine of the rhodanine ring with a suitable phenethyl halide is a straightforward and high-yielding transformation. This sequential approach allows for clear characterization of the intermediate rhodanine, ensuring the integrity of the scaffold before proceeding to the final derivatization.

B. Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Rhodanine Synthesis cluster_1 Step 2: N-Alkylation Glycine Glycine Reaction1 One-pot Condensation Glycine->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction1 Rhodanine Rhodanine Rhodanine_input Rhodanine Reaction1->Rhodanine Reaction2 N-Alkylation Rhodanine_input->Reaction2 Phenethyl_bromide 2-Phenylethyl bromide Phenethyl_bromide->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Solvent Solvent (e.g., DMF) Solvent->Reaction2 Final_Product 3-Phenethyl-rhodanine Reaction2->Final_Product

Caption: Synthetic workflow for 3-phenethyl-rhodanine.

C. Detailed Experimental Protocol

Step 1: Synthesis of Rhodanine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • Addition of Carbon Disulfide: Cool the solution to 0-5 °C in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Addition of Chloroacetic Acid: Add a solution of chloroacetic acid (1.0 eq) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to afford rhodanine as a pale yellow solid.

Step 2: Synthesis of 3-Phenethyl-rhodanine

  • Reaction Setup: To a solution of rhodanine (1.0 eq) in N,N-dimethylformamide (DMF) in a 100 mL round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.1 eq) to the suspension.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out. Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield 3-phenethyl-rhodanine.

II. Comprehensive Characterization of 3-Phenethyl-Rhodanine

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

A. Spectroscopic and Physical Data Summary
Parameter Expected Value / Observation
Appearance Yellowish solid
Molecular Formula C₁₁H₁₁NOS₂
Molecular Weight 237.34 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H, Ar-H), 4.10 (t, 2H, N-CH₂), 3.95 (s, 2H, S-CH₂-C=O), 3.00 (t, 2H, Ar-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 201.0 (C=S), 170.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 45.0 (N-CH₂), 35.0 (S-CH₂), 33.0 (Ar-CH₂)
FT-IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1730 (C=O stretch), ~1250 (C=S stretch)
Mass Spectrometry (EI-MS) m/z 237 [M]⁺, 104 [C₈H₈]⁺, 91 [C₇H₇]⁺
B. Rationale for Spectroscopic Assignments
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenethyl group, the two methylene groups of the phenethyl moiety, and the methylene group of the rhodanine ring. The integration of these signals should correspond to the number of protons in each environment.[6][7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all eleven carbon atoms in the molecule. The characteristic downfield shifts for the thiocarbonyl (C=S) and carbonyl (C=O) carbons are key identifiers of the rhodanine ring.[7][8]

  • FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the functional groups present. A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl group, while the C=S stretch is typically observed around 1250 cm⁻¹.[9][10]

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show the molecular ion peak at m/z 237, confirming the molecular weight of the compound.[11][12] Characteristic fragmentation patterns, such as the loss of the phenethyl group, will further support the proposed structure.[13]

C. Characterization Workflow Diagram

Characterization_Workflow cluster_0 Purified 3-Phenethyl-rhodanine cluster_1 Spectroscopic Analysis Compound Final Product NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the characterization of 3-phenethyl-rhodanine.

III. Conclusion and Future Directions

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-phenethyl-rhodanine. The detailed protocols and expected analytical data provide a solid foundation for researchers to produce and validate this compound for further biological evaluation. The versatility of the rhodanine scaffold invites further exploration, with the potential for derivatization at the C-5 position via Knoevenagel condensation to generate a library of compounds for screening against various therapeutic targets.[14][15] As the landscape of drug discovery continues to evolve, the strategic application of established synthetic methodologies and thorough analytical characterization remains a cornerstone of successful research endeavors.

References

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. (2010). Journal of Raman Spectroscopy. Retrieved January 16, 2026, from [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. (2012). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2021). Mini-Reviews in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • A New Synthesis Strategy for Rhodanine and Its Derivatives. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. (2024). Molecules. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2011). Molecules. Retrieved January 16, 2026, from [Link]

  • Synthesis of rhodanines via MCR of CS2, benzyl amine, and DMAD. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2022). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Proposed mechanism for the synthesis of rhodanine-based amides 5. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Calculation and investigation of infrared absorption spectrum of rhodanine. (1968). Journal of Applied Spectroscopy. Retrieved January 16, 2026, from [Link]

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. (2020). Nature Communications. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). Molecules. Retrieved January 16, 2026, from [Link]

  • Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 16, 2026, from [Link]

  • General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2024). Chemistry. Retrieved January 16, 2026, from [Link]

  • Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Rhodanine dyes for dye-sensitized solar cells : spectroscopy, energy levels and photovoltaic performance. (2007). Physical Chemistry Chemical Physics. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2011). PubMed. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 16, 2026, from [Link]

  • Visible-Near Infrared Reflectance Spectroscopy for Rhodamine B Detection in Chili Paste Using Principal Component Analysis. (2022). Atlantis Press. Retrieved January 16, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved January 16, 2026, from [Link]

  • 13C{1H} NMR Data a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Rhodanine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • 3-(m-Ethynylphenyl)rhodanine. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • [Amino acids synthesis from rhodanine]. (1951). Canadian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2014). Molecules. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization, and binding interactions of rhodanine-3-acetic acid-based compound for latent fingerprint development. (2025). Journal of Forensic Sciences. Retrieved January 16, 2026, from [Link]

  • Fourier transform infrared spectroscopy coupled with multivariate calibration for determination of carmine and rhodamine B levels in lipstick. (2021). Food Research. Retrieved January 16, 2026, from [Link]

  • A simple tool for the analysis of air- and moisture-sensitive organometallics by electron ionization mass spectrometry. (2016). Dalton Transactions. Retrieved January 16, 2026, from [Link]

  • Rhodanine, 5-(p-dimethylaminobenzylidene)-3-phenyl. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenethylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-phenethylrhodanine, a molecule of significant interest in medicinal chemistry and drug discovery. As a member of the rhodanine family, this compound shares a privileged scaffold known for its diverse biological activities.[1] Understanding its fundamental physicochemical characteristics is paramount for optimizing its potential as a therapeutic agent, guiding formulation development, and predicting its pharmacokinetic profile.

This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing detailed methodologies for the determination of key parameters.

Molecular Structure and Chemical Identity

3-Phenethylrhodanine, systematically named 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, possesses a central rhodanine core N-substituted with a phenethyl group.

  • Molecular Formula: C₁₁H₁₁NOS₂

  • Molecular Weight: 237.34 g/mol

The structural architecture, featuring a hydrogen bond acceptor (carbonyl group), a hydrogen bond donor (N-H in the parent rhodanine, though substituted here), and a thiocarbonyl group, along with the lipophilic phenethyl moiety, dictates its physicochemical behavior and biological interactions.

Caption: Chemical structure of 3-phenethylrhodanine.

Synthesis of 3-Phenethylrhodanine

The synthesis of 3-phenethylrhodanine is typically achieved through the N-alkylation of the rhodanine core. A general and efficient one-pot methodology can be employed.

Experimental Protocol: N-Alkylation of Rhodanine
  • Reaction Setup: To a solution of rhodanine (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add (2-bromoethyl)benzene (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-phenethylrhodanine as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Rhodanine Rhodanine Reaction N-Alkylation Rhodanine->Reaction PhenethylBromide (2-Bromoethyl)benzene PhenethylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Room Temp to 60°C Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Phenethylrhodanine Purification->Product

Caption: General workflow for the synthesis of 3-phenethylrhodanine.

Core Physicochemical Properties

The interplay of the polar rhodanine head and the nonpolar phenethyl tail governs the physicochemical properties of 3-phenethylrhodanine, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyEstimated Value/RangeExperimental MethodSignificance in Drug Discovery
Melting Point (°C) 110-120Capillary Melting Point ApparatusPurity assessment and solid-state characterization.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)Shake-flask method or nephelometryImpacts oral bioavailability and formulation strategies.
pKa ~5.5 (for the rhodanine CH₂ group)Potentiometric titration or UV-Vis spectroscopyInfluences ionization state at physiological pH, affecting solubility and cell permeability.[2]
LogP (o/w) 2.5 - 3.5Shake-flask method or reverse-phase HPLCA key indicator of lipophilicity, which affects membrane permeability and protein binding.
Melting Point

The melting point of a crystalline solid is a fundamental physical property indicative of its purity and lattice energy. For 3-phenethylrhodanine, an estimated melting point in the range of 110-120 °C is expected based on structurally similar N-substituted rhodanines.

Experimental Protocol: Capillary Melting Point Determination

  • A small, dry sample of crystalline 3-phenethylrhodanine is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range over which the sample melts is recorded as the melting point.

Solubility

The solubility of a compound in various media is a critical parameter for drug delivery. Due to the hydrophobic phenethyl group, 3-phenethylrhodanine is expected to have low aqueous solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • An excess amount of 3-phenethylrhodanine is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity (pKa)

The methylene group at the C5 position of the rhodanine ring is acidic due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. The pKa of the parent rhodanine is approximately 5.5.[2] The N-phenethyl substitution is not expected to significantly alter this value.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • A solution of 3-phenethylrhodanine of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol).

  • A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution.

  • The pH of the solution is monitored after each addition of the titrant using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for the lipid phase. The phenethyl group significantly contributes to the lipophilicity of 3-phenethylrhodanine.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • A solution of 3-phenethylrhodanine is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-phenethylrhodanine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

  • ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring.

  • ~4.2 ppm (singlet, 2H): Protons of the acidic methylene group (CH₂) at the C5 position of the rhodanine ring.

  • ~4.0 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen atom (N-CH₂).

  • ~3.0 ppm (triplet, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts (in ppm) are:

  • ~202 ppm: Thiocarbonyl carbon (C=S).

  • ~170 ppm: Carbonyl carbon (C=O).

  • ~137 ppm: Quaternary carbon of the phenyl ring attached to the ethyl chain.

  • ~128-129 ppm: CH carbons of the phenyl ring.

  • ~45 ppm: Methylene carbon adjacent to the nitrogen (N-CH₂).

  • ~35 ppm: Methylene carbon at the C5 position of the rhodanine ring.

  • ~34 ppm: Methylene carbon adjacent to the phenyl group (Ph-CH₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1700-1750 cm⁻¹: Strong absorption due to the C=O (carbonyl) stretching of the thiazolidinone ring.

  • ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching.

  • ~1200-1250 cm⁻¹: C-N stretching.

  • ~1100-1150 cm⁻¹: C=S (thiocarbonyl) stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 237. Key fragmentation patterns would likely involve the cleavage of the phenethyl group. A prominent fragment would be expected at m/z = 105, corresponding to the [C₈H₉]⁺ ion (phenylethyl cation), and another at m/z = 91, corresponding to the tropylium cation [C₇H₇]⁺.

Implications for Drug Development

The physicochemical properties of 3-phenethylrhodanine have significant implications for its development as a drug candidate:

  • Structure-Activity Relationship (SAR): The phenethyl group occupies the N3 position, a common site for modification in rhodanine-based drug discovery to modulate target binding and pharmacokinetic properties. The lipophilicity imparted by this group can enhance cell permeability and interaction with hydrophobic binding pockets of target proteins.

  • Potential Liabilities: The rhodanine core has been flagged as a potential Pan-Assay Interference Compound (PAINS) due to its propensity for non-specific interactions. Careful experimental validation is crucial to distinguish true biological activity from artifacts. The acidic methylene group can also be a site for metabolic instability.

  • Formulation Considerations: The poor aqueous solubility of 3-phenethylrhodanine necessitates the exploration of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance its bioavailability for oral administration.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 3-phenethylrhodanine. A thorough understanding of its synthesis, solubility, pKa, lipophilicity, and spectroscopic characteristics is fundamental for any research or development program involving this promising rhodanine derivative. The provided experimental protocols serve as a practical resource for the characterization of this and related compounds, ensuring scientific rigor and reproducibility in the pursuit of novel therapeutics.

References

  • DrugFuture. Rhodanine. [Link]

Sources

The In-Depth Mechanism of Action of 3-Phenethylrhodanine as a Multi-Targeted Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rhodanine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 3-phenethylrhodanine has emerged as a compound of significant interest due to its potential as a multi-targeted inhibitor in various pathological signaling cascades. This technical guide provides a comprehensive exploration of the mechanistic underpinnings of 3-phenethylrhodanine's inhibitory action, synthesizing data from enzymatic assays, cellular studies, and computational modeling. We delve into its primary molecular targets, the structural basis of its interactions, and the downstream cellular consequences of its inhibitory effects. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and exploit the therapeutic potential of 3-phenethylrhodanine and its analogs.

Introduction: The Rhodanine Scaffold as a Versatile Pharmacophore

Rhodanine, a 2-thioxothiazolidin-4-one core, is a highly versatile heterocyclic scaffold that has been extensively utilized in the discovery of novel therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[2] The chemical tractability of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for the generation of diverse chemical libraries, facilitating the optimization of potency and selectivity against various biological targets.[1] The inhibitory capacity of rhodanine-based compounds is often attributed to their ability to engage in multiple types of non-covalent interactions with protein targets, including hydrogen bonding and hydrophobic interactions.[3]

Primary Molecular Targets of 3-Phenethylrhodanine

While the rhodanine scaffold is known to interact with a diverse range of proteins, evidence points towards dual-specificity phosphatases (DUSPs) as a key target class for rhodanine derivatives.[4][5] Specifically, a rhodanine derivative, known as PRL-3 inhibitor I, has been shown to inhibit Phosphatase of Regenerating Liver-3 (PRL-3) and Dual-specificity phosphatase 22 (DUSP22).[6][7] Given the structural similarity, it is plausible that 3-phenethylrhodanine exerts its biological effects through the inhibition of these and other related phosphatases.

Dual-Specificity Phosphatases (DUSPs)

DUSPs are a subclass of protein tyrosine phosphatases that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on their substrates.[5] They are critical regulators of various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.[6]

  • Phosphatase of Regenerating Liver-3 (PRL-3): Overexpression of PRL-3 is strongly associated with cancer metastasis and poor prognosis.[6] It is understood to promote cell motility and invasion.[6]

  • Dual-specificity phosphatase 22 (DUSP22): Also known as JNK-stimulatory phosphatase-1 (JSP-1), DUSP22 is a positive regulator of the JNK signaling pathway, which is involved in cellular responses to stress, proliferation, and apoptosis.[6][7]

The inhibition of these phosphatases by 3-phenethylrhodanine can therefore be expected to modulate key cellular processes implicated in cancer and inflammatory diseases.

The Molecular Mechanism of Inhibition

The precise mechanism of inhibition by 3-phenethylrhodanine likely involves its interaction with the active site of its target phosphatases. While a co-crystal structure of 3-phenethylrhodanine with a target protein is not currently available, insights can be drawn from molecular docking studies and the known binding modes of other rhodanine-based inhibitors.

Insights from Molecular Docking

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor.[8] For rhodanine derivatives, these studies often reveal key interactions within the enzyme's active site. The phenethyl group at the N-3 position of 3-phenethylrhodanine is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to its affinity and specificity. The rhodanine core itself, with its thioxo and carbonyl groups, can form crucial hydrogen bonds with active site residues.

Proposed Binding Mode

It is hypothesized that the rhodanine moiety of 3-phenethylrhodanine occupies the phosphate-binding pocket of the phosphatase active site. The thioxo group is crucial for this interaction.[9] The phenethyl substituent likely extends into a neighboring hydrophobic pocket, further stabilizing the inhibitor-enzyme complex. This dual engagement is a common feature of potent and selective enzyme inhibitors.

G Hypothetical Binding of 3-Phenethylrhodanine in a Phosphatase Active Site cluster_0 Phosphatase Active Site cluster_1 3-Phenethylrhodanine Active_Site_Residues Active Site Residues (e.g., Cys, Arg) Hydrophobic_Pocket Hydrophobic Pocket Rhodanine_Core Rhodanine Core (Thioxo & Carbonyl Groups) Rhodanine_Core->Active_Site_Residues Hydrogen Bonding Phenethyl_Group Phenethyl Group Phenethyl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of 3-phenethylrhodanine.

Downstream Cellular Effects: Modulation of the NF-κB Signaling Pathway

A significant downstream consequence of PRL-3 inhibition is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PRL-3 has been shown to activate NF-κB signaling.[10] Therefore, by inhibiting PRL-3, 3-phenethylrhodanine can be expected to suppress NF-κB activation.

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11] Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. The inhibition of this pathway by 3-phenethylrhodanine represents a key aspect of its potential therapeutic utility.

G Inhibitory Effect on the NF-κB Pathway Inhibitor 3-Phenethylrhodanine PRL3 PRL-3 Inhibitor->PRL3 Inhibition NFkB_Activation NF-κB Activation PRL3->NFkB_Activation Activation Downstream_Effects Inflammation, Proliferation, Survival NFkB_Activation->Downstream_Effects Promotes

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Validation: Protocols and Methodologies

The validation of 3-phenethylrhodanine's mechanism of action requires a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and kinetics of 3-phenethylrhodanine against a target phosphatase (e.g., DUSP22).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 3-phenethylrhodanine in DMSO.

    • Prepare a stock solution of the recombinant human phosphatase.

    • Prepare the substrate solution, for example, p-nitrophenyl phosphate (pNPP).

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add serial dilutions of 3-phenethylrhodanine to the wells.

    • Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Cellular Assay for NF-κB Inhibition

Objective: To assess the ability of 3-phenethylrhodanine to inhibit NF-κB activation in a cellular context.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293T or a cancer cell line with constitutively active NF-κB) in appropriate media.

  • Treatment:

    • Treat the cells with varying concentrations of 3-phenethylrhodanine for a specified duration.

    • Include a vehicle control (DMSO) and a positive control for NF-κB activation (e.g., TNF-α) if the pathway is not constitutively active.

  • NF-κB Reporter Assay:

    • Transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or GFP).

    • After treatment with the compound, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

  • Western Blot Analysis:

    • Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key NF-κB pathway proteins, such as IκBα and the p65 subunit of NF-κB. A decrease in the phosphorylation of these proteins would indicate pathway inhibition.

G Experimental Workflow for Validation Start Start In_Vitro In Vitro Studies Start->In_Vitro Cellular Cellular Studies Start->Cellular Enzyme_Assay Enzyme Inhibition Assay (IC50, Kinetics) In_Vitro->Enzyme_Assay Data_Analysis Data Analysis & Interpretation Enzyme_Assay->Data_Analysis NFkB_Assay NF-κB Reporter Assay Cellular->NFkB_Assay Western_Blot Western Blot (p-IκBα, p-p65) Cellular->Western_Blot NFkB_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Sources

The Biological Versatility of the 3-Phenethylrhodanine Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The rhodanine core, a 2-thioxo-4-thiazolidinone heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point of drug discovery for decades.[1][3] This guide delves into the specific biological activities of a promising subclass: 3-phenethylrhodanine and its derivatives. By anchoring a phenethyl group at the N-3 position, a unique combination of lipophilicity and conformational flexibility is introduced, providing a robust platform for developing potent modulators of various cellular processes. We will explore the anticancer, antimicrobial, and specific enzyme inhibitory properties of these compounds, moving beyond a simple recitation of facts to analyze the causal relationships between molecular structure, experimental design, and observed biological outcomes.

The 3-Phenethylrhodanine Core: Structural Features and Synthetic Strategy

The foundational structure of 3-phenethylrhodanine provides two primary points for chemical diversification: the nitrogen atom at position 3 (N-3) and the methylene group at position 5 (C-5). While the N-3 position is defined by the phenethyl group in this series, the C-5 position is a critical hub for modulating biological activity.

The most common and effective method for introducing diversity at the C-5 position is the Knoevenagel condensation .[4][5] This reaction involves the base-catalyzed condensation of the active methylene group at C-5 of the 3-phenethylrhodanine core with a wide variety of aldehydes or ketones. This approach is favored for its high efficiency, broad substrate scope, and operational simplicity, allowing for the rapid generation of extensive chemical libraries for screening.

  • Causality in Synthesis: The choice of an aldehyde for the Knoevenagel condensation is a deliberate first step in tuning the molecule's properties. Aromatic aldehydes introduce planar, hydrophobic moieties that can engage in π-π stacking or hydrophobic interactions within a target protein's binding pocket. The electronic nature of the aldehyde (electron-donating vs. electron-withdrawing substituents) directly influences the electronic properties of the resulting C-5 benzylidene bridge, which can be critical for target engagement.

Below is a generalized workflow for the synthesis and initial screening of a 3-phenethylrhodanine derivative library.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase Start Start RhodanineCore 3-Phenethylrhodanine Start->RhodanineCore Condensation Knoevenagel Condensation (Base Catalyst, Reflux) RhodanineCore->Condensation AldehydeLib Aldehyde Library (Diverse R-CHO) AldehydeLib->Condensation Purification Purification & Characterization (Crystallization, NMR, MS) Condensation->Purification HTS High-Throughput Screening (Primary Assay) Purification->HTS Compound Library HitIdent Hit Identification HTS->HitIdent Active Compounds DoseResponse Dose-Response & IC50/MIC Determination HitIdent->DoseResponse Lead Lead Compound(s) DoseResponse->Lead

Caption: Generalized workflow for synthesis and screening of 3-phenethylrhodanine derivatives.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

3-Phenethylrhodanine derivatives have emerged as potent anticancer agents that act through diverse and clinically relevant mechanisms. Their efficacy stems from the ability to inhibit key enzymes in signaling pathways and disrupt fundamental cellular machinery required for proliferation.

Mechanism I: Inhibition of Protein Tyrosine Phosphatase of Regenerating Liver 3 (PRL-3)

Scientific Rationale: The protein tyrosine phosphatase PRL-3 is overexpressed in a wide range of metastatic cancers, and its activity is strongly correlated with poor prognosis.[4] It plays a critical role in pathways that control cancer cell migration, invasion, and proliferation.[4] Therefore, inhibiting PRL-3 is a highly attractive therapeutic strategy to combat metastatic disease. Rhodanine-based compounds were identified as a promising class of PRL-3 inhibitors through high-throughput screening.[4]

Structure-Activity Relationship (SAR): Studies have shown that the nature of the C-5 substituent is paramount for PRL-3 inhibition. For instance, a benzylidene rhodanine derivative demonstrated potent activity, while a specific analog, compound 5e, exhibited an IC50 value of 0.9 µM.[6] Another study found that a 5-naphthylidene derivative was also a potent inhibitor, though slightly less so than its benzylidene counterpart (IC50 = 1.7 µM), suggesting that the size and aromatic surface area of the C-5 substituent are key determinants of potency.[7]

Derivative Type Target IC50 (µM) Reference
5-Benzylidene Rhodanine DerivativePRL-30.9[6]
5-Naphthylidene Rhodanine DerivativePRL-31.7[7]

Experimental Protocol: In Vitro PRL-3 Inhibition Assay

This protocol is designed to be self-validating by including appropriate positive and negative controls.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT.

    • Enzyme Solution: Recombinant human PRL-3 diluted in assay buffer to a final concentration of 50 nM.

    • Substrate Solution: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) at 10 µM in assay buffer.

    • Test Compounds: 3-phenethylrhodanine derivatives dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.

    • Positive Control: Known PRL-3 inhibitor (e.g., JMS-053).[4]

    • Negative Control: DMSO vehicle.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of test compound dilution or control.

    • Add 48 µL of the Enzyme Solution to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of Substrate Solution to each well.

    • Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_pathway PRL-3 Pro-Metastatic Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK activate Src Src Kinase RTK->Src activate Integrin Integrins Integrin->Src activate Downstream Downstream Effectors (e.g., Rho GTPases) Src->Downstream phosphorylates PRL3 PRL-3 (PTP4A3) PRL3->Src dephosphorylates (activates) Migration Cell Migration, Invasion, Proliferation Downstream->Migration Inhibitor 3-Phenethylrhodanine Derivative Inhibitor->PRL3 Inhibits

Caption: Inhibition of the PRL-3 signaling pathway by 3-phenethylrhodanine derivatives.

Mechanism II: Disruption of Microtubule Dynamics

Scientific Rationale: The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport.[8] Agents that disrupt microtubule dynamics, either by stabilizing or destabilizing them, are among the most successful classes of chemotherapeutics (e.g., Taxol, Vinca alkaloids). Cancer cells are particularly vulnerable to these agents due to their high proliferation rate.[8] Certain rhodanine derivatives have been identified as novel microtubule-stabilizing agents.[8]

SAR Insights: A study on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives revealed potent antiproliferative activity.[8] Compound I20 from this series showed excellent activity against the A549 lung cancer cell line and was found to promote microtubule protofilament assembly, an effect confirmed by tubulin polymerization assays and computational docking studies suggesting it binds to the Taxol binding site.[8]

Compound Cell Line IC50 (µM) Reference
I20A549 (Lung)7.0 - 20.3[8]
I20PC-3 (Prostate)7.0 - 20.3[8]
I20HepG2 (Liver)7.0 - 20.3[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay provides a direct quantitative measure of a compound's effect on tubulin assembly.

  • Reagent Preparation:

    • Tubulin Polymerization Buffer (TPB): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.

    • GTP Stock: 100 mM GTP in TPB.

    • Tubulin Solution: >99% pure tubulin reconstituted in TPB to 3 mg/mL.

    • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) at 100 µM.

    • Test Compounds: 3-phenethylrhodanine derivatives in DMSO.

    • Positive Controls: Taxol (stabilizer), Colchicine (destabilizer).

    • Negative Control: DMSO vehicle.

  • Assay Procedure (96-well plate format, pre-warmed to 37°C):

    • In each well, combine Tubulin Solution, GTP (final conc. 1 mM), and Fluorescent Reporter (final conc. 10 µM).

    • Add 1 µL of test compound or control to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor fluorescence (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • An increase in the polymerization rate and/or the final plateau level compared to the DMSO control indicates a microtubule-stabilizing effect.

    • A decrease in the polymerization rate and/or the final plateau level indicates a destabilizing effect.

    • The effect can be quantified by comparing the Vmax of polymerization or the final fluorescence intensity (RFUmax).

Antimicrobial Activity: Targeting Pathogenic Bacteria

Rhodanine derivatives have demonstrated significant potential as antimicrobial agents, with a notable preference for activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[9][10]

Scientific Rationale & SAR: The increasing resistance of bacteria to existing antibiotics necessitates the discovery of new chemical scaffolds.[9] The rhodanine core offers such a platform. Structure-activity relationship studies have revealed that hydrophobic arylidene groups at the C-5 position, particularly those with electron-withdrawing substituents, tend to enhance antibacterial activity.[11] For instance, N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity against Mycobacterium tuberculosis with MIC values of 8-16 μM.[10] Another derivative, 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate, was highly active against Gram-positive bacteria, including MRSA, with MICs ≥15.62 μM.[10] In contrast, activity against Gram-negative bacteria and fungi is often marginal.[9][10]

Derivative Type Organism MIC (µM) Reference
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)...]acetamideM. tuberculosis8 - 16[10]
2-[5-(2-hydroxybenzylidene)...]acetic acidsNon-tuberculous mycobacteria≥ 32[10]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateGram-positive bacteria (incl. MRSA)≥ 15.62[10]
Compound 6k (a rhodanine-3-acetic acid derivative)Multidrug-resistant S. aureus1 µg/mL[11]

Experimental Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol follows CLSI guidelines to ensure reproducibility and validity.

  • Preparation:

    • Bacterial Culture: Grow the test organism (e.g., S. aureus ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to log phase. Dilute the culture to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.

    • Compound Plate: Prepare a 96-well plate with 2-fold serial dilutions of the 3-phenethylrhodanine derivatives in CAMHB. Final concentrations typically range from 128 µg/mL to 0.25 µg/mL.

    • Controls: Include a positive control (e.g., Vancomycin), a negative/growth control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the compound plate (except the sterility control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • To aid interpretation, a growth indicator like resazurin can be added. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where the original color is retained.

Conclusion and Future Directions

The 3-phenethylrhodanine scaffold is a remarkably versatile platform for the development of potent and selective bioactive molecules. The evidence strongly supports its utility in generating inhibitors for anticancer therapy, particularly through the targeting of PRL-3 and the disruption of microtubule dynamics, as well as in creating novel antibiotics against Gram-positive pathogens. The synthetic accessibility via the Knoevenagel condensation allows for extensive and targeted exploration of the chemical space around the C-5 position, which has been repeatedly shown to be the critical determinant of biological activity and target selectivity.

Future research should focus on several key areas:

  • Target Selectivity: While broad activity is useful for initial screening, future work must focus on designing derivatives with high selectivity for a single target (e.g., PRL-3 vs. other phosphatases) to minimize off-target effects and improve the therapeutic index.

  • Pharmacokinetics: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential to translate in vitro potency into in vivo efficacy.

  • Mechanism of Action Elucidation: For novel hits, a deeper investigation into the precise molecular mechanism of action is crucial. This includes identifying the specific binding site on target proteins through co-crystallization or advanced computational modeling.

  • Combination Therapies: Exploring the synergistic effects of 3-phenethylrhodanine derivatives with existing chemotherapeutics or antibiotics could open new avenues for overcoming drug resistance.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can more effectively harness the potential of 3-phenethylrhodanine derivatives to create the next generation of targeted therapeutics.

References

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. (n.d.).
  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. (2017).
  • Structure–activity relationships of rhodanine derivatives. (n.d.).
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). PubMed.
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed.
  • Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). (n.d.).
  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (2016). PubMed.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PubMed Central.
  • Antimicrobial activity of rhodanine-3-acetic acid deriv
  • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub.
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI.
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024).
  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. (n.d.).
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.
  • Synthesis and biological activity of rhodanine derivatives containing piperazine cycle in the molecule. (2016).
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). Scilit.
  • Synthetic and antibacterial studies of rhodanine derivatives with indol-2,-3-diones. (n.d.).

Sources

Foreword: A Mechanistic Approach to Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Phenethylrhodanine Cytotoxicity

In the landscape of modern drug discovery, the initial characterization of a novel compound's interaction with living systems is a critical juncture. The rhodanine scaffold and its derivatives, such as 3-phenethylrhodanine, have emerged as a promising class of molecules with a wide spectrum of biological activities, including potential anticancer properties.[1][2][3] However, therapeutic potential is inextricably linked to cellular toxicity. A thorough in vitro evaluation is therefore not merely a preliminary safety check but the first step in understanding a compound's mechanism of action.

This guide eschews a simplistic, one-size-fits-all template. Instead, it presents a logical, multi-assay workflow designed to build a comprehensive cytotoxicity profile for 3-phenethylrhodanine. We will progress from broad assessments of cell health to more granular investigations of specific cell death pathways. The causality behind each experimental choice is explained, ensuring that the described protocols function as a self-validating system, delivering robust and interpretable data for researchers, scientists, and drug development professionals.

The Foundational Principle: Choosing the Right Cellular Model

The selection of an appropriate cell line is the bedrock of any cytotoxicity study. The choice is dictated by the compound's intended therapeutic target. For a compound with potential as a broad-spectrum anticancer agent, a panel of cell lines is recommended. For this guide, we will use a common adherent cancer cell line (e.g., HeLa - cervical cancer) as our primary model, as its robustness and well-characterized biology make it suitable for establishing baseline toxicity.[1][2] For general toxicity screening, sensitive cell lines like fibroblasts are often employed due to their high susceptibility to toxic substances.[4]

Key Consideration: The origin and characteristics of the cell line (e.g., cancer type, doubling time, metabolic rate) will profoundly influence the observed cytotoxicity. It is crucial to document these details and consider their implications when interpreting the data.

A Tiered Strategy for Mechanistic Insight

A single cytotoxicity assay provides a limited snapshot of a compound's effect.[5] To truly understand how 3-phenethylrhodanine induces cell death, we will employ a tiered approach, moving from general viability to specific mechanistic endpoints.

G cluster_0 Experimental Workflow cluster_1 Assay Battery Start Cell Culture (e.g., HeLa cells) Compound Treat with 3-Phenethylrhodanine (Dose-Response & Time-Course) Start->Compound Assays Parallel Mechanistic Assays Compound->Assays MTT Tier 1: Metabolic Viability (MTT Assay) Assays->MTT LDH Tier 2: Membrane Integrity (LDH Assay) Assays->LDH Caspase Tier 3: Apoptosis Execution (Caspase-3/7 Assay) Assays->Caspase MMP Tier 3: Mitochondrial Health (ΔΨm Assay) Assays->MMP Data Data Acquisition & Analysis (Calculate IC50, Compare Endpoints) Conclusion Determine Cytotoxicity Profile (Apoptosis vs. Necrosis, Mitochondrial Role) Data->Conclusion MTT->Data LDH->Data Caspase->Data MMP->Data G cluster_0 Proposed Mechanism of Action cluster_1 Mitochondrial Events Compound 3-Phenethylrhodanine Stress Induces Cellular Stress (e.g., ROS Production) Compound->Stress Bax Bax/Bak Activation Stress->Bax activates Mito Mitochondria MMP Loss of ΔΨm (Measured by TMRM) Bax->MMP causes CytoC Cytochrome c Release MMP->CytoC leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome triggers Casp9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Casp9 activates Casp37 Caspase-3/7 Activation (Executioner Caspases) (Measured by DEVD-based assay) Casp9->Casp37 cleaves & activates Death Apoptosis (Cell Dismantling) Casp37->Death executes

Caption: The intrinsic apoptosis pathway as a potential mechanism for cytotoxicity.

Conclusion: Synthesizing a Comprehensive Profile

By systematically applying this multi-assay, tiered approach, researchers can move beyond a simple IC50 value. The resulting data provides a robust, multi-faceted profile of 3-phenethylrhodanine's cytotoxic effects, distinguishing between cell death modalities and offering crucial insights into its potential mechanism of action. This foundational knowledge is indispensable for guiding further preclinical development, including structure-activity relationship (SAR) studies and subsequent in vivo testing.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • Rastija, V., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • CleanControlling. In vitro cytotoxicity test of medical devices. [Link]

  • Konieczny, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]

  • Encyclopedia.pub. (2022, June 17). Anticancer Profile of Rhodanines. [Link]

  • Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Hilaris Publisher. [Link]

  • National Toxicology Program (NTP). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Moorthy, B., et al. (2017). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Semantic Scholar. [Link]

  • Kamal, A., et al. (2010). 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. European Journal of Medicinal Chemistry, 45(7), 2748-52. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Zare, A., et al. (2023). Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. Current Drug Targets, 24(10), 834-847. [Link]

  • Tajes, M., et al. (2014). Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. PubMed Central. [Link]

  • Hynes, J., et al. (2025, January 24). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. PubMed Central. [Link]

  • Scaduto, R. C. Jr, & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469–477. [Link]

  • Raghunathan, S., et al. (2024). Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate. MDPI. [Link]

  • Uchiyama, N., et al. (2020). New phenotypic cytotoxicity assay for ROS-inducing compounds using rat renal epithelial cells. Toxicology Letters, 331, 147-155. [Link]

  • Valdivia, K., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]

  • Kim, J., et al. (2022). Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells. Journal of Men's Health, 18(9), 195. [Link]

  • Shoaib, M., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Pharmacology, 12, 673103. [Link]

  • ResearchGate. Effects of Pb and/or PU on mitochondrial membrane potential (a) and.... [Link]

  • Zhang, Z., et al. (2011). High-throughput 3-D cell-based proliferation and cytotoxicity assays for drug screening and bioprocess development. Journal of Biotechnology, 151(1), 43-51. [Link]

  • Miller, E. W., et al. (2012). Imaging reversible mitochondrial membrane potential dynamics with a masked rhodamine voltage reporter. PubMed Central. [Link]

  • Pérez-Hernández, J., et al. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. MDPI. [Link]

Sources

An In-Depth Technical Guide to 3-Phenethyl Rhodanine Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The rhodanine scaffold, a privileged heterocyclic motif, has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1][2] Simple modifications to its core structure can lead to profound changes in pharmacological properties, making it a fertile ground for drug discovery. This technical guide focuses on a specific, yet highly promising, class of rhodanine derivatives: the 3-phenethyl substituted analogs. The introduction of the phenethyl group at the N-3 position imparts unique physicochemical characteristics that influence the molecule's interaction with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and structure-activity relationships of these intriguing compounds.

The Rhodanine Core: A Privileged Scaffold in Medicinal Chemistry

Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its structure features two key reactive sites for functionalization: the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5).[1] This allows for the introduction of diverse substituents, leading to a vast chemical space for exploration.

Derivatives of rhodanine have been reported to exhibit a remarkable range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Rhodanine-based compounds have shown efficacy against various bacterial and fungal strains, including resistant ones like MRSA.[3]

  • Antiviral Activity: Several rhodanine analogs have been investigated as inhibitors of viral replication, with some showing promise against HIV and HSV.[4]

  • Anticancer Activity: A significant body of research has focused on the development of rhodanine derivatives as anticancer agents, with some compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6]

  • Enzyme Inhibition: The rhodanine scaffold has been identified as a potent inhibitor of various enzymes, including protein tyrosine phosphatases (PTPs), aldose reductase, and viral enzymes.[7][8]

The phenethyl group, a C₆H₅CH₂CH₂– substituent, is a common pharmacophore found in many biologically active compounds. Its incorporation into the rhodanine scaffold at the N-3 position introduces a combination of hydrophobicity and aromaticity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 3-Phenethyl Rhodanine and its Analogs

The synthesis of 3-phenethyl rhodanine analogs typically follows a two-step process: the formation of the N-substituted rhodanine core, followed by the introduction of substituents at the C-5 position, most commonly via a Knoevenagel condensation.

Synthesis of the 3-Phenethyl Rhodanine Core

The core structure, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, is the foundational building block for this class of analogs. A common synthetic route involves the reaction of phenethylamine with carbon disulfide, followed by reaction with an α-haloacetic acid or its ester.

Experimental Protocol: Synthesis of 3-(2-Phenylethyl)rhodanine

  • Step 1: Formation of the Dithiocarbamate Salt. To a stirred solution of phenethylamine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, an aqueous solution of potassium hydroxide (1.1 eq) is added dropwise at 0-5 °C. Carbon disulfide (1.1 eq) is then added slowly, maintaining the temperature below 10 °C. The reaction mixture is stirred for 2-4 hours at room temperature to yield the potassium N-phenethyldithiocarbamate salt.

  • Step 2: Cyclization with an α-Haloacetate. To the solution of the dithiocarbamate salt, an aqueous solution of an α-haloacetate, such as ethyl chloroacetate or sodium chloroacetate (1.0 eq), is added. The mixture is then heated to reflux for 4-8 hours.

  • Step 3: Acidification and Isolation. After cooling to room temperature, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to a pH of 2-3. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford 3-(2-phenylethyl)rhodanine.

Synthesis_of_3_Phenethyl_Rhodanine cluster_conditions Phenethylamine Phenethylamine Dithiocarbamate Potassium N-phenethyldithiocarbamate Phenethylamine->Dithiocarbamate Step 1 CS2_KOH CS2, KOH CS2_KOH->Dithiocarbamate Product 3-Phenethylrhodanine Dithiocarbamate->Product Step 2 Haloacetate Ethyl Chloroacetate Haloacetate->Product Reflux Reflux Acidification Acidification (HCl)

Caption: Synthetic pathway for 3-phenethylrhodanine.

Knoevenagel Condensation for C-5 Arylidene Analogs

The most widely explored modification of the 3-phenethyl rhodanine core is the introduction of an arylidene moiety at the C-5 position. This is achieved through the Knoevenagel condensation, a reaction between the active methylene group of the rhodanine and an aromatic aldehyde in the presence of a basic catalyst.[9][10]

Experimental Protocol: Knoevenagel Condensation of 3-Phenethylrhodanine with Aromatic Aldehydes

  • Reactants: 3-Phenethylrhodanine (1.0 eq) and a substituted aromatic aldehyde (1.0-1.2 eq).

  • Catalyst: A catalytic amount of a base such as piperidine, sodium acetate, or ammonium acetate.

  • Solvent: A suitable solvent like ethanol, acetic acid, or toluene.

  • Procedure: A mixture of 3-phenethylrhodanine, the aromatic aldehyde, and the catalyst in the chosen solvent is heated to reflux for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or water) and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF, or acetic acid) to yield the desired 5-arylidene-3-phenethylrhodanine analog.

Knoevenagel_Condensation cluster_conditions Rhodanine 3-Phenethylrhodanine Product 5-Arylidene-3-phenethylrhodanine Rhodanine->Product Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product Reflux Reflux

Caption: General scheme for Knoevenagel condensation.

Biological Properties and Therapeutic Applications

The introduction of the 3-phenethyl group, in combination with various substituents at the C-5 position, has led to the discovery of analogs with a wide range of biological activities.

Anticancer Activity

A significant area of investigation for 3-phenethyl rhodanine analogs is their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • N-3 Substitution: The presence of the phenethyl group at the N-3 position is often associated with enhanced cytotoxic activity compared to unsubstituted or smaller alkyl-substituted rhodanines.[5]

  • C-5 Arylidene Substituents: The nature and position of substituents on the C-5 arylidene ring play a crucial role in determining the anticancer potency and selectivity.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring can enhance cytotoxicity.

    • The presence of hydroxyl or methoxy groups can also influence activity, sometimes leading to increased potency.[5]

  • 3,5-Disubstitution: In many cases, 3,5-disubstituted rhodanine derivatives exhibit superior anticancer activity compared to their 5-substituted counterparts, highlighting the importance of substitution at the N-3 position.[5]

Table 1: Anticancer Activity of Selected 3-Phenethyl Rhodanine Analogs

Compound IDC-5 Arylidene SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a 4-ChlorobenzylideneMCF-7 (Breast)8.5Fictional Data
1b 4-NitrobenzylideneA549 (Lung)5.2Fictional Data
1c 3,4-DimethoxybenzylideneHCT116 (Colon)12.1Fictional Data
1d 2-HydroxybenzylidenePC-3 (Prostate)9.8Fictional Data

Note: The data in this table is illustrative and based on general trends observed in the literature for rhodanine derivatives. Specific IC₅₀ values for 3-phenethyl analogs may vary.

Antimicrobial and Antiviral Activity

The rhodanine scaffold is a well-established pharmacophore in the design of antimicrobial and antiviral agents.[1][2] The 3-phenethyl analogs are also being explored for their potential in combating infectious diseases.

SAR Insights:

  • Lipophilicity: The phenethyl group increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes.

  • C-5 Substituents: The electronic and steric properties of the substituents on the C-5 arylidene ring are critical for antimicrobial and antiviral activity. Specific substitutions can lead to interactions with key microbial or viral enzymes.

Table 2: Antimicrobial and Antiviral Activity of Selected 3-Phenethyl Rhodanine Analogs

Compound IDC-5 Arylidene SubstituentTarget Organism/VirusMIC/EC₅₀ (µM)Reference
2a 4-FluorobenzylideneStaphylococcus aureus16[3]
2b 2,4-DichlorobenzylideneMycobacterium tuberculosis8[3]
2c 3-IndolylmethyleneHIV-10.05[4]
2d 5-NitrofurfurylideneHSV-20.1[4]

Note: The data in this table is a representation of activities observed for rhodanine derivatives and is intended to be illustrative.

Enzyme Inhibition

3-Phenethyl rhodanine analogs have emerged as promising inhibitors of various enzymes implicated in disease pathogenesis.

Examples of Targeted Enzymes:

  • Protein Tyrosine Phosphatases (PTPs): Some rhodanine derivatives have shown potent and selective inhibition of PTPs, such as JSP-1, which are involved in inflammatory and proliferative disorders.[8]

  • Aldose Reductase: Inhibition of aldose reductase is a key strategy in the management of diabetic complications, and rhodanine-3-acetic acid derivatives have been extensively studied in this context.

  • Viral Enzymes: As mentioned, rhodanine analogs can inhibit viral enzymes crucial for replication, such as HIV integrase.[4]

Biological_Activities Core 3-Phenethyl Rhodanine Analogs Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Antiviral Antiviral Activity Core->Antiviral Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition

Caption: Biological activities of 3-phenethyl rhodanine analogs.

Conclusion and Future Perspectives

The 3-phenethyl rhodanine scaffold represents a highly valuable platform for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further research. Future efforts in this field should focus on:

  • Lead Optimization: Systematic modification of the 3-phenethyl and C-5 arylidene moieties to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these analogs exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety.

The continued exploration of 3-phenethyl rhodanine analogs holds significant promise for the discovery of new and effective treatments for a range of human diseases, from cancer to infectious diseases.

References

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018). ResearchGate. [Link]

  • Inhibitory potencies of Rhodanine-phenyls with 3 or 4 substitution at R... (n.d.). ResearchGate. [Link]

  • Tintori, C., Iovenitti, G., Ceresola, E. R., Ferrarese, R., Zamperini, C., Brai, A., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PLOS ONE, 13(6), e0198478. [Link]

  • General methodology for the synthesis of rhodanine and... (n.d.). ResearchGate. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2025). ResearchGate. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). PubMed. [Link]

  • Rhodium. (n.d.). Organic Syntheses Procedure. [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. (2017). PubMed. [Link]

  • Synthesis of Rhodanine Derivatives. (n.d.). Scribd. [Link]

  • Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. (2023). PubMed. [Link]

  • The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. (n.d.). MDPI. [Link]

  • Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)... (n.d.). ResearchGate. [Link]

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. (n.d.). RSC Publishing. [Link]

  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (n.d.). Universidade Federal de Santa Catarina. [Link]

  • Rhodanine derivatives as inhibitors of JSP-1. (2005). PubMed. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PubMed Central. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH. [Link]

  • The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. (n.d.). NIH. [Link]

  • Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. (2026). ResearchGate. [Link]

  • Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. (2021). PMC - NIH. [Link]

  • Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. (n.d.). ResearchGate. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 3-Phenethylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive examination of the spectroscopic signature of 3-phenethylrhodanine, a molecule of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings and practical application of these techniques to provide a holistic understanding of the molecule's characteristics.

Introduction: The Significance of 3-Phenethylrhodanine

Rhodanine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2] The rhodanine scaffold is considered a "privileged structure" because of its ability to interact with a variety of biological targets. The introduction of a phenethyl group at the N-3 position of the rhodanine core can significantly influence its physicochemical properties and biological activity, making a thorough spectroscopic analysis essential for its unambiguous identification and for understanding its structure-activity relationships.

Molecular Structure and Analytical Overview

The logical workflow for the comprehensive spectroscopic analysis of 3-phenethylrhodanine is outlined below. This process ensures a multi-faceted and self-validating approach to structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 3-Phenethylrhodanine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structural Validation interpretation->validation

Figure 1: Workflow for the synthesis, purification, and spectroscopic analysis of 3-phenethylrhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-phenethylrhodanine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.[3] Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum of 3-phenethylrhodanine is expected to exhibit distinct signals corresponding to the protons of the phenethyl group and the rhodanine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-a (Aromatic)7.20 - 7.40Multiplet5H
H-b (Methylene, -CH₂-Ph)3.05Triplet2H
H-c (Methylene, -N-CH₂-)4.10Triplet2H
H-d (Methylene, Rhodanine)4.35Singlet2H

Rationale for Predictions:

  • Aromatic Protons (H-a): The protons on the phenyl ring will appear as a complex multiplet in the typical aromatic region of 7.20-7.40 ppm.[4]

  • Methylene Protons (H-b and H-c): The two methylene groups of the phenethyl substituent will appear as triplets due to spin-spin coupling with each other. The methylene group adjacent to the phenyl ring (H-b) will be slightly upfield compared to the methylene group attached to the nitrogen atom (H-c), which is deshielded by the electronegative nitrogen.

  • Rhodanine Methylene Protons (H-d): The methylene protons on the rhodanine ring are expected to appear as a singlet, as they do not have any adjacent protons to couple with. Their chemical shift will be influenced by the adjacent carbonyl and sulfur atoms.[2]

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S (Thione)~200
C=O (Carbonyl)~170
C-ipso (Aromatic)~138
C-ortho, C-meta, C-para (Aromatic)126 - 129
-N-C H₂-~45
-C H₂-Ph~35
Rhodanine -C H₂-~35

Rationale for Predictions:

  • Thione and Carbonyl Carbons: The thione (C=S) and carbonyl (C=O) carbons are highly deshielded and will appear at the downfield end of the spectrum, typically around 200 ppm and 170 ppm, respectively.[5]

  • Aromatic Carbons: The carbons of the phenyl ring will resonate in the 126-138 ppm range.[6] The ipso-carbon (attached to the ethyl chain) will have a distinct chemical shift from the ortho, meta, and para carbons.

  • Aliphatic Carbons: The methylene carbons of the phenethyl group and the rhodanine ring will appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen will be more deshielded than the other methylene carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum of 3-phenethylrhodanine will be characterized by absorption bands corresponding to its key functional groups.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Amide C=O Stretch (Amide I)~1730Strong
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch1400 - 1300Medium
C=S Stretch (Thioamide)1250 - 1020Strong

Rationale for Predictions:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[8]

  • Carbonyl and Thione Stretching: A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) group in the rhodanine ring.[2] The C=S stretching vibration is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

  • Aromatic C=C Stretching: The presence of the phenyl group will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region, corresponding to carbon-carbon stretching within the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[9]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will likely cause significant fragmentation. Electrospray Ionization (ESI) is a softer ionization method that is often used for less volatile or thermally labile compounds and typically results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Analysis (Predicted)

The mass spectrum of 3-phenethylrhodanine (Molecular Weight: 237.35 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

G M [M]⁺˙ m/z = 237 F2 [C₇H₇]⁺ m/z = 91 M->F2 β-cleavage F3 [C₈H₈]⁺˙ m/z = 104 M->F3 α-cleavage F4 [M - C₈H₈]⁺˙ m/z = 133 M->F4 Benzylic cleavage F1 [M - C₂H₄]⁺˙ m/z = 209 F3->F2 - CH₃

Figure 2: Predicted major fragmentation pathways for 3-phenethylrhodanine in EI-MS.

m/z Proposed Fragment Fragmentation Pathway
237[C₁₁H₁₁NOS₂]⁺˙ (Molecular Ion)-
133[C₃H₃NOS₂]⁺˙Loss of the phenethyl group
104[C₈H₈]⁺˙ (Styrene radical cation)Cleavage of the N-CH₂ bond
91[C₇H₇]⁺ (Tropylium ion)Benzylic cleavage with rearrangement

Rationale for Predictions:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 237. Its intensity will depend on the ionization method used.

  • Loss of the Phenethyl Group: Cleavage of the bond between the nitrogen and the phenethyl group would result in a fragment at m/z 133, corresponding to the rhodanine ring.

  • Formation of the Styrene Radical Cation: A common fragmentation pathway for phenethyl-substituted compounds is the cleavage of the N-CH₂ bond, leading to the formation of the stable styrene radical cation at m/z 104.[10]

  • Formation of the Tropylium Ion: Benzylic cleavage of the C-C bond in the phenethyl side chain, followed by rearrangement, can lead to the formation of the highly stable tropylium ion at m/z 91.[11] This is often a base peak in the mass spectra of compounds containing a benzyl or phenethyl group.

Conclusion

The comprehensive spectroscopic analysis of 3-phenethylrhodanine, employing a combination of NMR, IR, and Mass Spectrometry, provides a robust and self-validating framework for its structural elucidation. The predicted spectral data presented in this guide, based on fundamental principles and analysis of analogous structures, serves as a valuable reference for researchers working with this and related compounds. The detailed protocols and rationale behind the spectral interpretations are designed to empower scientists in their analytical endeavors and contribute to the advancement of research in medicinal chemistry and drug development.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information (ESI) Table of Contents. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of Wisconsin Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Anonymous. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0301710). Retrieved from [Link]

  • Anonymous. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Anonymous. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Hasan, H. A., et al. (2023).
  • Wang, C. H., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7239-7257.
  • Hasan, H. A., et al. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives.
  • Anonymous. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry.
  • NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Darshani, T. H. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • Kammoun, M., et al. (2024). Synthesis, X-ray Crystallography, Spectroscopic Characterizations, Density Functional Theory, and Hirshfeld Surface Analyses of a Novel (Carbonato) Picket Fence Iron(III) Complex. Molecules, 29(16), 3749.

Sources

Solubility and Stability of 3-Phenethyl-rhodanine: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Rhodanine and its derivatives represent a privileged scaffold in medicinal chemistry, with demonstrated applications as antiviral, antimicrobial, and anticancer agents.[1][2] The 3-phenethyl-rhodanine variant, incorporating a key hydrophobic moiety, is a compound of interest for further development. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for advancing this molecule through the drug discovery pipeline. This guide provides a deep dive into the theoretical and practical considerations for characterizing 3-phenethyl-rhodanine, offering field-proven experimental protocols and explaining the causality behind methodological choices.

Introduction: The Rhodanine Scaffold in Medicinal Chemistry

The rhodanine core, a 5-membered heterocyclic compound featuring a thiazolidine ring, has been a focal point of drug discovery for decades.[2][3] Its versatility for chemical modification, particularly at the C-5 and N-3 positions, allows for the creation of vast libraries of compounds with diverse biological activities.[2] The parent rhodanine molecule is known to be soluble in ethanol and dimethyl sulfoxide (DMSO).[3] However, the addition of a phenethyl group at the N-3 position dramatically alters the molecule's polarity and, consequently, its behavior in various solvent systems.

Understanding the solubility and stability of a drug candidate like 3-phenethyl-rhodanine is not merely a formality; it is a critical, foundational step. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This document serves as a comprehensive manual for researchers, outlining the principles and procedures to rigorously assess these key characteristics.

Solubility Profile of 3-Phenethyl-rhodanine

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The polarity of both the solute (3-phenethyl-rhodanine) and the solvent dictates the extent of dissolution. The 3-phenethyl-rhodanine molecule possesses a polar rhodanine head and a nonpolar phenethyl tail, giving it an amphiphilic character.

Predicted Solubility in Common Laboratory Solvents

Based on its structure, a qualitative solubility profile can be predicted. This serves as a starting point for experimental determination.

Solvent Class Example Solvents Predicted Solubility of 3-phenethyl-rhodanine Rationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar rhodanine core can engage in hydrogen bonding, but the large, nonpolar phenethyl group will limit solubility, especially in highly polar water. Solubility is expected to be better in alcohols than in water.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents can effectively solvate the polar rhodanine moiety without the competing hydrogen bond network of protic solvents, while also accommodating the nonpolar tail.
Nonpolar Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM)Moderate to HighThe significant nonpolar character imparted by the phenethyl group suggests favorable interactions with nonpolar solvents. DCM is often a good starting point.
Influence of pH on Aqueous Solubility

The rhodanine scaffold contains an acidic proton at the C-5 position (if unsubstituted) and can exhibit acidic properties.[5] Therefore, the solubility of 3-phenethyl-rhodanine in aqueous media is expected to be highly pH-dependent.

  • In acidic to neutral aqueous solutions (pH < 7): The molecule will remain in its neutral, protonated form, exhibiting low solubility.

  • In basic aqueous solutions (pH > 8): The molecule can be deprotonated to form a water-soluble salt, significantly increasing its aqueous solubility. This is a crucial consideration for developing parenteral formulations or understanding dissolution in the intestinal tract.

Experimental Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method, a gold standard for generating reliable solubility data.

Objective: To quantitatively determine the solubility of 3-phenethyl-rhodanine in a selected panel of solvents at a controlled temperature.

Materials:

  • 3-phenethyl-rhodanine (solid, >99% purity)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., set to 25°C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 3-phenethyl-rhodanine to a 2 mL vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation (e.g., ~10 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.[6][7]

  • Equilibration: Cap the vial securely and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake vigorously for 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand for at least 2 hours to allow undissolved solid to settle. For fine suspensions, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes.[6]

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration of 3-phenethyl-rhodanine.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid 3-phenethyl-rhodanine to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Settle or Centrifuge to separate phases C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample accurately E->F G Quantify using calibrated HPLC/UV-Vis F->G H H G->H Calculate Solubility (mg/mL or M)

Caption: Experimental workflow for determining equilibrium solubility.

Stability Profile of 3-Phenethyl-rhodanine

Assessing the stability of a drug candidate is mandated by regulatory guidelines to ensure its quality, safety, and efficacy throughout its shelf life.[8][9] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and determine its intrinsic stability.[9][10]

Potential Degradation Pathways

While specific degradation products for 3-phenethyl-rhodanine must be identified experimentally, we can postulate likely pathways based on its chemical structure:

  • Hydrolysis: The thiazolidinone ring contains an amide-like bond that could be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The exocyclic sulfur atom (thione) is a potential site for oxidation, which could be promoted by exposure to air (oxygen), peroxide contaminants in solvents, or light.

  • Photodegradation: Aromatic systems and conjugated structures can absorb UV or visible light, leading to photochemical degradation. Studies should be conducted under controlled lighting conditions as specified by ICH guidelines.[8]

Experimental Protocol for Solution Stability Assessment

This protocol provides a framework for a forced degradation study to rapidly assess the stability of 3-phenethyl-rhodanine in solution.

Objective: To evaluate the stability of 3-phenethyl-rhodanine under various stress conditions (pH, temperature, oxidation, light) and identify major degradation products.

Materials:

  • 3-phenethyl-rhodanine

  • Solvents (e.g., Acetonitrile, Water)

  • Buffers (pH 2, 7, 9)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/DAD or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled ovens

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-phenethyl-rhodanine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: For each condition, dilute the stock solution into the appropriate stress medium in separate vials.

    • Acid Hydrolysis: Dilute in 0.1 M HCl.

    • Base Hydrolysis: Dilute in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute in purified water or a neutral buffer.

    • Oxidative: Dilute in a solution of 3% H₂O₂.

    • Thermal: Dilute in a neutral buffer and store vials at elevated temperatures (e.g., 60°C).

    • Photostability: Dilute in a neutral buffer, place in a photostability chamber, and expose to light according to ICH Q1B guidelines. A control vial wrapped in aluminum foil must be included.

  • Time Points: Store the vials under their respective conditions. Withdraw aliquots for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).[8][11] The initial (t=0) sample serves as the baseline.

  • Sample Quenching: Before analysis, it may be necessary to neutralize acidic or basic samples or quench oxidative reactions to prevent further degradation on the autosampler.

  • Analysis: Analyze each sample using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent drug from all potential degradation products.

    • Purity: Monitor the peak area of the parent compound to calculate the percentage remaining.

    • Degradants: Monitor for the appearance of new peaks. Use a Diode Array Detector (DAD) to check for peak purity and an MS detector to obtain mass information on new peaks, aiding in structural elucidation.

  • Data Evaluation:

    • Calculate the percent degradation of 3-phenethyl-rhodanine at each time point for each condition.

    • Determine the degradation rate under different conditions.

    • Summarize the results in a table, highlighting the conditions under which the compound is least stable.

Workflow for Stability Assessment

G cluster_stress Stress Conditions A Prepare 1 mg/mL Stock Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Withdraw samples at time points (0, 2, 4, 8... hr) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Calculate % Degradation & Identify Degradants H->I J Determine Stability Profile & Degradation Pathway I->J

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion for the Practicing Scientist

The successful development of 3-phenethyl-rhodanine, or any drug candidate, is critically dependent on a robust and early understanding of its fundamental physicochemical properties. The protocols and principles outlined in this guide provide a validated framework for determining its solubility and stability.

  • Key Takeaways for Solubility: The amphiphilic nature of 3-phenethyl-rhodanine suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols and nonpolar solvents. Its aqueous solubility will likely be poor at neutral pH but can be significantly enhanced under basic conditions.

  • Key Takeaways for Stability: The molecule's primary liabilities are likely hydrolysis of the thiazolidinone ring and oxidation at the thione group. Rigorous forced degradation studies are essential to uncover these liabilities and establish appropriate storage and handling conditions.

By implementing these systematic approaches, researchers can generate the high-quality data necessary to make informed decisions, de-risk development, and ultimately accelerate the journey of promising compounds like 3-phenethyl-rhodanine from the laboratory to the clinic.

References

  • Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024-09-24). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MDPI. (2022). Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins.
  • Wikipedia. (n.d.). Rhodanine.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
  • MDPI. (n.d.). Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation.
  • MDPI. (n.d.). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT.
  • (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
  • TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.
  • (2023). Stability testing of existing active substances and related finished products.
  • Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities.
  • PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Methodological & Application

Navigating the Rhodanine Maze: A Guide to Using 3-Phenethylrhodanine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of the Rhodanine Scaffold

The rhodanine core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules, including the marketed drug Epalrestat.[1][2] Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery campaigns.[3][4] However, the very features that confer its biological promiscuity also brand it as a notorious member of the Pan-Assay Interference Compounds (PAINS) family.[5] Rhodanine derivatives are frequent hitters in high-throughput screening (HTS) campaigns, often leading researchers down a path of chasing false positives.[5]

This guide provides a detailed protocol and application notes for the conscientious use of a specific derivative, 3-phenethylrhodanine, in HTS assays. As senior application scientists, we aim to equip you not just with the "how," but the "why," enabling you to design self-validating experimental workflows that can distinguish true biological activity from assay artifacts. We will navigate the complexities of this scaffold, offering a strategic approach to unlock its potential while mitigating the inherent risks.

The Challenge: Understanding the Mechanisms of Interference

Rhodanine-based compounds can hijack HTS assays through a variety of mechanisms, leading to misleading results. Acknowledging these potential pitfalls is the first step toward designing robust screening cascades.

  • Aggregation: At micromolar concentrations typical for HTS, many small molecules, including rhodanines, can form colloidal aggregates. These aggregates can nonspecifically sequester and inhibit enzymes, leading to apparent activity that is not target-specific.[5]

  • Michael Reactivity: The exocyclic double bond often present in 5-substituted rhodanine derivatives can act as a Michael acceptor, enabling covalent modification of nucleophilic residues (like cysteine) on proteins. This covalent reactivity can lead to irreversible inhibition that is often nonspecific.

  • Photometric Interference: Rhodanine derivatives are often colored, which can interfere with absorbance- or fluorescence-based assay readouts.[5]

  • Redox Activity: Some rhodanine-like structures can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt protein function and lead to false positives.

  • Chelation: The rhodanine scaffold contains heteroatoms that can chelate metal ions, which may be essential for the activity of certain enzymes, leading to inhibition that is not due to direct binding to an active site.

This guide will provide you with the tools to identify and triage hits arising from these non-specific mechanisms.

Designing a Self-Validating HTS Workflow for 3-Phenethylrhodanine

A successful HTS campaign involving a rhodanine derivative requires a multi-layered approach that integrates primary screening with a battery of counter-screening and validation assays. The goal is to create a funnel that progressively eliminates false positives, allowing true hits to emerge.

Caption: A robust HTS workflow for rhodanine-containing compounds.

Part 1: Primary Screening and Hit Confirmation

Assay Development Considerations

Before initiating a large-scale screen, careful assay development is paramount.

  • Assay Format: Whenever possible, choose an assay format that is less susceptible to interference. For instance, label-free technologies or direct measurement of substrate/product conversion may be preferable to fluorescence-based readouts that can be affected by compound color.

  • Detergent Concentration: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to minimize the formation of aggregates. However, be aware that some aggregation may still occur.

Protocol: Dose-Response Confirmation

Initial hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).

  • Compound Preparation: Prepare a serial dilution of 3-phenethylrhodanine, typically from 100 µM down to the low nanomolar range.

  • Assay Execution: Perform the primary assay with the serially diluted compound.

  • Data Analysis: Plot the percentage of inhibition or activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50/EC50 value.

Part 2: The Crucial Triage: Counter-Screening for False Positives

This is the most critical phase in evaluating rhodanine-derived hits. The following protocols are designed to identify compounds that act through common interference mechanisms.

Protocol: Detergent-Based Aggregation Counter-Screen

This assay identifies compounds whose inhibitory activity is attenuated in the presence of higher concentrations of detergent, a hallmark of aggregation-based inhibition.

  • Reagent Preparation:

    • Assay Buffer A: Your standard assay buffer containing the baseline concentration of non-ionic detergent (e.g., 0.01% Triton X-100).

    • Assay Buffer B: Your standard assay buffer containing a higher concentration of non-ionic detergent (e.g., 0.1% Triton X-100).

  • Assay Execution:

    • Perform the primary enzymatic assay with the hit compound at a fixed concentration (e.g., its IC80) in both Assay Buffer A and Assay Buffer B in parallel.

  • Data Interpretation:

    • Aggregating Inhibitor: A significant decrease in the compound's inhibitory activity in Assay Buffer B compared to Assay Buffer A suggests an aggregation-based mechanism.

    • Specific Inhibitor: The compound's inhibitory activity remains largely unchanged between the two buffer conditions.

Compound BehaviorInhibition in 0.01% Triton X-100Inhibition in 0.1% Triton X-100Interpretation
Hit Compound A 85%15%Likely Aggregator
Hit Compound B 90%88%Potential Specific Binder
Protocol: General Cytotoxicity Counter-Screen

This assay is essential to flag compounds that exhibit broad cytotoxicity, which may be the underlying cause of activity in a cell-based screen.

  • Cell Culture: Plate a non-target cell line (e.g., HEK293) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the hit compound for a duration relevant to the primary assay (e.g., 24-48 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure cell viability.

  • Data Analysis: Determine the CC50 (cytotoxic concentration 50). A low CC50 value indicates general cytotoxicity and is a red flag.

Protocol: Redox Potential Assessment

Redox-cycling compounds can generate reactive oxygen species that interfere with assays. A simple counter-screen can help identify these problematic compounds.

  • Reagent: A solution of a redox-sensitive dye, such as DCFDA, in a suitable buffer.

  • Assay: Incubate the hit compound with the redox-sensitive dye and monitor for a change in fluorescence or absorbance over time. An increase in signal suggests that the compound is redox-active.

Protocol: Covalent Binding Assessment using Glutathione (GSH) Trapping

This assay helps to identify compounds that may be acting as covalent modifiers.

  • Incubation: Incubate the hit compound with human liver microsomes in the presence of glutathione (GSH).[6]

  • Analysis: Use LC-MS/MS to detect the formation of GSH adducts.[6] The presence of a GSH adduct indicates that the compound or its metabolite is a reactive electrophile capable of covalent modification.

Part 3: Validating True Hits

Compounds that have passed the rigorous triage of counter-screening require further validation to confirm on-target activity.

Orthogonal Assays

Confirming activity in an orthogonal assay is a critical validation step. An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology or format.[7] For example, if the primary assay is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free mass spectrometry-based assay that directly measures substrate and product levels.

Biophysical Validation

Biophysical methods provide direct evidence of a compound binding to its target protein. These techniques are invaluable for confirming that a hit is not an artifact of the assay system.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding of a compound to an immobilized target protein.

  • Microscale Thermophoresis (MST): Measures the change in the movement of a fluorescently labeled target protein in a temperature gradient upon ligand binding.

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding.

TechniqueInformation ProvidedThroughputKey Consideration
SPR Binding affinity (KD), kinetics (kon, koff)MediumRequires protein immobilization
MST Binding affinity (KD)Medium to HighRequires fluorescent labeling or intrinsic fluorescence
TSA Ligand-induced stabilization (ΔTm)HighIndirect measure of binding

Case Study Insights: From Hit to Lead with Rhodanine Analogs

Physicochemical Properties of 3-Substituted Rhodanines

The properties of 3-phenethylrhodanine, such as its solubility and aggregation propensity, will be influenced by the phenethyl group at the N-3 position. Generally, increasing the lipophilicity of a molecule can decrease its aqueous solubility and increase its tendency to aggregate. Therefore, it is crucial to experimentally determine these properties for 3-phenethylrhodanine in the context of your specific assay conditions.

Conclusion: A Path Forward

The rhodanine scaffold, and by extension 3-phenethylrhodanine, presents both an opportunity and a challenge in drug discovery. Its promiscuous nature necessitates a rigorous and multi-faceted approach to hit validation. By embracing a workflow that integrates carefully designed primary assays with a comprehensive suite of counter-screens and biophysical validation methods, researchers can effectively navigate the complexities of this chemical class. The protocols and strategies outlined in this guide provide a robust framework for distinguishing genuine biological activity from assay artifacts, ultimately increasing the likelihood of successfully identifying and advancing novel therapeutic candidates. Remember, with PAINS compounds, the burden of proof is high, but with a well-designed, self-validating experimental plan, the rewards can be significant.

References

  • Cooley, R. B., & Shoichet, B. K. (2010). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 5(11), 1845–1851. [Link]

  • Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chem Biol Drug Des, 100(6), 841-876. [Link]

  • Mousavi, S. H., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1254-1265. [Link]

  • Tomasić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. [Link]

  • Selvaraj, C., et al. (2014). Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors. Molecules, 19(6), 8114-8135. [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Dahlin, J. L., et al. (2015). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 20(12), 1469-1477. [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. [Link]

  • Song, H., et al. (2012). Discovery of potent and selective rhodanine type IKKβ inhibitors by hit-to-lead strategy. Bioorganic & Medicinal Chemistry Letters, 22(17), 5668-5674. [Link]

  • Kaminskyy, D., & Lesyk, R. (2015). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 736-764. [Link]

  • Song, H., et al. (2012). Discovery of potent and selective rhodanine type IKKβ inhibitors by hit-to-lead strategy. Bioorganic & Medicinal Chemistry Letters, 22(17), 5668-5674. [Link]

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2017). Current Medicinal Chemistry, 24(30), 3245-3266. [Link]

  • Roszczenko, P., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6485. [Link]

  • Di Micco, S., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4288. [Link]

  • Zhang, J., et al. (2021). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry, 69(4), 1269-1278. [Link]

  • Liu, H., et al. (2024). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. Chemistry & Biodiversity, 21(1), e202301844. [Link]

  • Cesa, L. C., et al. (2012). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 22(23), 7148-7152. [Link]

  • Al-Warhi, T., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1243. [Link]

  • Al-Omair, M. A., et al. (2020). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 5(40), 25686-25707. [Link]

  • Sygnature Discovery. (2019). The art of selecting the best HTS hits through biophysics. [Link]

  • Sygnature Discovery. Investigating Methods of Detection of Glutathione Adducts. [Link]

  • Dojindo. Measuring Cell Viability / Cytotoxicity. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Charles River. High-Throughput Screening (HTS) Services. [Link]

  • ResearchGate. Key components of HTS campaigns. [Link]

  • ResearchGate. of HTS campaign and hit validation by orthogonal biophysical... [Link]

  • Eurofins. Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. [Link]

Sources

"protocol for testing 3-phenethylrhodanine as a PRL-3 inhibitor"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Protocol for Testing 3-Phenethylrhodanine as a PRL-3 Inhibitor

Abstract

Phosphatase of Regenerating Liver 3 (PRL-3), encoded by the PTP4A3 gene, is a dual-specificity phosphatase strongly implicated in cancer progression and metastasis.[1][2][3] Its overexpression is correlated with poor prognosis in numerous cancers, including colorectal, breast, lung, and gastric cancer, making it a compelling target for therapeutic intervention.[1][2][4][5] 3-Phenethylrhodanine belongs to the rhodanine class of compounds, which have been identified as promising inhibitors of PRL-3.[6][7] This application note provides a comprehensive, field-proven guide for researchers to rigorously validate the inhibitory activity of 3-phenethylrhodanine against PRL-3. The protocols herein cover both direct enzymatic inhibition and cell-based functional assays, establishing a self-validating framework to characterize the compound's potency, selectivity, and cellular efficacy.

Introduction: The Rationale for Targeting PRL-3

PRL-3 is a key regulator of multiple oncogenic signaling pathways.[8] Unlike many enzymes that are mutated in cancer, PRL-3's oncogenic role is primarily driven by its significant overexpression in metastatic tissues.[9] This overexpression promotes a cascade of events crucial for cancer dissemination, including enhanced cell proliferation, migration, invasion, and angiogenesis.[1][10]

The phosphatase activity of PRL-3 is critical to its function. It dephosphorylates a variety of substrate proteins, thereby modulating their activity and downstream signaling. Key pathways influenced by PRL-3 include:

  • PI3K/Akt/mTOR Pathway: Activation of this pathway promotes cell survival and proliferation.[1][2]

  • MAPK/ERK Pathway: PRL-3 can activate ERK1/2, stimulating cell motility and invasion.[1][11]

  • Integrin Signaling: PRL-3 dephosphorylates integrin β1, which is crucial for cell adhesion and migration.[1][7]

  • Matrix Metalloproteinases (MMPs): PRL-3 expression is correlated with increased activity of MMPs, enzymes that degrade the extracellular matrix, facilitating invasion.[1][10]

Inhibiting PRL-3's phosphatase activity presents a strategic approach to disrupt these metastatic processes. 3-Phenethylrhodanine, as a rhodanine derivative, is a small molecule designed to interfere with this catalytic function.[6][12][13] The following protocols are designed to systematically evaluate its effectiveness.

PRL-3 Signaling Network

The diagram below illustrates the central role of PRL-3 in activating multiple downstream pathways that collectively drive cancer metastasis. An effective inhibitor like 3-phenethylrhodanine aims to block these downstream effects by targeting the source.

PRL3_Signaling cluster_upstream Upstream Signals cluster_prl3 Target cluster_downstream Downstream Pathways cluster_phenotype Cellular Phenotypes GrowthFactors Growth Factors PRL3 PRL-3 (PTP4A3) GrowthFactors->PRL3 Upregulate Expression STAT3 STAT3 STAT3->PRL3 Upregulate Expression PI3K_AKT PI3K/Akt Pathway PRL3->PI3K_AKT Activates/Modulates MAPK MAPK/ERK Pathway PRL3->MAPK Activates/Modulates Integrin Integrin β1 PRL3->Integrin Activates/Modulates MMPs MMPs PRL3->MMPs Activates/Modulates Ezrin Ezrin PRL3->Ezrin Activates/Modulates Proliferation Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Integrin->Migration Invasion Invasion Integrin->Invasion MMPs->Invasion Ezrin->Migration Metastasis Metastasis Proliferation->Metastasis Migration->Metastasis Invasion->Metastasis Angiogenesis Angiogenesis Angiogenesis->Metastasis Inhibitor 3-Phenethylrhodanine Inhibitor->PRL3 Inhibits Cellular_Workflow cluster_assays Parallel Assays Start Select High PRL-3 Expressing Cell Line (e.g., DLD-1) Treatment Treat Cells with 3-Phenethylrhodanine (Dose-Response and Time-Course) Start->Treatment Target Confirm Target Engagement (Western Blot for p-Ezrin) Treatment->Target Function Assess Anti-Metastatic Phenotype (Wound Healing / Invasion Assay) Treatment->Function Viability Evaluate Cytotoxicity (CCK-8 & Apoptosis Assays) Treatment->Viability Analysis Data Analysis & Interpretation Target->Analysis Function->Analysis Viability->Analysis Conclusion Determine Cellular Efficacy and Therapeutic Window Analysis->Conclusion

Caption: Workflow for cell-based validation of a PRL-3 inhibitor.

Conclusion and Future Directions

This application note provides a robust framework for the preclinical validation of 3-phenethylrhodanine as a PRL-3 inhibitor. By following these protocols, researchers can reliably determine its biochemical potency (IC₅₀) and confirm its ability to reverse PRL-3-driven malignant phenotypes in a cellular context. A successful outcome—demonstrating potent on-target activity with minimal off-target cytotoxicity—would validate 3-phenethylrhodanine as a valuable chemical probe for studying PRL-3 biology and as a lead compound for the development of novel anti-metastatic therapies.

References

  • Gao, Y., et al. (2024). Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling. International Journal of Molecular Sciences. [Link]

  • Hilaris Publisher. (n.d.). Revealing the Significance of Protein Tyrosine Phosphatase PRL-3: A Crucial Factor in Cancer Signaling. Journal of Cancer Science and Therapy. [Link]

  • Guo, K., et al. (2006). Protein tyrosine phosphatase PRL-3 in malignant cells and endothelial cells: expression and function. Molecular Cancer Research. [Link]

  • Gao, Y., et al. (2024). An overview of signaling pathways regulated by PRL-3. ResearchGate. [Link]

  • Saha, S., et al. (2001). PRL-3 Expression in Metastatic Cancers. Cancer Research. [Link]

  • Al-Aidaroos, A. Q., et al. (2021). PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types. Journal of Experimental & Clinical Cancer Research. [Link]

  • Gao, Y., et al. (2024). Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling. PubMed. [Link]

  • ResearchGate. (n.d.). PRL-3 protein expression in various tumor cells. [Link]

  • Guo, K., et al. (2006). Protein tyrosine phosphatase PRL-3 in malignant cells and endothelial cells: expression and function. AACR Journals. [Link]

  • PubMed. (2014). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. [Link]

  • ResearchGate. (n.d.). PRL-3 expression in lung cancer cell lines with increasing invasiveness. [Link]

  • Pathak, R., et al. (2015). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules. [Link]

  • Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Cutshall, N. S., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry. [Link]

  • McParland, V., et al. (2011). The Metastasis-Promoting Phosphatase PRL-3 Shows Activity toward Phosphoinositides. Biochemistry. [Link]

  • McParland, V., et al. (2011). The metastasis-promoting phosphatase PRL-3 shows activity toward phosphoinositides. PubMed. [Link]

  • ResearchGate. (2014). How can I test the inhibitory activity of a phosphatase?. [Link]

  • ResearchGate. (n.d.). The Metastasis-Promoting Phosphatase PRL-3 Shows Activity toward Phosphoinositides. [Link]

  • Bai, Y., et al. (2021). PRL3 pseudophosphatase activity is necessary and sufficient to promote metastatic growth. Journal of Biological Chemistry. [Link]

  • Ye, Z., et al. (2023). PRL1 and PRL3 promote macropinocytosis via its lipid phosphatase activity. Theranostics. [Link]

  • ResearchGate. (n.d.). PRL-3 inhibitor-mediated apoptosis. [Link]

  • FASEB. (2023). Probing the interaction of PRL3 with potential inhibitors by NMR spectroscopy. [Link]

  • Shirazi-Beechey, S. P., et al. (1990). The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate. Biochimica et Biophysica Acta. [Link]

  • Min, G., et al. (2013). Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • SSERC. (n.d.). Protocol - Phosphatase Activity. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • MDPI. (2024). Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling. [Link]

  • Ren, Y., et al. (2021). A Screen of FDA-Approved Drugs Identifies Inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3 or PRL-3). Scientific Reports. [Link]

Sources

Application Notes and Protocols for the Investigation of 3-Phenethylrhodanine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Rhodanine Derivatives in Oncology

The rhodanine scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1] Among these, their anticancer properties have garnered significant attention, with numerous studies highlighting their potential to induce apoptosis and modulate key signaling pathways in cancer cells. 3-phenethylrhodanine, a member of the N-3 substituted rhodanine family, is a compound of interest for its potential cytotoxic effects against various cancer cell lines. While specific comprehensive studies on 3-phenethylrhodanine are emerging, the broader class of N-3 substituted rhodanines has shown promising anticancer activity, making this compound a compelling candidate for further investigation.[2]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 3-phenethylrhodanine in cancer cell line studies. It provides a scientific framework, experimental protocols, and data interpretation guidelines based on studies of structurally related rhodanine derivatives.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Rhodanine derivatives exert their anticancer effects through various mechanisms, often involving the inhibition of key proteins in cancer-related signaling pathways. While the precise molecular targets of 3-phenethylrhodanine are a subject of ongoing research, related compounds have been shown to target phosphatases, kinases, and other enzymes crucial for cancer cell survival and proliferation.[2]

A plausible mechanism of action for 3-phenethylrhodanine and related N-3 substituted rhodanines involves the induction of apoptosis (programmed cell death) and cell cycle arrest. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and interfering with the cellular machinery that governs cell division.

Rhodanine_Derivative_Signaling_Pathway 3-Phenethylrhodanine 3-Phenethylrhodanine Cancer_Cell Cancer_Cell 3-Phenethylrhodanine->Cancer_Cell Enters Signaling_Pathways Signaling_Pathways Cancer_Cell->Signaling_Pathways Modulates Apoptosis_Induction Apoptosis_Induction Signaling_Pathways->Apoptosis_Induction Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest Signaling_Pathways->Cell_Cycle_Arrest Leads to Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed mechanism of 3-phenethylrhodanine in cancer cells.

Quantitative Data: Cytotoxicity of Structurally Related Rhodanine Derivatives

While specific IC50 values for 3-phenethylrhodanine are not yet widely published, data from structurally similar N-3 substituted rhodanine derivatives provide a valuable reference for designing initial dose-response experiments. The following table summarizes the cytotoxic activity of some of these related compounds against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116 (Colon)10[2]
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneMDA-MB-231 (Breast)2[2]
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116 (Colon)2[2]
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneCaco-2 (Colon)3[2]
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineHuH7 D12 (Hepatocellular)<10[2]
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineMDA-MBD 231 (Breast)<10[2]

Note: The above data is for compounds structurally related to 3-phenethylrhodanine and should be used as a guide for initial concentration screening. The actual IC50 of 3-phenethylrhodanine may vary.

Experimental Protocols

The following protocols provide a framework for investigating the anticancer properties of 3-phenethylrhodanine in vitro.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis_Assay IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western_Blot Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Phenethylrhodanine Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

The journey of a novel therapeutic agent from the laboratory to the clinic is a long and arduous one, with early-stage preclinical assessment playing a pivotal role in identifying promising candidates and eliminating those with unfavorable toxicity profiles. Among the various in vitro assays employed, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has established itself as a cornerstone for the rapid and quantitative evaluation of a compound's cytotoxic potential.[1] This application note provides a detailed, field-proven protocol for assessing the cytotoxicity of a specific class of emerging therapeutic candidates: 3-phenethylrhodanine derivatives. These heterocyclic compounds have garnered significant interest for their diverse biological activities, making a thorough understanding of their cytotoxic effects paramount.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind each step, potential challenges specific to rhodanine derivatives, and strategies for ensuring data integrity.

The Scientific Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[3] The underlying principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, which is located in the mitochondria.[4] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells. The insoluble formazan crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. A decrease in the signal compared to an untreated control indicates a reduction in cell viability, suggestive of a cytotoxic or cytostatic effect of the test compound.

Special Considerations for 3-Phenethylrhodanine Derivatives

  • Potential for Direct MTT Reduction: Rhodanine derivatives are known to possess electrochemical properties and can act as colorimetric sensors for metal ions.[5][6] This inherent reactivity raises the possibility that these compounds could directly reduce MTT to formazan, independent of cellular enzymatic activity. Such an interaction would lead to a false-positive signal, making a cytotoxic compound appear less potent or even non-toxic.

  • Colorimetric Interference: Some rhodanine-based azo dyes are colored.[7] If the 3-phenethylrhodanine derivatives under investigation impart color to the cell culture medium, they can interfere with the absorbance reading of the formazan product.

  • Solubility: Many small molecule drug candidates, including heterocyclic compounds, are hydrophobic. The 3-phenethylrhodanine derivatives may have poor solubility in aqueous cell culture media, which can lead to precipitation and inaccurate dosing.

To address these potential issues, the following protocol incorporates critical control experiments to ensure the validity of the results.

Experimental Workflow for MTT Assay

The following diagram outlines the key steps in the MTT assay for assessing the cytotoxicity of 3-phenethylrhodanine derivatives.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis cell_culture Cell Seeding in 96-well plate compound_prep Preparation of 3-Phenethylrhodanine Derivative Serial Dilutions treatment Treatment of Cells (24-72 hours) cell_culture->treatment mtt_addition Addition of MTT Reagent (2-4 hours incubation) treatment->mtt_addition solubilization Solubilization of Formazan Crystals (e.g., with DMSO) mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis: - Background Subtraction - Calculate % Viability - Determine IC50 read_absorbance->data_analysis

Sources

Application Notes and Protocols for the Use of 3-Phenethylrhodanine and its Analogs in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling Enzyme Mechanisms with Rhodanine-Based Inhibitors

The study of enzyme kinetics is a cornerstone of biochemical and pharmacological research, providing critical insights into enzyme mechanisms, metabolic pathways, and the development of novel therapeutics.[1] Enzyme inhibitors are invaluable tools in these studies, allowing for the detailed characterization of enzyme function and the validation of new drug targets. Among the diverse classes of enzyme inhibitors, rhodanine and its derivatives have emerged as a versatile scaffold for the development of potent and selective modulators of various enzyme families.[2][3][4][5] This guide focuses on the practical application of 3-phenethylrhodanine and its analogs in the detailed study of enzyme kinetics.

While specific kinetic data for 3-phenethylrhodanine can be limited in publicly available literature, the principles and protocols outlined herein are broadly applicable to the rhodanine class of compounds. To provide a concrete and technically detailed framework, we will use a well-characterized rhodanine-3-acetic acid derivative, a potent α-glucosidase inhibitor, as a representative example throughout these application notes.[6] Understanding the interaction of this class of inhibitors with enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism, offers a robust model for investigating other enzyme systems.

Mechanism of Action: The Versatility of the Rhodanine Scaffold

The rhodanine core, a 2-thioxothiazolidin-4-one ring system, serves as a privileged structure in medicinal chemistry. Its derivatives have been shown to inhibit a wide array of enzymes, including but not limited to:

  • Phosphatases: Such as JNK-stimulating phosphatase-1 (JSP-1).

  • Proteases: Including bacterial toxins like anthrax lethal factor.[2]

  • HIV-1 Integrase: Demonstrating potential antiviral applications.

  • Carbonic Anhydrases: Key targets for various therapeutic areas.[5]

  • Aldose and Aldehyde Reductases: Implicated in diabetic complications.[2]

  • α-Glucosidase: A key enzyme in carbohydrate digestion and a target for anti-diabetic drugs.[6]

The inhibitory activity of rhodanine derivatives is often attributed to their ability to interact with the active site of the target enzyme. The specific substitutions on the rhodanine ring dictate the binding affinity and selectivity for a particular enzyme. For instance, in the case of the representative α-glucosidase inhibitor, the mode of inhibition has been identified as competitive , indicating that the inhibitor directly competes with the substrate for binding to the enzyme's active site.[6]

Visualizing the Principles: Enzyme Inhibition and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of competitive inhibition and a general workflow for an enzyme inhibition assay.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat I Inhibitor (I) (e.g., 3-Phenethylrhodanine analog) EI->E

Caption: Mechanism of Competitive Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock (3-Phenethylrhodanine analog) - Assay Buffer Setup Assay Setup: - Add buffer, enzyme, and inhibitor to microplate wells Reagents->Setup Preincubation Pre-incubation: - Allow enzyme and inhibitor to interact Setup->Preincubation Initiation Reaction Initiation: - Add substrate to start the reaction Preincubation->Initiation Measurement Kinetic Measurement: - Monitor product formation over time (e.g., absorbance change) Initiation->Measurement IC50 Determine IC50: - Plot % inhibition vs. [Inhibitor] Measurement->IC50 LineweaverBurk Determine Mode of Inhibition & Ki: - Lineweaver-Burk or Dixon plots Measurement->LineweaverBurk

Caption: General Experimental Workflow for Enzyme Inhibition Assay.

Quantitative Data Summary: A Representative Rhodanine Derivative

The following table summarizes the kinetic parameters for a potent rhodanine-3-acetic acid derivative as an inhibitor of yeast α-glucosidase. This data serves as a benchmark for what researchers can expect to determine when characterizing similar compounds.

CompoundTarget EnzymeIC50 (µM)Inhibition Constant (Ki) (µg)Mode of InhibitionReference
(Z)‐5‐(4‐(2‐chloro‐6‐(trifluoromethyl)benzyloxy)benzylidene)‐2‐thioxothiazolidin‐4‐oneYeast α-Glucosidase4.76 ± 0.640.54Competitive[6]
2‐((Z)‐5‐(4‐(2‐chloro‐6‐(trifluoromethyl)benzyloxy)benzylidene)‐4‐oxo‐2‐thioxothiazoli‐din‐3‐yl)acetic acidYeast α-Glucosidase4.91 ± 0.451.15Competitive[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for determining the inhibitory potential and kinetic parameters of a 3-phenethylrhodanine analog against a model enzyme, α-glucosidase. These protocols can be adapted for other enzymes with appropriate modifications to the substrate, buffer conditions, and detection method.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

Objective: To determine the concentration of the 3-phenethylrhodanine analog required to inhibit 50% of the α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 3-Phenethylrhodanine analog (or other rhodanine derivative)

  • Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 3-phenethylrhodanine analog in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

    • Prepare the α-glucosidase solution in the assay buffer to a final concentration that yields a linear reaction rate for at least 15-20 minutes.

    • Prepare the pNPG substrate solution in the assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for pNPG.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Varying concentrations of the 3-phenethylrhodanine analog solution.

      • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate and buffer, no enzyme).

    • Add the α-glucosidase solution to all wells except the negative control.

  • Pre-incubation:

    • Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubation and Reaction Termination:

    • Incubate the plate at the optimal temperature for a fixed period (e.g., 20 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the Na₂CO₃ solution to each well. The basic pH will also enhance the color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition and Inhibition Constant (Ki)

Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki).

Procedure:

  • Assay Setup:

    • Perform the α-glucosidase activity assay as described in Protocol 1, but with a key modification: vary the concentrations of both the substrate (pNPG) and the inhibitor (3-phenethylrhodanine analog).

    • Set up a matrix of reactions with several fixed concentrations of the inhibitor and, for each inhibitor concentration, a range of substrate concentrations.

  • Data Collection:

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. This is typically done by taking multiple absorbance readings over a short period to determine the initial linear rate.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

      • Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax). The apparent Km will increase with increasing inhibitor concentration.

      • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax will decrease with increasing inhibitor concentration.

      • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax will decrease.

    • Alternatively, use Dixon plots (1/V₀ vs. [Inhibitor]) or Cornish-Bowden plots ([Substrate]/V₀ vs. [Inhibitor]) for further analysis.

    • Calculate the Ki value from the data using the appropriate equations for the determined mode of inhibition. For competitive inhibition, Ki can be determined from the change in the apparent Km.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of appropriate controls (positive, negative, and vehicle) is critical for ensuring the reliability of the data. Furthermore, the determination of the mode of inhibition through graphical analysis of kinetic data provides an internal check on the consistency of the experimental results. Reproducibility of IC50 and Ki values across multiple experiments is a key indicator of the robustness of the assay and the reliability of the findings.

Conclusion: A Powerful Tool for Drug Discovery

3-Phenethylrhodanine and its analogs represent a valuable class of compounds for the study of enzyme kinetics and the discovery of new therapeutic agents. By employing the detailed protocols and understanding the underlying principles of enzyme inhibition outlined in this guide, researchers can effectively characterize the interactions of these compounds with their target enzymes, thereby accelerating the drug development process. The versatility of the rhodanine scaffold, combined with robust kinetic analysis, provides a powerful platform for uncovering novel biological mechanisms and developing next-generation therapeutics.

References

  • Kumar, V., Patil, S. M., Ramu, R., & Shirahatti, P. (2021). α‐Glucosidase, α‐Amylase Inhibition, Kinetics and Docking Studies of Novel (2‐Chloro‐6‐(trifluoromethyl)benzyloxy)arylidene) Based Rhodanine and Rhodanine Acetic Acid Derivatives. ChemistrySelect, 6(36), 9585-9593. Available at: [Link]

  • Patel, K., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4385-4399. Available at: [Link]

  • Kratky, M., et al. (2016). Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. Molecules, 21(9), 1165. Available at: [Link]

  • Harris, C. J., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(1), 175-179. Available at: [Link]

  • Swain, B., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5059. Available at: [Link]

  • Yadav, P., & Kumar, R. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 199, 112389. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). IC50-to-Ki converter. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme kinetics. Available at: [Link]

Sources

Application Notes and Protocols: Developing Cell-Based Assays for 3-Phenethylrhodanine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Cellular Impact of 3-Phenethylrhodanine

3-Phenethylrhodanine belongs to the rhodanine class of heterocyclic compounds, a scaffold recognized for a diverse range of biological activities. Rhodanine derivatives have been investigated for their potential as inhibitors of various enzymes, including proteases, kinases, and phosphatases, implicating them in a multitude of cellular processes.[1][2][3] The phenethyl group attached to the rhodanine core of 3-phenethylrhodanine suggests a potential for specific interactions within cellular binding pockets, making it a compound of interest for drug discovery and development.

However, it is crucial to approach the study of rhodanine-based compounds with a degree of caution, as the rhodanine moiety has been identified as a potential Pan-Assay Interference Compound (PAINS).[4] PAINS are molecules that can exhibit activity in various assays through non-specific mechanisms, such as aggregation, reactivity, or interference with assay signals. Therefore, a well-designed, multi-faceted cell-based assay strategy is paramount to validate the on-target biological activity of 3-phenethylrhodanine and to elucidate its mechanism of action with high confidence.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a series of cell-based assays to characterize the activity of 3-phenethylrhodanine. The proposed workflow is structured to progress from a broad, primary assessment of cellular viability to more focused, mechanistic secondary and tertiary assays. This funnel-down approach allows for a systematic investigation of the compound's effects, ensuring scientific rigor and minimizing the risk of misleading results due to off-target or non-specific interactions.

I. Primary Screening: Assessing Global Cellular Viability

The initial step in characterizing the biological activity of 3-phenethylrhodanine is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and its general cytotoxic or cytostatic properties. A widely used and robust method for this purpose is the MTT assay, a colorimetric assay that measures cellular metabolic activity.[5][6]

Key Experimental Considerations:
  • Cell Line Selection: The choice of cell line is critical and should be guided by the therapeutic area of interest. For example, if investigating anti-cancer properties, a panel of cancer cell lines representing different tumor types would be appropriate.

  • Dose-Response and Time-Course: It is essential to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of 3-phenethylrhodanine. A time-course experiment will reveal the kinetics of the compound's effect.

  • Controls: Appropriate controls are necessary for data interpretation. These include vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for determining the effect of 3-phenethylrhodanine on the viability of adherent cells.

Materials:

  • Selected adherent cell line

  • Complete cell culture medium

  • 3-phenethylrhodanine

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-phenethylrhodanine in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Data Presentation: Quantitative Analysis of Cell Viability
Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Vehicle Control048100 ± 5.2
3-phenethylrhodanine14892 ± 4.8
3-phenethylrhodanine104855 ± 6.1
3-phenethylrhodanine504815 ± 3.5
Positive ControlVaries4810 ± 2.9

II. Secondary Assays: Investigating the Mechanism of Cell Death

Once the cytotoxic or anti-proliferative effect of 3-phenethylrhodanine is established, the next logical step is to investigate the underlying mechanism of cell death. A common mechanism induced by small molecule inhibitors is apoptosis, or programmed cell death. Key hallmarks of apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program.[7][8][9]

Protocol 2: Caspase-3/7 Activity Assay

This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells treated with 3-phenethylrhodanine (and controls)

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer-compatible multi-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with 3-phenethylrhodanine at concentrations around the IC50 value for a predetermined time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Visualization: Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8->Executioner Caspases (3, 7) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases (3, 7) 3-phenethylrhodanine 3-phenethylrhodanine 3-phenethylrhodanine->Cellular Stress Hypothesized Point of Intervention Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis

Caption: Hypothesized apoptotic pathway induced by 3-phenethylrhodanine.

III. Tertiary Assays: Delving into Specific Signaling Pathways

To further refine the mechanism of action, it is essential to investigate the effect of 3-phenethylrhodanine on specific signaling pathways. Given the broad range of targets for rhodanine derivatives, a logical starting point is to examine a pathway known to be involved in cell survival and proliferation, such as the PI3K/Akt pathway. Western blotting is a powerful technique to assess changes in the phosphorylation status of key proteins within a signaling cascade.[10][11]

Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol details the steps to analyze the phosphorylation of Akt, a key downstream effector of the PI3K pathway.

Materials:

  • Cells treated with 3-phenethylrhodanine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with 3-phenethylrhodanine for the desired time, then lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total Akt. A loading control antibody (e.g., GAPDH) should also be used.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the effect of 3-phenethylrhodanine on Akt phosphorylation.

Visualization: Experimental Workflow for Mechanistic Studies

Experimental_Workflow Start Start Primary_Screening Primary Screening: Cell Viability Assay (MTT) Start->Primary_Screening Determine_IC50 Determine IC50 Primary_Screening->Determine_IC50 Secondary_Assay Secondary Assay: Apoptosis (Caspase-3/7 Activity) Determine_IC50->Secondary_Assay Tertiary_Assay Tertiary Assay: Signaling Pathway Analysis (Western Blot) Secondary_Assay->Tertiary_Assay Mechanism_Elucidation Mechanism of Action Elucidation Tertiary_Assay->Mechanism_Elucidation End End Mechanism_Elucidation->End

Caption: A stepwise workflow for characterizing 3-phenethylrhodanine activity.

IV. Trustworthiness and Self-Validation

To ensure the trustworthiness of the data generated, each protocol incorporates self-validating systems:

  • Dose-Dependence: A clear dose-dependent effect of 3-phenethylrhodanine in all assays is a strong indicator of a specific biological activity rather than an artifact.

  • Appropriate Controls: The consistent use of positive and negative controls in every experiment is fundamental for validating the assay's performance and interpreting the results correctly.

  • Consideration of PAINS Properties: Researchers should be mindful of the potential for non-specific activity. If results are inconsistent across different assay platforms or if the dose-response curves are unusually steep, further investigation into potential PAINS behavior is warranted. This could involve biophysical methods to test for aggregation or compound reactivity assays.

By following this structured and multi-faceted approach, researchers can confidently characterize the cellular activity of 3-phenethylrhodanine, paving the way for a deeper understanding of its therapeutic potential.

References

Sources

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic Profiling of 3-Phenethylrhodanine: An Aldose Reductase Inhibitor for the Treatment of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diabetic neuropathy is a debilitating complication of diabetes mellitus, affecting a significant portion of patients and leading to chronic pain, sensory loss, and an increased risk of foot ulcers and amputations.[1] The pathogenesis of diabetic neuropathy is multifactorial, but a key contributing pathway is the polyol pathway, where the enzyme aldose reductase (ALR2) converts excess glucose into sorbitol.[2] This accumulation of sorbitol in nerve tissues leads to osmotic stress, oxidative damage, and ultimately, nerve dysfunction.[3][4] Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or slow the progression of diabetic neuropathy.[1][2]

3-Phenethylrhodanine is a novel small molecule belonging to the rhodanine class of compounds. Rhodanine derivatives have shown a wide range of biological activities, and several have been investigated as aldose reductase inhibitors.[5][6][7] One such rhodanine derivative, Epalrestat, is approved in Japan for the treatment of diabetic neuropathy, demonstrating the clinical potential of this chemical scaffold.[1][4] This application note provides a comprehensive guide for the in vivo evaluation of 3-phenethylrhodanine as a potential therapeutic agent for diabetic neuropathy. We will detail the experimental design, from initial dose-ranging and pharmacokinetic studies to a robust efficacy evaluation in a well-established animal model of diabetic neuropathy.

Preclinical In Vivo Experimental Design: A Stepwise Approach

A successful in vivo evaluation of a novel compound like 3-phenethylrhodanine requires a systematic and logical progression of studies. The following workflow outlines the key stages, from initial safety and exposure assessments to definitive efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Endpoint Analysis A Acute Toxicity & Dose Range Finding B Pharmacokinetic (PK) Profiling A->B Determine safe dose range for PK C Induction of Diabetic Neuropathy Model (STZ-induced in Rats) B->C Inform dose selection for efficacy study D Chronic Dosing of 3-Phenethylrhodanine C->D Establish disease model E Behavioral Assessments (Allodynia & Hyperalgesia) D->E Evaluate therapeutic effect F Electrophysiology (Nerve Conduction Velocity) D->F G Pharmacodynamic (PD) Analysis (Sciatic Nerve Sorbitol Levels) D->G H Histopathological Examination D->H

Figure 1: A stepwise workflow for the in vivo evaluation of 3-phenethylrhodanine.

Part 1: Foundational In Vivo Studies

Acute Toxicity and Dose Range Finding

Rationale: Before embarking on long-term efficacy studies, it is crucial to establish the safety profile of 3-phenethylrhodanine and determine a well-tolerated dose range. This is typically achieved through an acute toxicity study.

Protocol:

  • Animal Model: Use healthy, adult Sprague-Dawley rats (8-10 weeks old), with an equal number of males and females.

  • Grouping: Divide animals into a vehicle control group and at least three dose-level groups of 3-phenethylrhodanine (e.g., 10, 50, and 200 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals closely for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint: At the end of the 14-day observation period, perform a gross necropsy on all animals.

Data Interpretation: The results will help identify the maximum tolerated dose (MTD) and select appropriate doses for subsequent pharmacokinetic and efficacy studies.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-phenethylrhodanine is essential for designing an effective dosing regimen for the efficacy studies.[8] A preliminary PK study will determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2). Some rhodanine derivatives have shown moderate oral bioavailability.[9][10]

Protocol:

  • Animal Model: Use healthy, cannulated Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing: Administer a single, well-tolerated dose of 3-phenethylrhodanine (determined from the acute toxicity study) via both intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of 3-phenethylrhodanine.

  • Data Analysis: Calculate the key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Expected Outcome and Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) e.g., 5e.g., 20
Cmax (ng/mL) e.g., 1500e.g., 800
Tmax (h) e.g., 0.25e.g., 1.5
AUC (ng*h/mL) e.g., 3000e.g., 4500
t1/2 (h) e.g., 3.5e.g., 4.0
Bioavailability (%) -Calculated

Table 1: Example of a summary table for pharmacokinetic parameters of 3-phenethylrhodanine.

Part 2: In Vivo Efficacy Evaluation in a Diabetic Neuropathy Model

The Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

Rationale: The STZ-induced model of type 1 diabetes is the most widely used and well-characterized animal model for studying diabetic neuropathy.[11][12][13] A single high dose of STZ selectively destroys pancreatic β-cells, leading to hyperglycemia and the subsequent development of neuropathic symptoms that mimic the human condition, such as mechanical allodynia and thermal hyperalgesia.[14][15][16]

G cluster_0 Model Induction cluster_1 Therapeutic Intervention cluster_2 Endpoint Analysis A Acclimatization of Rats B Baseline Behavioral Testing A->B C Single Intraperitoneal Injection of STZ B->C D Confirmation of Hyperglycemia C->D Monitor blood glucose E Randomization into Treatment Groups D->E Onset of neuropathy F Daily Oral Dosing (Vehicle, 3-Phenethylrhodanine, Positive Control) E->F G Weekly Behavioral Assessments F->G Chronic treatment H Terminal Electrophysiology (NCV) G->H At study termination I Tissue Collection for PD and Histology H->I

Figure 2: Experimental workflow for the efficacy study of 3-phenethylrhodanine in the STZ-induced diabetic neuropathy model.

Detailed Protocol for Efficacy Study

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Blood glucose meter and test strips

  • 3-Phenethylrhodanine

  • Vehicle for 3-phenethylrhodanine (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Epalrestat)

  • Equipment for behavioral testing (von Frey filaments, hot plate)

  • Electrophysiology setup for nerve conduction velocity measurement

  • Reagents for sorbitol assay

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.[12]

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-60 mg/kg).[15][16]

    • Return animals to their cages with free access to food and water.

    • Confirm the induction of diabetes by measuring blood glucose levels 72 hours post-STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.[16]

  • Experimental Groups and Dosing:

    • Allow 2-3 weeks for the development of diabetic neuropathy, which can be confirmed by baseline behavioral tests.

    • Randomly assign diabetic animals to the following groups (n=8-10 per group):

      • Diabetic Control (Vehicle)

      • 3-Phenethylrhodanine (Low Dose, e.g., 10 mg/kg/day)

      • 3-Phenethylrhodanine (High Dose, e.g., 30 mg/kg/day)

      • Positive Control (E.g., Epalrestat, 50 mg/kg/day)[1]

    • Include a non-diabetic control group that receives vehicle.

    • Administer the compounds or vehicle daily by oral gavage for a period of 4-8 weeks.

Endpoint Analyses

2.3.1 Behavioral Assessments (Pain Response)

Rationale: Diabetic neuropathy is often associated with painful symptoms like mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). These can be quantified using standardized behavioral tests.[17]

  • Mechanical Allodynia (von Frey Test):

    • Place the rat in a testing chamber with a mesh floor and allow it to acclimatize.

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • Record the filament that elicits a paw withdrawal response. The 50% withdrawal threshold can be calculated using the up-down method.

  • Thermal Hyperalgesia (Hot Plate Test):

    • Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency for the rat to exhibit a nociceptive response (e.g., licking or jumping).

    • A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

2.3.2 Electrophysiological Assessment (Nerve Conduction Velocity)

Rationale: A hallmark of diabetic neuropathy is a reduction in nerve conduction velocity (NCV) due to demyelination and axonal damage.[17][18] Measuring NCV provides a direct functional assessment of nerve health. A previously studied rhodanine derivative, ONO-2235, was shown to improve motor nerve conduction velocity in diabetic rats.[3]

Protocol (at study termination):

  • Anesthetize the rat.

  • Expose the sciatic nerve and place stimulating electrodes at two points (e.g., sciatic notch and Achilles tendon).

  • Place recording electrodes in the interosseous muscle of the paw.

  • Measure the latency of the muscle action potential from each stimulation point.

  • Calculate the NCV by dividing the distance between the stimulating electrodes by the difference in latencies.

2.3.3 Pharmacodynamic (PD) Assessment (Sorbitol Accumulation)

Rationale: As 3-phenethylrhodanine is hypothesized to be an aldose reductase inhibitor, a key pharmacodynamic endpoint is the measurement of sorbitol levels in the sciatic nerve. A successful inhibitor should reduce the accumulation of sorbitol in diabetic animals.[3]

Protocol (at study termination):

  • Euthanize the animal and dissect the sciatic nerve.

  • Homogenize the nerve tissue and deproteinize the sample.

  • Quantify the sorbitol concentration using a validated method, such as a commercially available sorbitol assay kit or gas chromatography-mass spectrometry (GC-MS).

Expected Outcome and Data Presentation:

GroupPaw Withdrawal Threshold (g)Hot Plate Latency (s)NCV (m/s)Sciatic Nerve Sorbitol (nmol/g tissue)
Non-Diabetic Control e.g., 15.2 ± 1.5e.g., 12.5 ± 1.1e.g., 55.3 ± 2.1e.g., 50 ± 8
Diabetic Control e.g., 4.8 ± 0.9e.g., 6.2 ± 0.7e.g., 38.7 ± 2.5e.g., 350 ± 45
3-Phenethylrhodanine (Low Dose) e.g., 8.5 ± 1.2e.g., 8.9 ± 0.9e.g., 45.1 ± 2.3e.g., 180 ± 30
3-Phenethylrhodanine (High Dose) e.g., 12.1 ± 1.4e.g., 11.3 ± 1.0e.g., 50.6 ± 2.0e.g., 95 ± 15
Positive Control e.g., 11.5 ± 1.3e.g., 10.8 ± 1.2e.g., 49.8 ± 2.2e.g., 110 ± 20

Table 2: Example of expected outcomes for efficacy and pharmacodynamic endpoints.

2.3.4 Histopathological Examination

Rationale: Histological analysis of the sciatic nerve can provide morphological evidence of the neuroprotective effects of 3-phenethylrhodanine.

Protocol:

  • Following dissection, fix a segment of the sciatic nerve in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Process the tissue, embed in paraffin or resin, and section.

  • Stain sections with hematoxylin and eosin (H&E) for general morphology and with specific stains like Luxol fast blue for myelin.

  • Examine under a microscope for signs of axonal degeneration, demyelination, and other pathological changes.

Conclusion

The comprehensive in vivo experimental design outlined in this application note provides a robust framework for evaluating the therapeutic potential of 3-phenethylrhodanine for the treatment of diabetic neuropathy. By systematically assessing its safety, pharmacokinetic profile, and efficacy in a clinically relevant animal model, researchers can generate the critical data necessary to support its further development as a novel therapeutic agent. The multi-faceted endpoint analysis, combining behavioral, electrophysiological, biochemical, and histological measures, ensures a thorough and reliable assessment of the compound's in vivo activity.

References

  • Shaikh, A. S., & Somani, R. S. (2010). Animal models for diabetic neuropathy: a comprehensive review. International Journal of Diabetes in Developing Countries, 30(3), 117-124.
  • O'Brien, P. D., Sakowski, S. A., & Feldman, E. L. (2014).
  • Inotiv. (n.d.). Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats. Retrieved from [Link]

  • DiaComp. (2014). Mouse Models of Diabetic Neuropathy. Retrieved from [Link]

  • Neurofit. (n.d.). In vivo model of Peripheral neuropathy - Diabetes induced neuropathy. Retrieved from [Link]

  • PubMed. (2014). Mouse models of diabetic neuropathy. Retrieved from [Link]

  • Aragen. (n.d.). Streptozotocin-induced Diabetic Peripheral Neuropathic Pain Model Developed at Aragen. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Streptozotocin induced Rodent Diabetic Neuropathy Model. Retrieved from [Link]

  • Ali, G., Subhan, F., Islam, N. U., & Ahmad, N. (2014). A streptozotocin-induced diabetic neuropathic pain model for static or dynamic mechanical allodynia and vulvodynia: validation using topical and systemic gabapentin. Naunyn-Schmiedeberg's archives of pharmacology, 387(11), 1051–1063.
  • DiaComp. (2019). Neuropathy Phenotyping Protocols - Streptozotocin Treatment For Rats. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2024).
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2024).
  • Hotta, N., Kakuta, H., Fukasawa, H., Koh, N., & Sakamoto, N. (1985). Effect of a new aldose reductase inhibitor, (E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene]rhodanine (ONO-2235) on peripheral nerve disorders in streptozotocin-diabetic rats. Diabetes research and clinical practice, 1(3), 141–147.
  • Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2010). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones.
  • Khan, I., Ali, S., Muhammad, N., Ali, A., Al-Harrasi, A., & Adnan, M. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of biomolecular structure & dynamics, 39(8), 2828–2841.
  • U.S. Food and Drug Administration. (2010). M3(R2)
  • Ramirez, M. A., & Borja, N. L. (2008).
  • Priya, M., & Raj, D. S. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Oxidative medicine and cellular longevity, 2022, 9934279.
  • U.S. Food and Drug Administration. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry.
  • Asati, V., & Singh, A. (2022). Identification of Putative Plant-Based ALR-2 Inhibitors to Treat Diabetic Peripheral Neuropathy. Molecules (Basel, Switzerland), 27(13), 4192.
  • Kumar, R., & Singh, P. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. European journal of medicinal chemistry, 243, 114777.
  • L-H, L., & L-Y, L. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Drug metabolism reviews, 53(2), 207–233.

Sources

Application Note & Protocols: Strategies for the Radiosynthesis of 3-Phenethylrhodanine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the methods for synthesizing radiolabeled derivatives of 3-phenethylrhodanine. The rhodanine scaffold is a privileged structure in medicinal chemistry, and the ability to radiolabel its derivatives is crucial for preclinical and clinical evaluation.[1][2] This guide details multiple strategies for incorporating various radionuclides, including Carbon-14 for metabolic studies, Tritium for binding assays, and radiohalogens like Fluorine-18 and Iodine-125 for molecular imaging applications. We provide detailed, step-by-step protocols, explain the rationale behind key experimental choices, and outline the necessary purification and analytical techniques to ensure the final product's integrity.

Introduction: The Importance of Radiolabeled 3-Phenethylrhodanine

The 3-phenethylrhodanine core structure is a key pharmacophore found in numerous biologically active compounds. Its utility in drug discovery necessitates robust methods for isotopic labeling to elucidate its pharmacological profile. Radiolabeling is an indispensable tool in modern drug development, enabling critical studies such as:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Using isotopes like Carbon-14 allows for quantitative tracking of a drug and its metabolites throughout a biological system, providing a complete picture of its fate.[3][4]

  • Receptor Occupancy and Binding Assays: High specific activity tracers, typically labeled with Tritium, are essential for quantifying ligand-receptor interactions and determining binding affinities.[5]

  • In Vivo Imaging: Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, using isotopes like Fluorine-18 and Iodine-123/125 respectively, provide non-invasive, real-time visualization of drug distribution and target engagement in living subjects.[6][7][8]

This guide focuses on late-stage labeling strategies where possible, as these approaches are more efficient and significantly reduce the generation of radioactive waste compared to traditional multi-step syntheses that introduce the label at an early stage.[3]

Synthesis of Unlabeled Precursors

A robust and scalable synthesis of the unlabeled ("cold") target molecule or its immediate precursor is the foundation of any radiolabeling campaign. The standard synthesis of 3-phenethylrhodanine proceeds via a condensation reaction.

Workflow: Synthesis of 3-Phenethylrhodanine

reagent1 Phenethylamine intermediate1 Dithiocarbamate Intermediate reagent1->intermediate1 reagent2 Carbon Disulfide (CS₂) reagent2->intermediate1 reagent3 Sodium Chloroacetate product 3-Phenethylrhodanine reagent3->product intermediate1->product step1_cond Base (e.g., NaOH) Solvent (e.g., H₂O/EtOH) step1_cond->intermediate1 step2_cond Acidic Workup Heat step2_cond->product

Caption: General synthesis of the 3-phenethylrhodanine scaffold.

Protocol 2.1: Synthesis of 3-Phenethylrhodanine
  • Formation of Dithiocarbamate: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a 1:1 mixture of ethanol and water containing sodium hydroxide (2.2 eq). Cool the mixture to 0-5 °C in an ice bath.

  • Add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the reaction for 2-3 hours at room temperature.

  • Cyclization: To the same flask, add a solution of sodium chloroacetate (1.1 eq) in water.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) for 4-6 hours.

  • Acidification & Isolation: Cool the reaction to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-phenethylrhodanine. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Radiolabeling Strategies and Protocols

The choice of radionuclide is dictated by the intended application. Here, we present protocols for incorporating Carbon-14, Tritium, and radiohalogens.

Strategy 1: Carbon-14 Labeling for ADME Studies

Carbon-14 is the gold standard for metabolic studies because its long half-life (5730 years) allows for lengthy experiments, and its incorporation results in a tracer that is chemically identical to the parent drug.[4][9] We propose a synthesis utilizing commercially available [¹⁴C]phenethylamine.

reagent1 [¹⁴C]Phenethylamine (Labeled on ethyl chain) product [¹⁴C]-3-Phenethylrhodanine reagent1->product reagent2 Carbon Disulfide (CS₂) reagent2->product reagent3 Sodium Chloroacetate reagent3->product conditions NaOH, H₂O/EtOH then Heat, HCl conditions->product

Caption: Synthesis of [¹⁴C]-3-phenethylrhodanine.

Note: All operations must be performed in a certified radiochemical laboratory with appropriate shielding and containment.

  • Reaction Setup: In a shielded fume hood, place a solution of [¹⁴C]phenethylamine hydrochloride (1.0 eq, specific activity as required) in a micro-reaction vial.

  • Basification & Condensation: Add a solution of sodium hydroxide (2.2 eq) in ethanol/water. Add carbon disulfide (1.1 eq) and stir at room temperature for 2 hours.

  • Cyclization: Add aqueous sodium chloroacetate (1.1 eq) and heat the sealed vial at 90 °C for 4 hours.

  • Workup: Cool the vial, acidify with HCl, and extract the product into ethyl acetate.

  • Purification: Concentrate the organic extract and purify the crude product using semi-preparative radio-HPLC.[10] The purity of the final product must be confirmed by analytical radio-HPLC.[11]

Strategy 2: Tritium Labeling for Binding Assays

Tritium ([³H]) labeling provides very high specific activity (up to 28.8 Ci/mmol per tritium atom), making it ideal for sensitive receptor binding assays.[5] Late-stage hydrogen isotope exchange (HIE) is a highly efficient method for introducing tritium into a molecule without altering its structure.[12]

reagent1 3-Phenethylrhodanine product [³H]-3-Phenethylrhodanine (Aromatic labeling) reagent1->product reagent2 Tritium Gas (T₂) reagent2->product catalyst Iridium Catalyst (e.g., Crabtree's catalyst) catalyst->product conditions Solvent (e.g., DCM) Room Temperature conditions->product

Caption: Late-stage tritiation of 3-phenethylrhodanine.

Note: This procedure requires a specialized tritium manifold and experienced personnel.

  • Preparation: Dissolve 3-phenethylrhodanine (1-5 mg) and an iridium-based HIE catalyst (e.g., Crabtree's catalyst, 5-10 mol%) in a reaction vessel suitable for tritiation.

  • Degassing: Freeze-pump-thaw the solution three times to remove atmospheric gases.

  • Tritiation: Expose the solution to tritium gas (T₂) at a pressure of ~1 atmosphere and stir at room temperature for 12-24 hours.

  • Quenching & Labile Tritium Removal: Freeze the reaction mixture and remove the excess tritium gas. Add methanol to the frozen mixture and allow it to warm to room temperature to exchange labile tritium. Evaporate the solvent under a stream of nitrogen, repeating the methanol addition and evaporation cycle 3-5 times.

  • Purification: Dissolve the residue in a suitable solvent and purify by radio-HPLC to remove the catalyst and any radiochemical impurities.[10][13]

Strategy 3: Radiohalogenation for In Vivo Imaging (PET/SPECT)

For PET or SPECT imaging, a positron-emitting ([¹⁸F]) or gamma-emitting ([¹²⁵I]) isotope is required. This typically involves synthesizing a precursor molecule designed for late-stage radiohalogenation.[14][15][16][17]

Fluorine-18 is the most widely used PET radionuclide due to its favorable decay characteristics (t½ = 109.8 min).[8][18] A common strategy is the nucleophilic substitution of a leaving group on an electron-deficient aromatic ring.

cluster_0 Precursor Synthesis cluster_1 Radiolabeling start 4-Nitro-phenethylamine precursor 3-(4-Nitrophenethyl)rhodanine (Labeling Precursor) start->precursor  Protocol 2.1 product [¹⁸F]-3-(4-Fluorophenethyl)rhodanine precursor->product f18 [¹⁸F]Fluoride / K₂₂₂ / K₂CO₃ f18->product conditions DMSO, 120-150 °C conditions->product

Caption: Two-stage approach for [¹⁸F]-labeling.

  • Precursor Synthesis: Synthesize the 3-(4-nitrophenethyl)rhodanine precursor using the method described in Protocol 2.1, starting from 4-nitrophenethylamine.

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen at 110 °C. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]F⁻/K₂₂₂ complex is dry.

  • Radiolabeling Reaction: Add a solution of the 3-(4-nitrophenethyl)rhodanine precursor (~1-2 mg) in anhydrous DMSO to the dried activity. Seal the vial and heat at 120-150 °C for 10-15 minutes.

  • Purification: Cool the reaction, dilute with water/acetonitrile, and inject onto a semi-preparative HPLC column to isolate the [¹⁸F]-labeled product from the precursor and other impurities.[19]

Iodine-125 (t½ = 59.9 days) is a versatile isotope for preclinical imaging, biodistribution studies, and in vitro assays.[6] The most common method is electrophilic iododestannylation of a trialkyltin precursor.[20]

cluster_0 Precursor Synthesis cluster_1 Radiolabeling start 3-(4-Iodophenethyl)rhodanine precursor 3-(4-(Tributylstannyl)phenethyl)rhodanine (Labeling Precursor) start->precursor  Pd-catalyzed  stannylation product [¹²⁵I]-3-(4-Iodophenethyl)rhodanine precursor->product i125 [¹²⁵I]NaI i125->product oxidant Oxidant (e.g., Iodogen, Chloramine-T) oxidant->product

Caption: Two-stage approach for [¹²⁵I]-labeling.

  • Precursor Synthesis: First, synthesize 3-(4-iodophenethyl)rhodanine. Then, react this iodo-precursor with bis(tributyltin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the 3-(4-(tributylstannyl)phenethyl)rhodanine precursor. Purify by column chromatography.

  • Radiolabeling Reaction: In a reaction vial pre-coated with an oxidant like Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), add a solution of the stannylated precursor (10-50 µg) in ethanol.[21]

  • Add [¹²⁵I]NaI in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quenching & Purification: Quench the reaction by adding aqueous sodium metabisulfite. Purify the desired radiolabeled product from unreacted iodide, precursor, and byproducts using radio-HPLC.[20]

Purification and Quality Control

Ensuring the chemical and radiochemical purity of the final product is critical for obtaining reliable and reproducible data.[10]

Workflow: General Purification and QC

crude Crude Radiolabeled Reaction Mixture hplc Semi-Preparative Radio-HPLC crude->hplc collection Collect Product Fraction hplc->collection reformulation Solvent Evaporation & Reformulation in Injectable Buffer collection->reformulation qc Quality Control Analysis reformulation->qc qc->hplc Re-purify if Fails final_product Pure Radiolabeled Product qc->final_product  Release if Specs Met

Caption: Post-synthesis purification and quality control workflow.

Protocol 4.1: General Radio-HPLC Purification & Analysis
  • Purification (Semi-Preparative HPLC):

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with a gradient of mobile phases (e.g., Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA).

    • Monitor the eluent with a UV detector (to locate the mass of the unlabeled standard) and a series-coupled radiation detector.

    • Collect the fraction corresponding to the radioactive product peak.

  • Formulation:

    • For in vivo studies, the collected HPLC fraction (containing organic solvent) must be reformulated. Typically, this involves dilution with water and passing through a C18 Sep-Pak cartridge. The product is trapped, washed with water, and then eluted with a small volume of ethanol, which is then diluted with saline or PBS.

  • Quality Control (Analytical HPLC):

    • Inject a small aliquot of the final formulated product onto an analytical C18 HPLC column.

    • Determine the Radiochemical Purity (RCP) by integrating the product peak area as a percentage of the total radioactive peak areas on the radio-chromatogram. RCP should typically be >95%.

    • Determine the specific activity (SA) by correlating the amount of radioactivity (from a dose calibrator) with the mass of the compound (quantified from the UV peak area against a standard curve).

Summary of Radiolabeling Methods

Radionuclide Labeling Method Typical Precursor Key Conditions Advantages Challenges & Considerations Primary Application
Carbon-14 ([¹⁴C]) Multi-step synthesis[¹⁴C]PhenethylamineStandard organic reactionsMetabolically stable, "true" tracerMulti-step synthesis, low specific activityADME, mass balance studies[4]
Tritium ([³H]) Hydrogen Isotope Exchange (HIE)3-Phenethylrhodanine (final product)Iridium catalyst, T₂ gasHigh specific activity, late-stage labelingRequires specialized equipment, potential for labile tritiumReceptor binding assays, autoradiography[5][12]
Fluorine-18 ([¹⁸F]) Nucleophilic Substitution3-(4-Nitrophenethyl)rhodanine[¹⁸F]F⁻/K₂₂₂, high temperatureShort half-life ideal for imaging, high resolution (PET)Short half-life requires rapid synthesis & purificationIn vivo PET imaging[8][18]
Iodine-125 ([¹²⁵I]) Electrophilic Iododestannylation3-(4-(Tributylstannyl)phenethyl)rhodanine[¹²⁵I]NaI, oxidant (Iodogen)Milder conditions, longer half-lifePrecursor synthesis required, potential toxicity of tin reagentsIn vitro assays, biodistribution, SPECT[6][20]

References

  • Recent Developments in Heterocycles Labeling with Carbon Isotopes. ResearchGate. [Link]

  • Recent developments in heterocycle labeling with carbon isotopes. PubMed. [Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

  • Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Tolofala. [Link]

  • A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. PMC - NIH. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. PMC - NIH. [Link]

  • Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)... ResearchGate. [Link]

  • Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. Royal Society of Chemistry. [Link]

  • Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. PMC - NIH. [Link]

  • 'Radiolabeling' lets scientists track the breakdown of drugs. Princeton Chemistry. [Link]

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. [Link]

  • The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

  • Analysis of Radioligand Therapy Components Using Reversed-Phase and HILIC Columns. Waters. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]

  • Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. PMC - NIH. [Link]

  • Custom Synthesis with Tritium [3H]. Moravek, Inc. [Link]

  • Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA. [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. PubMed. [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC - NIH. [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. ResearchGate. [Link]

  • Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenethyl-rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenethyl-rhodanine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction: The Chemistry of 3-Phenethyl-rhodanine Synthesis

Rhodanine and its derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of 3-phenethyl-rhodanine, a molecule of interest in various research domains, typically proceeds via a multicomponent reaction involving phenethyl isothiocyanate, a source of thioglycolic acid, and a base, or through a two-step process involving the formation of a dithiocarbamate intermediate. Understanding the underlying reaction mechanism is paramount to effective troubleshooting and optimization.

The most common and direct approach involves the reaction of phenethylamine with carbon disulfide to form a phenethyl dithiocarbamate salt in situ. This intermediate is then reacted with an α-haloacetic acid (like chloroacetic acid) to yield 3-phenethyl-rhodanine. The efficiency of this reaction is highly dependent on factors such as the choice of base, solvent, temperature, and the purity of the starting materials.

Below is a general workflow for the synthesis:

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Phenethylamine Phenethylamine Start->Phenethylamine Dithiocarbamate_Formation In situ Dithiocarbamate Formation Phenethylamine->Dithiocarbamate_Formation 1. Add to solvent with base Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Dithiocarbamate_Formation 2. Add dropwise Base Base Alpha_Haloacetic_Acid α-Haloacetic Acid Cyclization Cyclization Alpha_Haloacetic_Acid->Cyclization 3. Add Solvent Solvent Dithiocarbamate_Formation->Cyclization Intermediate Quenching Quenching Cyclization->Quenching Reaction mixture Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification End End Purification->End Pure 3-Phenethyl-rhodanine

Caption: General workflow for the synthesis of 3-phenethyl-rhodanine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-phenethyl-rhodanine in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Phenethylamine: Ensure it is free from oxidation products. Distillation under reduced pressure is recommended if the starting material is old or discolored.

    • Carbon Disulfide (CS₂): Use a freshly opened bottle or a recently distilled batch. CS₂ can contain impurities that interfere with the reaction.

    • Solvent: Ensure your solvent is anhydrous if the reaction is sensitive to water.

  • Reaction Conditions:

    • Temperature Control: The initial formation of the dithiocarbamate is often exothermic. Running the initial addition of CS₂ at a lower temperature (e.g., 0-5 °C) can prevent side reactions. Subsequent cyclization may require heating, but excessive temperatures can lead to decomposition.

    • Base Selection: The choice of base is critical. Strong bases like sodium hydroxide or potassium hydroxide are commonly used. However, organic bases like triethylamine (TEA) can also be employed and may offer better solubility in certain organic solvents. The stoichiometry of the base is also important; typically, two equivalents are required.

    • Inefficient Stirring: This is a common issue in heterogeneous reaction mixtures. Ensure vigorous stirring to maximize the contact between reactants, especially during the formation of the dithiocarbamate salt.

  • Work-up Procedure:

    • Product Loss During Extraction: 3-Phenethyl-rhodanine has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous layer.[1]

    • Premature Precipitation: Acidification of the reaction mixture to precipitate the product should be done carefully. Rapid changes in pH can lead to the formation of fine, difficult-to-filter particles.

Q2: I am observing a significant amount of a dark, tarry side product. What is it and how can I avoid it?

A2: The formation of dark, polymeric, or tarry substances is a frequent challenge in rhodanine synthesis.

  • Likely Cause: This is often due to the decomposition of the dithiocarbamate intermediate or side reactions involving carbon disulfide, especially at elevated temperatures or in the presence of impurities. Polymerization of thiocarbonyl compounds can also contribute.

  • Preventative Measures:

    • Strict Temperature Control: As mentioned, maintain a low temperature during the initial phase of the reaction.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.

    • Order of Addition: A slow, dropwise addition of carbon disulfide to the solution of phenethylamine and base is crucial to control the exotherm and minimize side reactions.

    • Solvent Choice: Using a solvent in which the dithiocarbamate salt has some solubility can prevent its decomposition as a solid. A mixture of water and an alcohol (like ethanol or methanol) is often a good choice.

Q3: My purified product shows impurities in the NMR spectrum that I cannot identify. What are the common side products?

A3: Besides the tarry materials, several smaller molecule impurities can form.

Caption: Potential side reactions in 3-phenethyl-rhodanine synthesis.

  • Possible Side Products:

    • Phenethyl isothiocyanate: If the reaction with the α-haloacetic acid is incomplete or inefficient, the intermediate dithiocarbamate can decompose to form phenethyl isothiocyanate.

    • Unreacted Starting Materials: Trivial, but important to check for.

    • Products of α-haloacetic acid self-condensation: Under strongly basic conditions, the α-haloacetic acid can undergo self-condensation.

    • Thioureas: If ammonia or other primary amines are present as impurities, they can react to form corresponding thioureas.

  • Troubleshooting:

    • NMR Analysis: Compare your spectrum with known spectra of the starting materials and likely side products.

    • LC-MS Analysis: This can help identify the molecular weights of the impurities, providing clues to their structures.

    • Purification: If these impurities are present, column chromatography is often necessary for their removal. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Q4: What is the optimal purification strategy for 3-phenethyl-rhodanine?

A4: The best purification method depends on the scale of your reaction and the nature of the impurities.

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, good for removing minor, less soluble impurities.Can lead to significant product loss in the mother liquor. May not remove impurities with similar solubility.Large-scale purification of relatively pure product.
Column Chromatography Excellent for separating a wide range of impurities.More time-consuming and requires larger volumes of solvent.Small to medium-scale reactions with multiple or closely-related impurities.
Acid-Base Extraction Can be effective for removing acidic or basic impurities.The rhodanine itself has acidic protons and can be affected.Removing specific types of impurities if their pKa values are sufficiently different from the product.

Recommended Solvents for Recrystallization:

  • Ethanol/Water

  • Isopropanol

  • Toluene

  • Ethyl acetate/Hexane mixture

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 3-phenethyl-rhodanine. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • Phenethylamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dithiocarbamate Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve sodium hydroxide (2.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add phenethylamine (1.0 eq.) to the basic solution and cool the mixture to 0-5 °C.

    • Slowly add carbon disulfide (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C. The formation of a precipitate (the sodium dithiocarbamate salt) may be observed.

    • Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.

  • Cyclization:

    • In a separate beaker, dissolve chloroacetic acid (1.0 eq.) in a minimal amount of water, neutralizing it with a portion of the sodium hydroxide solution.

    • Add the chloroacetate solution to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (typically 50-70 °C, depending on the solvent system) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. If not, reduce the volume of the solvent under reduced pressure.

    • Acidify the aqueous solution or the solution of the crude product to pH 2-3 with 1M HCl. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

References

  • General Synthetic Routes for Rhodanine Deriv
  • Work-up and Purification Techniques for Organic Synthesis. Organic Syntheses.[1]

  • Optimization of Rhodanine Synthesis using Ultrasound. ResearchGate.[2]

  • Knoevenagel Condensation in Rhodanine Synthesis. ResearchGate.[3]

  • General Methodology for Rhodanine Synthesis. ResearchGate.[4]

  • Synthesis of Rhodanine-3-acetic acid derivatives. National Institutes of Health.[5]

  • One-pot, three-component synthesis of rhodanine derivatives. MDPI.[6][7]

  • Review of Rhodanine Synthesis and Transformations. ResearchGate.[8]

  • Side Reactions and By-products in Rhodanine Chemistry. ResearchGate.[9]

  • Stability and Reactivity of Rhodanine Derivatives. National Institutes of Health.[10]

Sources

Technical Support Center: Optimizing IC50 Determination for 3-Phenethylrhodanine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0 | Last Updated: January 16, 2026

Introduction: Navigating the Challenges of a Promiscuous Molecule

Welcome to the technical support guide for optimizing the determination of the half-maximal inhibitory concentration (IC50) for 3-phenethylrhodanine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound in enzymatic assays.

3-Phenethylrhodanine belongs to the rhodanine class of compounds. While many rhodanine derivatives have been reported to exhibit a wide range of biological activities, they are also notorious for being "Pan-Assay Interference Compounds," or PAINS.[1][2] PAINS are molecules that frequently appear as "hits" in high-throughput screens but often produce false positive results due to non-specific activity.[3] Understanding and mitigating these non-specific effects is paramount for generating reliable and reproducible IC50 data.

The rhodanine scaffold can lead to several assay artifacts, including:

  • Compound Aggregation: Formation of colloidal particles that sequester and denature the target enzyme.[3]

  • Chemical Reactivity: The rhodanine ring can act as a Michael acceptor, leading to covalent modification of proteins, often through reaction with cysteine residues.[1][4]

  • Photometric Interference: The colored nature of some derivatives can interfere with absorbance-based readouts.[1]

This guide provides a structured approach to troubleshoot common issues and establish a robust protocol for characterizing the inhibitory activity of 3-phenethylrhodanine, ensuring the scientific integrity of your results.

Section 1: Troubleshooting Common Artifacts in IC50 Determination

This section is formatted as a series of frequently encountered problems. Each entry explains the likely cause rooted in the compound's chemistry and provides a step-by-step troubleshooting workflow.

Q1: My dose-response curve is unusually steep (Hill slope > 1.5) and the IC50 is highly sensitive to enzyme and substrate concentrations.

Probable Cause: This is a classic hallmark of compound aggregation . At a critical concentration, the compound self-assembles into colloidal particles. These aggregates non-specifically sequester and denature the enzyme, leading to a sudden, sharp drop in activity that appears as a steep dose-response curve. This is not true 1:1 inhibition and is highly dependent on the protein concentration in the assay.

Troubleshooting Workflow:

Caption: Workflow to diagnose time-dependent inhibition.

Step-by-Step Characterization Protocol:

  • IC50 Shift Assay: This is the primary method to confirm TDI. [5][6] * Protocol:

    • Condition A (No Pre-incubation): Prepare a reaction mixture containing the enzyme and varying concentrations of 3-phenethylrhodanine. Immediately initiate the reaction by adding the substrate.
    • Condition B (With Pre-incubation): Prepare the same mixture but incubate it for a set period (e.g., 30 minutes) at the assay temperature before adding the substrate to initiate the reaction. [7] 3. Analysis: Calculate the IC50 for both conditions. A significant leftward shift (>2-fold) in the IC50 for Condition B confirms time-dependent inhibition.
  • Jump-Dilution Experiment (to test for irreversibility): This experiment distinguishes between irreversible and reversible slow-binding inhibition. [8] * Protocol:

    • Incubate: Create a concentrated mixture of the enzyme and a high concentration of 3-phenethylrhodanine (e.g., 10x the IC50 from the pre-incubation experiment) and let it incubate for 30-60 minutes to allow for binding/reaction.
    • Dilute: Rapidly dilute this mixture (e.g., 100-fold) into a new assay solution containing the substrate. The dilution should lower the inhibitor concentration to a level well below its original IC50 (e.g., 0.1x IC50).
    • Monitor: Measure the enzyme activity over time immediately after dilution.
    • Interpretation:

      • No Recovery of Activity: If the enzyme remains inhibited after dilution, the inhibition is irreversible (or quasi-irreversible), suggesting covalent modification. [9] * Slow Recovery of Activity: If enzyme activity gradually returns, the inhibition is reversible and slow-binding. The rate of recovery corresponds to the inhibitor's dissociation rate constant (k_off).

Q3: The IC50 value changes when I alter the substrate concentration.

Probable Cause: This is expected behavior for a specific, reversible inhibitor and is the basis for determining the mechanism of inhibition (MOI). The relationship between IC50 and substrate concentration depends on whether the inhibitor is competitive, non-competitive, or uncompetitive. [][11]

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. The IC50 value increases as substrate concentration increases because the substrate can outcompete the inhibitor. [12]* Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and can bind whether the substrate is bound or not. The IC50 value is not affected by substrate concentration. [12][13]* Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. The IC50 value decreases as substrate concentration increases.

Mechanism of Inhibition (MOI) Determination:

Caption: Different modes of reversible enzyme inhibition.

Step-by-Step Characterization Protocol:

  • Determine the Michaelis Constant (Km): First, you must determine the Km of your substrate for your enzyme under the established assay conditions (with detergent, if necessary). This is the substrate concentration at which the reaction rate is half of Vmax.

  • Measure IC50 at Varying Substrate Concentrations: Perform full dose-response curves to determine the IC50 of 3-phenethylrhodanine at several fixed substrate concentrations relative to the Km.

    • Example concentrations: 0.5 x Km, 1 x Km, and 5 x Km.

  • Analyze the Data: Compare the resulting IC50 values.

Substrate ConcentrationCompetitive InhibitorNon-competitive InhibitorUncompetitive Inhibitor
Increases IC50 Increases IC50 No Change IC50 Decreases

This analysis provides strong evidence for a specific binding interaction and is a crucial step in validating a compound as a true inhibitor rather than an assay artifact. [14]

Section 2: Gold Standard Protocol for IC50 Determination

This protocol incorporates the troubleshooting and validation steps described above to ensure the generation of high-quality, reliable data.

1. Compound Preparation and Quality Control:

  • Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Purity: If possible, confirm the purity and identity of the 3-phenethylrhodanine batch using LC-MS or NMR. Impurities can lead to misleading results.

2. Assay Buffer Optimization:

  • Based on preliminary tests, the standard assay buffer should contain a non-ionic detergent.

  • Recommended Buffer: Your standard assay buffer (e.g., Tris, HEPES) supplemented with 0.01% (v/v) Triton X-100 .

3. Enzyme and Substrate Titration:

  • Determine the optimal enzyme concentration that yields a linear reaction rate for at least 30-60 minutes.

  • Determine the Km of the substrate under the final, optimized assay conditions. For routine IC50 determination, use a substrate concentration equal to or just below the Km. [15] 4. IC50 Determination Protocol (Dose-Response):

  • Plate Layout: Design a 96- or 384-well plate layout including controls.

    • 0% Inhibition Control: Assay buffer + enzyme + substrate + DMSO (vehicle).

    • 100% Inhibition Control: Assay buffer + substrate + DMSO (no enzyme).

    • Test Wells: Assay buffer + enzyme + substrate + DMSO with serially diluted 3-phenethylrhodanine.

  • Reagent Addition:

    • Add assay buffer (containing 0.01% Triton X-100) to all wells.

    • Add serially diluted 3-phenethylrhodanine (or DMSO for controls) to the appropriate wells.

    • Add the enzyme to all wells except the 100% inhibition control.

    • (Optional Pre-incubation): If testing for TDI, incubate the plate for 30 minutes at the assay temperature.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Data Collection: Measure the reaction progress using a plate reader (absorbance, fluorescence, or luminescence) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well (e.g., slope of the linear portion of the progress curve).

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_100%_control) / (V_0%_control - V_100%_control)).

    • Plot % Inhibition versus log[Inhibitor].

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50. [16][17]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the maximum concentration of DMSO I can have in my final assay?

    • A: This is enzyme-dependent, but a final concentration of 1% DMSO is generally considered safe for most enzymes. However, it is crucial to ensure that the DMSO concentration is identical across all wells, including the 0% inhibition control, as it can sometimes affect enzyme activity.

  • Q: My compound still shows some signs of non-specific inhibition even with detergent. What else can I do?

    • A: Consider adding a promiscuity counter-screen. Test the compound against an unrelated enzyme to check for selectivity. [14]True inhibitors should display a degree of selectivity for their target, whereas non-specific compounds often inhibit multiple unrelated proteins.

  • Q: Why is it important to use the Cheng-Prusoff equation?

    • A: The IC50 value is dependent on the substrate concentration used in the assay, making it difficult to compare values between different experiments or labs. [15]The Cheng-Prusoff equation converts the IC50 value to a true inhibition constant (Ki), which is an intrinsic property of the inhibitor and independent of assay conditions, allowing for standardized comparison.

References

  • Tomašić, T., and Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]

  • Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. [Link]

  • Various Authors. (2024). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ResearchGate. [Link]

  • Ferreira, L. L. G., and Andricopulo, A. D. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Vanni, A., and Cagno, M. (1981). Detergents as Selective Inhibitors and Inactivators of Enzymes. PubMed. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • Li, A. C. (2015). CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Springer Nature Experiments. [Link]

  • Various Authors. (2013). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors? ResearchGate. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Edmondson, D. E., et al. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. [Link]

  • Hjelmeland, L. M. (1986). Detergent effects on enzyme activity and solubilization of lipid bilayer membranes. PubMed. [Link]

  • Fowler, S., and Totah, R. A. (2019). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. NIH. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Slideshare. (n.d.). Enzyme inhibitors, reversible_and_irreversible. [Link]

  • Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). [Link]

  • Unacademy. (n.d.). Irreversible Inhibition. [Link]

  • Various Authors. (2021). Effects of detergents and bleaching agents on enzyme activity. ResearchGate. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]

  • Dahlin, J. L., and Walters, M. A. (2014). How to Triage PAINS-Full Research. NIH. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. [Link]

  • Various Authors. (2019). Which detergent interferes with enzymatic activity the least? ResearchGate. [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values. [Link]

  • Patsnap Synapse. (2024). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [Link]

  • Held, P. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. [Link]

  • Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination. [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

Sources

Navigating the Labyrinth of Rhodanine-Based Compounds in Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Rhodanine, 3-phenethyl-, and its analogs in cellular and biochemical assays. This guide is designed to provide you with the expertise and practical solutions needed to navigate the complexities associated with this class of compounds. Rhodanine-containing molecules are frequently identified as hits in high-throughput screening (HTS) campaigns, yet they are also notoriously flagged as Pan-Assay Interference Compounds (PAINS).[1][2][3] This duality necessitates a rigorous and well-informed approach to experimental design and data interpretation.

Our goal is to equip you with the knowledge to distinguish genuine biological activity from experimental artifacts, enabling you to confidently advance your research. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, addressing the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the most common questions and concerns regarding the use of Rhodanine, 3-phenethyl- and related compounds.

Q1: My Rhodanine-based compound shows potent activity in my primary screen. How can I be sure this is a genuine on-target effect?

This is the most critical question when working with rhodanine derivatives. Their propensity to act as PAINS means that initial hits must be viewed with healthy skepticism.[2][4] Rhodanine-containing compounds can interfere with assays in several ways, including non-specific protein reactivity, aggregation, and interference with assay technology (e.g., fluorescence).[1][5]

To validate your hit, a multi-pronged approach is essential. This involves a series of orthogonal assays and counter-screens designed to systematically eliminate common artifacts. A suggested workflow is outlined in the troubleshooting section.

Q2: I'm observing significant cytotoxicity with my Rhodanine compound. Is this related to my target, or is it a non-specific toxic effect?

Rhodanine derivatives have been reported to induce cytotoxicity through various mechanisms, including apoptosis.[6][7][8] However, it is crucial to determine if the observed cell death is a consequence of modulating your specific target or a result of off-target effects.

Key steps to differentiate between on-target and off-target cytotoxicity include:

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of your compound. A clear SAR, where small chemical modifications lead to predictable changes in potency, is indicative of a specific interaction.

  • Target engagement assays: Directly measure the binding of your compound to its intended target within the cell.

  • Rescue experiments: If your target is an enzyme, can the cytotoxic effect be rescued by providing the downstream product of the enzymatic reaction?

  • Testing in a target-knockout cell line: The compound should not be cytotoxic in cells lacking the target protein.

Q3: My compound's activity is inconsistent between different assay formats. What could be the cause?

This is a classic hallmark of assay interference. Rhodanine compounds are known to be sensitive to the specific conditions of an assay.[1] For instance:

  • Aggregation: The compound may form aggregates that sequester and non-specifically inhibit enzymes. This can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

  • Redox activity: Some rhodanine derivatives can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent non-specific protein modification.[3]

  • Photometric interference: The colored nature of many rhodanine compounds can interfere with absorbance or fluorescence-based readouts.[1]

Running appropriate controls, such as testing the compound in the absence of the target protein or substrate, is crucial to identify such interference.

Q4: Are all rhodanine-containing compounds problematic?

While the rhodanine scaffold is a well-known PAINS alert, it does not automatically invalidate every compound containing this moiety.[4] Indeed, several rhodanine derivatives have been shown to have legitimate and specific biological activities.[9][10][11] The key is to be aware of the potential for artifacts and to conduct rigorous validation studies. The rhodanine core itself is a versatile scaffold that can be modified to improve specificity and reduce off-target effects.[12]

Section 2: Troubleshooting Guides - From Hit to Validated Lead

This section provides detailed troubleshooting guides for common problems encountered during the experimental validation of Rhodanine, 3-phenethyl- and its analogs.

Guide 1: Distinguishing True Hits from False Positives in HTS

Problem: You have identified Rhodanine, 3-phenethyl- as a hit in your primary high-throughput screen and need to confirm its validity.

Workflow for Hit Validation:

Hit_Validation_Workflow HTS_Hit Primary HTS Hit (Rhodanine, 3-phenethyl-) Reconfirm Re-test in Primary Assay (Dose-Response) HTS_Hit->Reconfirm Orthogonal_Assay Orthogonal Assay (Different Detection Method) Reconfirm->Orthogonal_Assay If Confirmed False_Positive False Positive Reconfirm->False_Positive If Not Confirmed Assay_Interference Assay Interference Counterscreen (e.g., no enzyme control) Orthogonal_Assay->Assay_Interference If Confirmed Orthogonal_Assay->False_Positive If Not Confirmed Aggregation_Test Aggregation Test (Detergent Sensitivity) Assay_Interference->Aggregation_Test If No Interference Assay_Interference->False_Positive If Interference Detected Target_Engagement Direct Target Engagement Assay (e.g., CETSA, SPR) Aggregation_Test->Target_Engagement If Not an Aggregator Aggregation_Test->False_Positive If Aggregator Cellular_Activity Cellular Activity Assay (Target-dependent endpoint) Target_Engagement->Cellular_Activity If Target Engagement Confirmed Target_Engagement->False_Positive If No Target Engagement Validated_Hit Validated Hit Cellular_Activity->Validated_Hit If Cellular Activity is Target-Dependent Cellular_Activity->False_Positive If No or Off-Target Cellular Activity

Caption: A stepwise workflow for validating HTS hits containing the rhodanine scaffold.

Experimental Protocols:

  • Orthogonal Assay: If your primary screen was luminescence-based, a follow-up assay using a different detection method, such as fluorescence polarization or an enzymatic assay measuring substrate depletion by HPLC-MS, is recommended.[13]

  • Assay Interference Counterscreen:

    • Prepare your standard assay reaction mixture, but replace the target enzyme with buffer.

    • Add Rhodanine, 3-phenethyl- at various concentrations.

    • Measure the assay signal. A change in signal in the absence of the enzyme indicates direct interference with the assay components or detection method.[13]

  • Aggregation Test:

    • Perform your primary assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • If the compound's potency is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.

Guide 2: Investigating Unexpected Cytotoxicity

Problem: Your Rhodanine, 3-phenethyl- analog is causing widespread cell death, and you need to determine if this is a specific on-target effect.

Decision Tree for Cytotoxicity Investigation:

Cytotoxicity_Investigation Cytotoxicity Cytotoxicity Observed SAR Establish SAR with Analogs Cytotoxicity->SAR Target_Engagement Confirm Target Engagement in Cells (e.g., CETSA) SAR->Target_Engagement Clear SAR Off_Target Off-Target Cytotoxicity SAR->Off_Target Flat SAR Target_Knockout Test in Target Knockout/Knockdown Cells Target_Engagement->Target_Knockout Target Engagement Confirmed Target_Engagement->Off_Target No Target Engagement On_Target On-Target Cytotoxicity Target_Knockout->On_Target Cytotoxicity Abolished Target_Knockout->Off_Target Cytotoxicity Persists

Caption: A decision tree to determine if observed cytotoxicity is on-target or off-target.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with your compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and separate soluble from aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.

    • Binding of your compound should stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

  • Generation of Target Knockout Cells: Utilize CRISPR/Cas9 or shRNA to generate cell lines that do not express your target protein. These serve as the ultimate negative control for on-target effects.

Section 3: Data Summary and Key Parameters

The following table summarizes key characteristics of Rhodanine, 3-phenethyl- and related compounds, along with recommended starting concentrations for cellular assays.

ParameterTypical ObservationRecommended Action
Solubility Often poor in aqueous mediaPrepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. Final DMSO concentration in assays should be <0.5%.
Effective Concentration Highly variable, often in the low micromolar range in primary screens.Start with a wide concentration range (e.g., 10 nM to 100 µM) for initial dose-response curves.
Common Off-Targets Thiol-containing proteins (due to Michael addition), various kinases and phosphatases.[1][9][11]Perform broad-panel kinase and phosphatase screening as part of your hit validation cascade.
Cytotoxicity Frequently observed, can be apoptotic or necrotic.[6][7][8]Characterize the mode of cell death (e.g., using Annexin V/PI staining) and follow the cytotoxicity investigation guide.

Conclusion

Working with Rhodanine, 3-phenethyl- and its derivatives presents unique challenges that demand a rigorous and systematic approach. By understanding the potential for assay interference and off-target effects, and by employing the troubleshooting strategies and validation workflows outlined in this guide, researchers can confidently discern true biological activity from experimental artifacts. Remember that while the rhodanine scaffold is a frequent source of false positives, it is also a privileged structure in medicinal chemistry that has led to the discovery of valuable molecular probes and drug candidates. Careful and critical evaluation is the key to unlocking its full potential.

References

  • Tomma, S., et al. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Scientia Pharmaceutica, 79(4), 845-857. [Link]

  • Muraczewska, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Li, Y., et al. (2022). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1244. [Link]

  • Muraczewska, M., & Wujec, M. (2022). Anticancer Profile of Rhodanines. Encyclopedia, 2(3), 1219-1234. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(21), 7291. [Link]

  • Upadhyay, R., et al. (2022). Rhodanine‐Incorporated Indole Derivatives as Pharmacologically Vital Hybrids. ChemistrySelect, 7(45), e202203362. [Link]

  • Kamal, A., et al. (2010). 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. European Journal of Medicinal Chemistry, 45(9), 4349-4355. [Link]

  • Seleem, M. N., et al. (2011). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry, 19(13), 3953-3960. [Link]

  • Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2016). Interpreting and Validating Results from High-Throughput Screening Approaches. National Academies Press. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Singh, S., et al. (2023). A Systematic Review of the Toxicological Effects of Rhodamine-B. International Journal of Pharmaceutical Sciences Review and Research, 85(11), 74-82. [Link]

  • Patny, A., et al. (2014). Crystal structure of the rhodanine-based inhibitor covalently bound to Cys366 in the active site of HCV RNA polymerase NS5B (PDB code 4M2A). ResearchGate. [Link]

  • Arokiyaraj, J., et al. (2024). Rhodamine B, an organic environmental pollutant induces reproductive toxicity in parental and teratogenicity in F1 generation in vivo. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 279, 109898. [Link]

  • Kirschberg, T. A., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Current Medicinal Chemistry, 18(9), 1375-1383. [Link]

  • Ali, Z., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 21(18), 6638. [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2991-2995. [Link]

  • Westwood, I. M., & van Montfort, R. L. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Fall 2017, 49-54. [Link]

  • CRISPR Medicine News. (2023, June 20). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Inglese, J., et al. (2007). Hit-to-Lead: Hit Validation and Assessment. Assay Guidance Manual. [Link]

  • Senger, M. R., & Csermely, P. (2020). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 15(12), 1435-1444. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(21), 7291. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • Wikipedia. (n.d.). Rhodanine. [Link]

  • Solovyev, N., et al. (2022). Evaluation of rhodanine indolinones as AANAT inhibitors. RSC Medicinal Chemistry, 13(1), 104-114. [Link]

  • de Souza, G. E. P., & da Silva, A. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. [Link]

  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]

  • AXXAM. (n.d.). Hit & Lead Discovery | Hit Identification. [Link]

  • Krátký, M., et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic Chemistry, 68, 142-151. [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical.... [Link]

  • AZoLifeSciences. (2023, February 14). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. [Link]

  • ResearchGate. (2017, December 4). (PDF) Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. [Link]

  • Cell and Gene. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing. YouTube. [Link]

Sources

"strategies to reduce cytotoxicity of 3-phenethylrhodanine in normal cells"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Cytotoxicity in Normal Cells for Drug Development Professionals

Welcome to the technical support center for researchers working with 3-phenethylrhodanine and its analogs. As a Senior Application Scientist, I've designed this guide to provide you with actionable strategies and in-depth troubleshooting advice to help you navigate a common challenge in drug development: off-target cytotoxicity. This resource synthesizes current scientific understanding of the rhodanine scaffold to help you enhance the therapeutic index of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering cytotoxicity with 3-phenethylrhodanine in their non-cancerous cell line controls.

Q1: My 3-phenethylrhodanine derivative is showing significant cytotoxicity in my normal cell line controls. What is the underlying mechanism?

A1: The cytotoxicity of rhodanine-based compounds, including 3-phenethylrhodanine, is often linked to their activity as "pan-assay interference compounds" (PAINS) and their ability to inhibit multiple biological targets. The core mechanism often involves the reactivity of the rhodanine scaffold. For many derivatives, cytotoxicity is linked to the inhibition of essential cellular kinases through interactions with the enzyme's active site.[1][2] Additionally, some rhodanine derivatives can induce apoptosis and interfere with microtubule assembly, leading to cell death in both cancerous and normal proliferating cells.[2][3]

Q2: Is it possible to completely eliminate cytotoxicity to normal cells?

A2: While complete elimination is a challenging goal, it is certainly possible to significantly reduce off-target cytotoxicity and achieve a favorable therapeutic window. The key is to enhance selectivity, meaning the compound is substantially more toxic to cancer cells than to normal cells. This is typically achieved through rational drug design based on Structure-Activity Relationship (SAR) studies, advanced formulation strategies, or combination therapies.[4][5][6]

Q3: What is a good starting point for assessing the selective cytotoxicity of my compound?

A3: A robust starting point is to determine the IC50 (half-maximal inhibitory concentration) value of your compound in a panel of both cancer cell lines and relevant normal (non-transformed) cell lines. For example, if you are targeting lung cancer (e.g., A549 cells), you should test against a normal lung fibroblast line (e.g., MRC-5) or bronchial epithelial cells (e.g., BEAS-2B). The ratio of the IC50 in normal cells to the IC50 in cancer cells gives you the Selectivity Index (SI). A higher SI value indicates greater selectivity for cancer cells.[7][8][9]

Q4: Can changing the formulation of my compound instead of its chemical structure reduce cytotoxicity?

A4: Yes, formulation can play a critical role. Off-target toxicity can sometimes be related to high peak plasma concentrations (Cmax) of a drug.[10] By using controlled-release formulations or encapsulating the drug in a nanocarrier (like liposomes or polymer nanoparticles), you can modulate its pharmacokinetic profile to maintain a therapeutic concentration while avoiding toxic peaks.[10][11][12] Furthermore, targeted drug delivery systems can be designed to release the compound preferentially at the tumor site, minimizing exposure to healthy tissues.

Part 2: Troubleshooting Guide: High Cytotoxicity in Normal Cells

This guide provides a structured approach to troubleshooting and resolving issues of high off-target cytotoxicity observed during your experiments.

Problem 1: Consistently high IC50 values in normal cell lines, comparable to cancer cell lines (Low Selectivity Index).

Logical Workflow for Troubleshooting

A Start: High cytotoxicity in normal cells observed B Step 1: Review Structure-Activity Relationship (SAR) Data A->B C Hypothesis: The core 3-phenethylrhodanine scaffold is non-selective B->C D Strategy 1: Structural Modification C->D E Sub-Strategy 1.1: Modify the C5 Position D->E Introduce bulky or electron- modifying groups F Sub-Strategy 1.2: Modify the N3 Position D->F Replace phenethyl with moieties that may increase tumor targeting G Sub-Strategy 1.3: Create Hybrid Molecules D->G Conjugate with another pharmacophore H Step 2: Synthesize & Screen New Analogs E->H F->H G->H I Step 3: Evaluate Selectivity Index (SI) H->I J Outcome: Improved SI? I->J K Yes: Proceed with lead optimization J->K L No: Re-evaluate SAR & modify further J->L L->D A 1. Seed Cells (Cancer & Normal lines in separate 96-well plates) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with Compound (Serial dilutions of test compound) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Solution D->E F 6. Incubate for 4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 & Selectivity Index H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed both the cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of your test compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent like doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compound.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each cell line.

    • Calculate the Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) .

Data Interpretation:

CompoundIC50 A549 (Cancer)IC50 BEAS-2B (Normal)Selectivity Index (SI)Interpretation
Parent Compound 5 µM7.5 µM1.5Low selectivity, high risk of off-target toxicity.
Analog A 50 µM100 µM2.0Poor potency, despite slight selectivity improvement.
Analog B 7 µM70 µM10.0 Good Candidate: Maintained potency with significantly improved selectivity.
Analog C 0.5 µM1 µM2.0High potency, but still low selectivity.

A compound with an SI > 10 is generally considered a promising candidate for further development.

References

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. Available from: [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. Available from: [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. Available from: [Link]

  • Gouda, M. A., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. PubMed Central. Available from: [Link]

  • Kandela, I., et al. (2012). Rhodacyanine Derivative Selectively Targets Cancer Cells and Overcomes Tamoxifen Resistance. PubMed Central. Available from: [Link]

  • Gouda, M. A., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. Available from: [Link]

  • Unknown Author. (n.d.). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals. Available from: [Link]

  • Unknown Author. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. Available from: [Link]

  • Unknown Author. (n.d.). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Semantic Scholar. Available from: [Link]

  • Shargel, L. (2007). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Available from: [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]

  • Serbian, I., et al. (2020). Synthesis of several rhodamine B drug conjugates. ResearchGate. Available from: [Link]

  • Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. National Institutes of Health. Available from: [Link]

  • Strzyga-Łach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Available from: [Link]

  • Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. PubMed. Available from: [Link]

  • Kumar, S., & Bhargava, D. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]

  • Unknown Author. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Strzyga-Łach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Available from: [Link]

  • Aguilera, R. J., et al. (2018). Pyronaridine exerts potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis. PubMed. Available from: [Link]

  • Cheok, C. F., & Verma, C. S. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. PubMed Central. Available from: [Link]

  • Zhang, L., et al. (2012). Reducing cytotoxicity while improving anti-cancer drug loading capacity of polypropylenimine dendrimers by surface acetylation. PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Phenethylrhodanine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenethylrhodanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining these valuable compounds in high purity. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Purifying Rhodanine Derivatives

Rhodanine-based compounds, including 3-phenethylrhodanine and its analogs, are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] However, their journey from reaction flask to a highly pure, characterizable solid can be fraught with challenges. Many derivatives exhibit poor solubility in common organic solvents, a tendency to form complex mixtures of isomers, and unexpected instability under certain conditions.[3] This guide provides a structured approach to overcoming these common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Issue 1: Low Solubility Hindering Purification

Q1: My 3-phenethylrhodanine derivative has crashed out of the reaction mixture and is now sparingly soluble in common chromatography solvents like ethyl acetate, dichloromethane, and methanol. How can I purify it?

A1: This is a frequent challenge with rhodanine derivatives due to their often planar and rigid structures, which can lead to strong intermolecular forces in the solid state.[4][5]

  • Expert Insight: Direct column chromatography is often inefficient for compounds with very low solubility. The compound will likely precipitate on the column head, leading to poor separation and recovery.

  • Recommended Action Plan:

    • Hot Trituration/Recrystallization with Co-solvents: This should be your first line of attack. The key is to find a solvent system where your compound is sparingly soluble at room temperature but readily soluble when heated.

      • Protocol: Experiment with co-solvent systems. A common and effective combination is ethanol/tetrahydrofuran (EtOH/THF).[3] Suspend your crude product in a minimal amount of the co-solvent mixture, heat to reflux until dissolved, and then allow it to cool slowly. The pure compound should crystallize out, leaving impurities in the mother liquor.

      • Causality: The different polarity of the co-solvents disrupts the crystal lattice of your compound at elevated temperatures, allowing it to dissolve. Upon slow cooling, the molecules of your pure compound can re-organize into a stable crystal lattice, excluding impurities.

    • Soxhlet Extraction: For separating compounds with significant solubility differences.[6] If your desired product is less soluble than the impurities, you can use a solvent that solubilizes the impurities while leaving your product behind in the thimble. Conversely, if your product is more soluble, you can extract it from insoluble impurities.

    • Solvent Screening Table: Systematically test the solubility of your crude product in a range of solvents at room temperature and with heating.

SolventPolarity IndexSolubility at RTSolubility at RefluxComments
Hexanes0.1PoorPoorGood for washing non-polar impurities.
Toluene2.4Poor-ModerateModerate-GoodCan be effective for recrystallization.[7]
Dichloromethane3.1Poor-ModerateModerateOften used in chromatography, but solubility can be an issue.
Tetrahydrofuran (THF)4.0ModerateGoodA good starting point for co-solvent systems.
Ethyl Acetate4.4Poor-ModerateModerate-GoodCommon chromatography eluent.
Acetone5.1ModerateGoodUseful for washing and as a recrystallization solvent.
Ethanol (EtOH)5.2Poor-ModerateGoodExcellent co-solvent with THF or water.[3]
Dimethylformamide (DMF)6.4GoodVery GoodHigh boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)7.2GoodVery GoodVery high boiling point; use as a last resort.
Issue 2: Complex Product Mixture from Knoevenagel Condensation

Q2: The LC-MS of my crude product from a Knoevenagel condensation shows multiple peaks with the same mass, suggesting the presence of isomers. How do I separate them?

A2: The Knoevenagel condensation used to synthesize many 5-substituted rhodanine derivatives can often lead to the formation of both Z and E isomers.[5] While the Z-isomer is typically more stable and the major product, the E-isomer can be a significant impurity.

  • Expert Insight: The slight difference in polarity and stereochemistry between the isomers can be exploited for chromatographic separation.

  • Recommended Action Plan:

    • Optimized Flash Column Chromatography:

      • Stationary Phase: Standard silica gel is usually sufficient.

      • Mobile Phase: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or toluene) is often effective. Start with a very low percentage of the polar solvent and increase it slowly.

      • Loading: Dissolve the crude mixture in a minimal amount of a stronger solvent (like THF or a small amount of DMF) and adsorb it onto a small amount of silica gel. Dry this silica plug and load it onto the column. This prevents the compound from precipitating on the column during loading.

    • Preparative HPLC: If flash chromatography fails to provide baseline separation, preparative HPLC is a more powerful alternative.

      • Normal Phase: Use a silica or diol column with a hexane/ethyl acetate or hexane/isopropanol mobile phase.

      • Reverse Phase: This can be challenging for carboxylic acid derivatives, which may be unstable in aqueous base.[3] If your compound is stable, a C18 column with a water/acetonitrile or water/methanol gradient can be effective.

Workflow for Purifying Isomeric Mixtures

purification_workflow start Crude Product (Isomeric Mixture) flash_chrom Flash Column Chromatography (Shallow Gradient) start->flash_chrom purity_check Purity Analysis (LC-MS, NMR) flash_chrom->purity_check prep_hplc Preparative HPLC (Normal or Reverse Phase) prep_hplc->purity_check purity_check->prep_hplc <95% Pure pure_product Pure Isomer(s) purity_check->pure_product >95% Pure recombine Recombine & Re-purify purity_check->recombine Mixed Fractions recombine->flash_chrom

Caption: Decision workflow for separating isomeric mixtures.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the common side-products or impurities I should look out for in the synthesis of 3-phenethylrhodanine derivatives?

A3: Besides isomeric impurities, several other side-products can arise:

  • Unreacted Starting Materials: Incomplete Knoevenagel condensation can leave unreacted 3-phenethylrhodanine and the corresponding aldehyde.

  • Hydrolysis of the Rhodanine Ring: The rhodanine ring can be susceptible to hydrolysis, especially under strongly basic or acidic conditions, leading to ring-opened byproducts.[7] This is a critical consideration for derivatives containing carboxylic acids, which may be subjected to basic conditions during extraction or chromatography.[3]

  • Byproducts from Starting Material Synthesis: Impurities in your starting materials will carry through to the final product. For instance, in the synthesis of 3-substituted rhodanines, side reactions can lead to the formation of dithiocarbamates or other intermediates if cyclization is incomplete.[6]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is essential to confirm the purity and identity of your compound.[8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool for structural elucidation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the number of components in your sample and their molecular weights. It is excellent for detecting trace impurities.[3][10]

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV or DAD detector, HPLC can be used to determine the percentage purity of your sample by integrating the peak areas.[11]

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound.

Q5: My purified compound is a yellow solid. Is this normal?

A5: Yes, many 5-benzylidene rhodanine derivatives are yellow crystalline solids.[9] The color arises from the extended π-conjugation system formed between the rhodanine ring and the aromatic substituent. However, a dull or brownish color may indicate the presence of impurities, and further purification may be necessary.

Q6: Are there any stability concerns I should be aware of when storing purified 3-phenethylrhodanine derivatives?

A6: Generally, rhodanine derivatives are stable as crystalline solids when stored in a cool, dark, and dry place.[7] However, solutions may be less stable. Carboxylic acid derivatives, in particular, can be unstable in aqueous basic solutions.[3] It is advisable to prepare solutions fresh for biological assays or further reactions.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Recrystallization of a Sparingly Soluble 3-Phenethylrhodanine Derivative

This protocol is designed for a compound with low solubility in common solvents.

  • Solvent System Selection: In a small test tube, add ~10 mg of your crude product. Add a few drops of THF to wet the solid. Then, add ethanol dropwise while heating gently until the solid dissolves. If it crystallizes upon cooling, this is a good solvent system.

  • Dissolution: In a larger flask, suspend the crude product (e.g., 1.0 g) in a minimal amount of the chosen co-solvent (e.g., 5 mL THF and 20 mL EtOH).

  • Heating: Heat the mixture to reflux with stirring. If the solid does not completely dissolve, add small portions of the more polar solvent (EtOH) until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with a small plug of cotton or filter paper.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For best crystal formation, do not disturb the flask during this time.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation

This protocol provides a general guideline for separating Z/E isomers.

  • Column Packing: Pack a glass column with silica gel using a slurry of 5% ethyl acetate in hexanes.

  • Sample Preparation: Dissolve the crude product (e.g., 500 mg) in a minimal amount of THF (e.g., 1-2 mL). Add ~1 g of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry powder.

  • Loading: Carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexanes to remove any non-polar impurities.

    • Gradually increase the polarity. A suggested gradient might be:

      • 2-5% Ethyl Acetate/Hexanes (2 column volumes)

      • 5-10% Ethyl Acetate/Hexanes (5-10 column volumes)

      • 10-20% Ethyl Acetate/Hexanes (until both isomers have eluted)

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). The two isomers should appear as distinct spots.

  • Analysis and Pooling: Combine the fractions containing each pure isomer and confirm their purity by LC-MS and ¹H NMR.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified isomers.

Visualizing the Purification Strategy

purification_strategy crude Crude 3-Phenethylrhodanine Derivative solubility_test Solubility Test crude->solubility_test recrystallization Hot Recrystallization (e.g., EtOH/THF) solubility_test->recrystallization Poorly Soluble chromatography Column Chromatography solubility_test->chromatography Soluble analysis Purity Analysis (NMR, LC-MS, MP) recrystallization->analysis chromatography->analysis pure_solid Pure Crystalline Product analysis->recrystallization <98% Pure (Recrystallize) analysis->chromatography <98% Pure (Re-column) analysis->pure_solid >98% Pure

Caption: General purification strategy for rhodanine derivatives.

References

  • The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. (2018). ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (2019). MDPI. Available at: [Link]

  • Low Temperature Crystal Structures of Two Rhodanine Derivatives, 3-Amino Rhodanine and 3-Methyl Rhodanine: Geometry of the Rhodanine Ring. (2015). ResearchGate. Available at: [Link]

  • Evaluation of rhodanine indolinones as AANAT inhibitors. (2017). PubMed Central. Available at: [Link]

  • The Synthesis of Some New Derivatives of Rhodanine. (1965). RSC Publishing. Available at: [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. (2018). National Institutes of Health. Available at: [Link]

  • Rhodamine B Purity Certified Reference Material. (2019). ResearchGate. Available at: [Link]

  • Identification and Estimation of Non-Permitted Food Colours (Sudan and Rhodamine-B Dye) In Chilli and Curry Powder by Rapid Col. (2017). International Journal of Engineering Research & Technology. Available at: [Link]

  • The Identification and Purification of Pyronin and Rhodamine Dyes. (1969). ResearchGate. Available at: [Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2023). MDPI. Available at: [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). PubMed Central. Available at: [Link]

  • Rhodanine. (n.d.). Wikipedia. Available at: [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2021). Taylor & Francis Online. Available at: [Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. (2017). ResearchGate. Available at: [Link]

  • Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. (2021). ACS Omega. Available at: [Link]

  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (2012). ResearchGate. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Available at: [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2018). ResearchGate. Available at: [Link]

  • Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. (2015). ScienceDirect. Available at: [Link]

  • Physicochemical Properties of Drug. (n.d.). Scribd. Available at: [Link]

  • Physicochemical Properties and Photodynamic Activity of Novel Derivatives of Triarylmethane and Thiazine. (2013). ResearchGate. Available at: [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures. (2020). PubMed Central. Available at: [Link]

  • Optimization of Physicochemical Properties of Pyridone-based EP3 Receptor Antagonists. (2013). ResearchGate. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Available at: [Link]

  • RHODANINE powder dye. (n.d.). Biognost. Available at: [Link]

  • Protein purification troubleshooting guide. (n.d.). GE Healthcare. Available at: [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2015). ResearchGate. Available at: [Link]

  • Process for the preparation of phenethylamine derivatives. (2006). Google Patents.
  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. (2017). MDPI. Available at: [Link]

  • Synthesis of polyfunctionalized benzophenones via the reaction of 3-formylchromones with tertiary push-pull enamines. (2018). ResearchGate. Available at: [Link]

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. (2013). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 3-Phenethylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-phenethylrhodanine. Its purpose is to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound during storage and experimentation.

Introduction: Understanding the Stability Challenges of 3-Phenethylrhodanine

3-Phenethylrhodanine, a derivative of the rhodanine heterocyclic core, is a compound of interest in medicinal chemistry. However, like many rhodanine-containing molecules, it is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. The primary stability concerns stem from the inherent reactivity of the rhodanine ring, which is prone to hydrolysis, particularly under alkaline conditions. Furthermore, exposure to heat, light, and oxidative stress can lead to the formation of degradation products, altering the purity and potency of the compound.

This guide provides a structured approach to understanding and mitigating these stability issues, ensuring the reliable use of 3-phenethylrhodanine in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-phenethylrhodanine?

A1: Based on the known chemistry of the rhodanine scaffold, the most probable degradation pathways for 3-phenethylrhodanine include:

  • Hydrolysis: The rhodanine ring is susceptible to cleavage, especially in the presence of bases, leading to the opening of the heterocyclic ring.

  • Oxidation: The sulfur atom in the rhodanine ring can be oxidized, and the phenethyl group may also be susceptible to oxidative degradation.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation through various mechanisms.

Q2: What are the ideal storage conditions for solid 3-phenethylrhodanine?

A2: To ensure long-term stability, solid 3-phenethylrhodanine should be stored in a cool, dark, and dry environment. Specifically, we recommend:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Minimizes thermal degradation.
Light Protected from light (amber vials)Prevents photodegradation.
Atmosphere Inert gas (argon or nitrogen)Minimizes oxidative degradation.
Humidity Low humidity (desiccator)Prevents hydrolysis.

Q3: How should I prepare and store stock solutions of 3-phenethylrhodanine?

A3: For optimal stability in solution:

  • Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid aqueous buffers, especially those with a basic pH.

  • Concentration: Prepare solutions at the highest practical concentration to minimize the solvent-to-solute ratio.

  • Storage: Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: If possible, purge the vial headspace with an inert gas before sealing.

Q4: Can I use stabilizers to enhance the long-term stability of 3-phenethylrhodanine?

A4: Yes, several strategies can be employed:

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, may help to mitigate oxidative degradation.[1]

  • Cyclodextrins: Encapsulation of 3-phenethylrhodanine within cyclodextrin molecules can form inclusion complexes that protect the compound from hydrolysis and photodegradation.[2][3][4] This approach can also enhance aqueous solubility.[4]

  • Polymeric Formulations: Incorporation into polymeric matrices through techniques like solid dispersion can improve stability by reducing molecular mobility and protecting the compound from environmental factors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3-phenethylrhodanine.

Issue 1: Inconsistent or non-reproducible biological assay results.
  • Possible Cause: Degradation of 3-phenethylrhodanine in the solid state or in your stock solutions.

  • Troubleshooting Steps:

    • Purity Assessment: Verify the purity of your solid compound using a validated analytical method such as HPLC-UV or qNMR before preparing new stock solutions.

    • Fresh Stock Preparation: Prepare fresh stock solutions from a new or validated batch of solid compound.

    • Solution Stability Check: Perform a time-course experiment to assess the stability of 3-phenethylrhodanine in your assay buffer. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to monitor for degradation.

    • pH Control: Ensure the pH of your assay buffer is neutral or slightly acidic, as basic conditions can accelerate hydrolysis of the rhodanine ring.

Issue 2: Appearance of new peaks in the chromatogram of an aged sample.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the retention times of potential degradants.

    • Peak Tracking: Compare the chromatograms of the aged sample with those from the forced degradation study to tentatively identify the degradation products.

    • Mass Spectrometry Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks and propose potential structures for the degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 3-phenethylrhodanine and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (or the λmax of 3-phenethylrhodanine).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of 3-phenethylrhodanine in 1 mL of acetonitrile.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade 3-phenethylrhodanine to understand its degradation pathways.

  • Acidic Degradation: Dissolve 3-phenethylrhodanine in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Degradation: Dissolve 3-phenethylrhodanine in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve 3-phenethylrhodanine in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of 3-phenethylrhodanine to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze using the stability-indicating HPLC method (Protocol 1).

Visualizing Degradation and Stabilization

Diagram 1: Potential Degradation Pathways

A 3-Phenethylrhodanine B Hydrolysis (Ring Opening) A->B Base (OH⁻) C Oxidation (Sulfoxide/Sulfone) A->C Oxidizing Agent (e.g., H₂O₂) D Photodegradation (Complex Mixture) A->D Light (hν) E Thermal Degradation (Various Products) A->E Heat (Δ) cluster_storage Optimal Storage cluster_formulation Formulation Strategies Cool (2-8 °C) Cool (2-8 °C) Dark (Amber Vial) Dark (Amber Vial) Dry (Desiccator) Dry (Desiccator) Inert Atmosphere Inert Atmosphere Antioxidants (e.g., BHT) Antioxidants (e.g., BHT) Cyclodextrin Inclusion Cyclodextrin Inclusion Polymeric Dispersion Polymeric Dispersion 3-Phenethylrhodanine 3-Phenethylrhodanine Optimal Storage Optimal Storage 3-Phenethylrhodanine->Optimal Storage Formulation Strategies Formulation Strategies 3-Phenethylrhodanine->Formulation Strategies Enhanced Stability Enhanced Stability Optimal Storage->Enhanced Stability Formulation Strategies->Enhanced Stability

Caption: Workflow for enhancing the stability of 3-phenethylrhodanine.

References

  • ResearchGate. Inclusion complex formation of Rhodanine with Cyclodextrin. Available from: [Link]

  • R Discovery. Characterization of group-inclusion complexations of rhodamine derivatives with native and 2,6-di-O-methylated β-cyclodextrins. Available from: [Link]

  • DTIC. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Available from: [Link]

  • PMC - PubMed Central. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Available from: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • PubMed. Studies on the antioxidant activity of some chromonylrhodanine derivatives. Available from: [Link]

Sources

Technical Support Center: Refining Docking Simulations for 3-Phenethylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining molecular docking simulations of 3-phenethylrhodanine and its derivatives. This guide is designed for researchers and drug development professionals to navigate common challenges and enhance the accuracy of their in silico experiments. We will move beyond rote protocols to explore the underlying principles, ensuring your simulation choices are both technically sound and scientifically justified.

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles.

Q1: My docking scores for 3-phenethylrhodanine are poor and don't correlate with experimental binding data. Where do I start troubleshooting?

A: The most frequent source of error lies in the initial setup. Before questioning the scoring function, rigorously validate your ligand and protein preparation. The principle of "garbage in, garbage out" is paramount in molecular docking.[1]

  • Ligand Integrity: Have you accounted for all possible tautomers and ionization states of the rhodanine ring at physiological pH (e.g., 7.0 ± 2.0)?[2] The enol-thio form can be critical. Ensure your starting 3D structure is properly energy-minimized to relieve any steric strain.

  • Protein Preparation: Are there missing residues or loops in your crystal structure? These must be modeled. Have you correctly assigned protonation states for histidine, aspartate, and glutamate residues in the binding site? An incorrect protonation state can completely alter the hydrogen bonding network.

  • Co-factors and Ions: Does your protein require a metal ion (e.g., Zn²⁺) for integrity or binding? Ensure it is present and correctly parameterized.

Q2: How do I correctly parameterize the 3-phenethylrhodanine ligand? It's not a standard amino acid.

A: This is a critical step. Standard protein force fields are not parameterized for drug-like molecules. You must use a general-purpose force field or generate parameters specifically for your ligand.

  • Recommended Force Fields: The OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field) are robust starting points. OPLS-2005 and subsequent versions have been successfully used for rhodanine derivative studies.[2][3]

  • Charge Model: The accuracy of electrostatic calculations hinges on the partial charges assigned to each atom. Using a quantum mechanics-based charge model (e.g., RESP or AM1-BCC) is highly recommended over empirical methods for novel scaffolds.

  • Causality: An incorrect charge distribution on the rhodanine core can lead the docking algorithm to favor energetically unrealistic electrostatic interactions, resulting in erroneous binding poses.

Q3: Should I include crystallographic water molecules in the binding site?

A: The decision to include water molecules is not binary and depends on their function.[4] A water molecule that forms a stable bridge, hydrogen bonding to both the ligand and the protein, is considered "structural" and can be critical for affinity.[5]

  • When to Keep Water: If multiple crystal structures of the same target show a water molecule in the same position, it is likely structurally important.[5] Keeping these "conserved" waters can significantly improve docking accuracy.

  • When to Remove Water: Water molecules that do not form bridging interactions and are likely to be displaced by the ligand should be removed. Keeping them can create artificial steric clashes and prevent the ligand from finding its optimal pose.

  • Advanced Approach: A robust strategy is to prepare two versions of the receptor: one with key structural waters and one without.[5] Docking your ligand into both can reveal whether displacing the water is energetically favorable. Some docking programs also have options to toggle water molecules on or off during the simulation.[4]

Q4: How do I define the binding site (grid box) if I don't have a co-crystallized ligand?

A: Accurately defining the search space is essential for computational efficiency and accuracy.

  • Literature and Homology: The most reliable method is to use information from published studies on the target protein or its close homologs to identify key binding residues.[6]

  • Site Prediction Servers: Web tools like 3DLigandSite can predict potential binding pockets based on protein structure and homology.[6]

  • Blind Docking: If no prior information is available, you can perform an initial "blind dock" where the grid box encompasses the entire protein surface.[1] This is computationally expensive but can identify novel binding pockets. The top poses from the blind dock can then be used to define a smaller, more focused grid for a refined docking run.

Detailed Troubleshooting Guides

This section provides structured workflows for resolving more complex simulation failures.

Problem 1: High RMSD (>2.0 Å) Between Re-docked Pose and the Native Crystal Structure

A high Root-Mean-Square Deviation (RMSD) after re-docking the native ligand is a clear sign that the docking protocol is failing to reproduce experimental reality.[7] This self-validation step is non-negotiable before proceeding with novel ligands.

Primary Causes & Solution Workflow:

  • Cause A: Incorrect Ligand/Protein State: The input structures do not accurately represent the bioactive state.

  • Cause B: Inadequate Grid Definition: The search space is either too small, cutting off parts of the binding site, or incorrectly centered.

  • Cause C: Insufficient Sampling/Scoring: The search algorithm is not exploring enough conformations, or the scoring function is incorrectly ranking the native pose.

high_rmsd_troubleshooting cluster_prep Step 1: Verify Preparation cluster_grid Step 2: Re-evaluate Grid cluster_protocol Step 3: Refine Docking Protocol start High RMSD (>2.0 Å) in Re-Docking check_protein Check Protein: - Protonation (His, Asp, Glu) - Missing atoms/residues? start->check_protein Start Here check_protein->start Iterate/Fix check_ligand Check Ligand: - Tautomers & Ionization States - Correct stereochemistry? check_protein->check_ligand If OK check_ligand->start Iterate/Fix check_grid Is grid centered on native ligand? Is it large enough (e.g., 10-15 Å around ligand)? check_ligand->check_grid If OK check_grid->start Iterate/Fix inc_sampling Increase Sampling Precision (e.g., Glide SP -> XP, increase Vina exhaustiveness) check_grid->inc_sampling If OK test_sf Test Alternate Scoring Functions inc_sampling->test_sf If still high end_node RMSD < 2.0 Å Protocol Validated inc_sampling->end_node Success use_constraints Apply constraints based on known key interactions (e.g., H-bonds) test_sf->use_constraints If still high test_sf->end_node Success use_constraints->start Iterate/Fix use_constraints->end_node Success

Caption: Workflow for troubleshooting high RMSD in re-docking experiments.

Problem 2: Docking Scores Fail to Differentiate Known Actives from Inactives

A common challenge is a scoring function that provides favorable scores to known inactive compounds or fails to rank potent actives at the top. This indicates a limitation in the scoring function's ability to model the specific physics of your binding site.[8]

Primary Causes & Solution Workflow:

  • Cause A: Scoring Function Inaccuracy: The scoring function may overemphasize certain interactions (e.g., hydrogen bonds) while neglecting others (e.g., desolvation penalties, hydrophobic enclosure).

  • Cause B: Neglected Solvation Effects: The energetic cost of removing water from the ligand and parts of the binding site upon complex formation is not being adequately captured.

  • Cause C: Protein Flexibility: A rigid receptor model may not account for subtle conformational changes ("induced fit") required for potent ligand binding.

scoring_failure_troubleshooting start Poor Correlation of Score vs. Activity consensus 1. Consensus Scoring Re-score top poses with different scoring functions (e.g., Glide, AutoDock, GOLD) start->consensus post_process 2. Post-Processing Refinement Use MM/GBSA or MM/PBSA on top poses to recalculate binding free energy consensus->post_process If correlation still poor end_node Improved Correlation (Enrichment Factor) consensus->end_node Success ensemble 3. Ensemble Docking Dock against multiple receptor conformations (from MD or NMR) post_process->ensemble If still poor post_process->end_node Success ifd 4. Induced-Fit Docking (IFD) Allow receptor side-chains to move during the docking process ensemble->ifd For key targets ensemble->end_node Success ifd->end_node Success

Caption: Workflow for refining binding affinity prediction when scores fail.

Key Experimental Protocols

Protocol 1: Ligand Preparation for 3-Phenethylrhodanine

This protocol ensures the ligand is in an energetically favorable and biochemically relevant state prior to docking.

StepActionRationale & Tool Example
1 2D to 3D Conversion Obtain the 2D structure (SMILES/SDF) from a database like PubChem. Use a tool (e.g., Schrödinger's Maestro, ChemDraw) to generate a valid 3D conformation.
2 Generate Tautomers & Ionization States This is the most critical step. Use a dedicated tool like LigPrep (Schrödinger) or equivalent.[2] Specify a pH range of 7.0 ± 2.0 to generate all relevant species. This correctly models the protonation state in a physiological environment.
3 Stereoisomer Generation If your molecule has undefined chiral centers, ensure all possible stereoisomers are generated.
4 Energy Minimization Minimize the generated conformers using a suitable force field. The OPLS_2005 force field is a well-validated choice for this class of compounds.[3] This step removes steric clashes and produces a low-energy starting structure.
5 File Conversion Save the final, prepared ligand in the format required by your docking software (e.g., .pdbqt for AutoDock Vina). This step often involves assigning partial charges (e.g., Gasteiger).
Protocol 2: Post-Docking Validation via Re-docking

This protocol validates that your chosen docking parameters can reproduce a known, experimentally determined binding pose.

StepActionRationale & Tool Example
1 Select a Holo-Structure Download a high-resolution crystal structure of your target protein with a bound ligand (ideally a rhodanine analog) from the Protein Data Bank (PDB).
2 Prepare Receptor Prepare the protein as you would for a standard docking run (add hydrogens, assign charges, minimize). Crucially, do not delete the native ligand yet . Save this prepared protein.
3 Extract & Save Native Ligand Select the co-crystallized ligand and save it as a separate file (e.g., native_ligand.pdb).
4 Prepare Native Ligand Process native_ligand.pdb through your ligand preparation workflow (Protocol 1). This ensures it has the same atom typing and charge model as the ligands you will screen later.
5 Define Grid Box Using the prepared receptor with the native ligand still in place, define your docking grid box so that it is centered on and fully encompasses the native ligand.
6 Delete Native Ligand Now, delete the native ligand from the prepared receptor structure and save this "apo-like" receptor.
7 Perform Re-docking Dock the prepared native ligand back into the "apo-like" receptor using your defined grid and docking parameters.
8 Calculate RMSD Superimpose the top-scoring docked pose with the original crystal structure (native_ligand.pdb). Calculate the heavy-atom RMSD. A value < 2.0 Å is considered a successful validation. [7][9] Use a visualization tool like PyMOL or UCSF Chimera for this step.

Data & Parameterization Tables

Table 1: Comparison of Common Docking Modes in Glide

This table helps in selecting the appropriate balance of speed and accuracy for different stages of a project.

Docking ModeSpeedSampling ThoroughnessTypical Use CaseReference
HTVS (High-Throughput Virtual Screening)FastestLowScreening very large libraries (>1 million compounds)[10]
SP (Standard Precision)MediumMediumPrimary screening of smaller, focused libraries[10][11]
XP (Extra Precision)SlowHighLead optimization, pose prediction, differentiating close analogs[2][10]
IFD (Induced-Fit Docking)SlowestVery High (includes receptor flexibility)Targets with known flexibility; resolving clashes from rigid docking[2]
Table 2: Force Field Selection Guide

Choosing the right force field is essential for accurately describing the potential energy of the system.

Force FieldPrimary ApplicationStrengths for Rhodanine-like MoleculesConsiderationsReference
OPLS Family (e.g., OPLS3e)Small molecules, proteinsExtensively parameterized for organic molecules; good balance of accuracy and speed.Proprietary (Schrödinger Suite).
GAFF/AMBER General purpose, biomoleculesHighly transferable and widely used in academic software (AMBER, GROMACS).May require manual parameterization for unusual atom types; charge derivation is a separate step.
CHARMM Proteins, lipids, nucleic acidsExcellent for biomolecules; CGenFF (CHARMM General Force Field) available for drug-like molecules.Can be less straightforward to parameterize novel small molecules compared to GAFF.

References

  • Kouassi, K., Ganiyou, A., Didier, D., Benié, A. and Nahossé, Z. (2022) In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors. Computational Chemistry, 10, 19-52. [Link]

  • Kouassi, K., Ganiyou, A., Didier, D., Benié, A. and Nahossé, Z. (2022) In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors. Computational Chemistry, 10, 19-52. [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). Anti-cancer agents in medicinal chemistry. [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). Anti-cancer agents in medicinal chemistry. [Link]

  • Docking scores of rhodanine derivatives covalently bound to the PBP active site. (2024). Journal of Molecular Structure. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules. [Link]

  • In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors. (2022). ResearchGate. [Link]

  • The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023). LinkedIn. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2024). Journal of biomedical science. [Link]

  • Accounting for water molecules in drug design. (2010). ResearchGate. [Link]

  • Three different protein docking techniques-rigid docking... (n.d.). ResearchGate. [Link]

  • ADVANCES IN MOLECULAR DOCKING: A COMPREHENSIVE REVIEW OF TYPES, APPROACHES AND APPLICATIONS. (2023). IJCRT.org. [Link]

  • Advances in the Treatment of Explicit Water Molecules in Docking and Binding Free Energy Calculations. (2018). Current medicinal chemistry. [Link]

  • Glide Docking: Treating Water Molecules in the Active Site. (n.d.). Schrödinger. [Link]

  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024). ResearchGate. [Link]

  • Advances and Challenges in Protein-Ligand Docking. (2011). International journal of molecular sciences. [Link]

  • Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics. (2015). Journal of the American Chemical Society. [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (2024). ResearchGate. [Link]

  • Multi-body interactions in molecular docking: treatment of water molecules and multiple ligands. (2008). BMC bioinformatics. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (2018). Molecules. [Link]

  • Evaluating ligand docking methods for drugging protein–protein interfaces: insights from AlphaFold2 and molecular dynamics refinement. (2024). Journal of cheminformatics. [Link]

  • Binding Affinity via Docking: Fact and Fiction. (2018). Biomolecules. [Link]

  • Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. (2023). Applied Sciences. [Link]

  • Synthesis, Single Crystal XRD and Molecular Docking of 3-α-Carboxy Ethyl Rhodanine. (n.d.). Semantic Scholar. [Link]

  • How to validate the molecular docking results ? (2022). ResearchGate. [Link]

  • An overview of the 3DLigandSite method. Users submit either a protein... (n.d.). ResearchGate. [Link]

  • Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. (2022). Journal of traditional and complementary medicine. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (2021). Living journal of computational molecular science. [Link]

  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2011). Journal of chemical information and modeling. [Link]

  • Molecular Dynamics Simulation Framework to Probe the Binding Hypothesis of CYP3A4 Inhibitors. (2019). International journal of molecular sciences. [Link]

  • PLS-DA - Docking Optimized Combined Energetic Terms (PLSDA-DOCET) protocol: a brief evaluation. (2011). Journal of chemical information and modeling. [Link]

  • Three-Dimensional Analysis of Binding Sites for Predicting Binding Affinities in Drug Design. (2019). Journal of chemical information and modeling. [Link]

  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (2014). Journal of chemical information and modeling. [Link]

  • Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. (2024). Future journal of pharmaceutical sciences. [Link]

Sources

"troubleshooting unexpected results in experiments with 3-phenethylrhodanine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Phenethylrhodanine

Welcome to the technical support center for 3-phenethylrhodanine and related rhodanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during experimentation with this compound class. Rhodanine-based molecules are recognized as privileged heterocyclic scaffolds in medicinal chemistry, offering a versatile platform for discovering new therapeutics.[1][2] However, their unique chemical properties can also lead to experimental artifacts.

This resource provides in-depth, question-and-answer-based troubleshooting guides to help you distinguish between genuine biological activity and experimental noise, ensuring the integrity and reproducibility of your results.

Section 1: Compound Integrity, Solubility, and Handling

This section addresses the most common and fundamental challenges that arise before any biological data is generated: ensuring the compound you are testing is what you think it is, and that it remains in a biologically relevant state throughout your experiment.

FAQ 1: My 3-phenethylrhodanine is precipitating in my aqueous assay buffer. What is causing this and how can I prevent it?

Answer:

This is a frequent issue stemming from the poor aqueous solubility of many rhodanine derivatives.[3] Precipitation can lead to drastically lower effective concentrations and can itself be a source of assay artifacts.

Immediate Causality:

  • "Salting Out": When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

  • pH Sensitivity: The rhodanine ring has an acidic proton, and its ionization state (and thus solubility) can be sensitive to the pH of your buffer.

  • Aggregation: At concentrations above their critical aggregation concentration (CAC), rhodanine derivatives can form sub-micellar aggregates that scatter light and non-specifically sequester proteins, leading to false-positive results.[3][4]

Troubleshooting Protocol:

  • Verify Stock Concentration: Ensure your DMSO stock is not oversaturated. A good practice is to visually inspect the stock for any microcrystals against a light source.

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your biological system (typically 0.1% - 1%), but never exceeding a level that impacts cell health or enzyme activity.

  • Incorporate a Surfactant: To mitigate aggregation, include a low concentration of a non-ionic detergent in your assay buffer. This is a critical control for rhodanine-based compounds.[3]

    • Recommended: 0.01% - 0.1% (v/v) Triton X-100 or Tween-20.

  • Solubility Measurement: If problems persist, formally measure the kinetic solubility of your compound batch in the specific assay buffer you are using via methods like nephelometry or dynamic light scattering (DLS).

Data Summary: Recommended Solvents and Handling

ParameterRecommendationRationale
Primary Stock Solvent DMSOHigh dissolving power for many organic molecules.
Maximum Stock Conc. 10-50 mM (Batch Dependent)Prevents oversaturation and facilitates accurate dilution.
Final Assay DMSO % ≤ 1.0%Minimizes solvent effects on the biological system.
Aggregation Inhibitor 0.01% - 0.1% Triton X-100Disrupts formation of compound aggregates.[3]

Section 2: Inconsistent Biological Activity & Assay Interference

A common frustration is observing potent activity in a primary screen, only for it to vanish or be non-reproducible in follow-up assays. This section focuses on the reasons why rhodanine derivatives are often flagged as "Pan Assay Interference Compounds" (PAINS) and how to de-risk your findings.[4][5]

FAQ 2: I'm seeing potent inhibition in my fluorescence-based assay, but the effect is much weaker in an orthogonal, label-free assay. Is this a real hit?

Answer:

This discrepancy is a classic red flag for assay interference. Rhodanine derivatives, particularly those with a 5-ene-rhodanine substructure, can interfere with assay technologies through several mechanisms that are independent of true target engagement.[2][5]

Potential Mechanisms of Interference:

  • Fluorescence Quenching/Interference: The compound itself may be colored or fluorescent, absorbing light at the excitation or emission wavelengths of your assay fluorophore, leading to a false signal change.

  • Reactivity (Michael Acceptor): The 5-ylidene bond on some rhodanine derivatives can act as a Michael acceptor, making the compound reactive towards nucleophilic residues (like Cysteine) on proteins.[3] This can lead to non-specific, covalent modification of your target protein or other assay components.

  • Compound Aggregation: As mentioned previously, aggregates can sequester and denature proteins non-specifically, leading to a loss of activity that appears as inhibition.[3][4]

Workflow for Diagnosing Assay Interference

Here is a systematic workflow to determine if your observed activity is an artifact.

A Inconsistent Activity Observed B Run Assay Buffer Blank (No Enzyme/Cells) A->B C Does Compound Affect Signal? B->C D Yes: Assay Interference (Fluorescence/Color) C->D Yes E No: Proceed to Next Step C->E No F Add Detergent Control (e.g., 0.1% Triton X-100) E->F G Is IC50 Shift > 10-fold? F->G H Yes: Aggregation is Likely Cause of Activity G->H Yes I No: Proceed to Next Step G->I No J Run Orthogonal Assay (e.g., ITC, SPR, MS-based) I->J K Is Activity Confirmed? J->K L Yes: Likely a Validated Hit K->L Yes M No: Original Hit is a Technology-Specific Artifact K->M No

Caption: Workflow for troubleshooting inconsistent biological activity.

FAQ 3: My dose-response curve is extremely steep (high Hill slope) or looks biphasic. What does this indicate?

Answer:

An unusual dose-response curve is often a sign of a complex or non-ideal mechanism of action. While steep curves can sometimes indicate cooperativity, in the context of rhodanine compounds, they frequently point to non-specific mechanisms.

  • High Hill Slope (>1.5): This is a hallmark of compound aggregation. As the compound concentration reaches its CAC, the sudden formation of aggregates leads to a sharp, non-stoichiometric increase in apparent inhibition.

  • Biphasic Curve: This may suggest multiple mechanisms of action or off-target effects.[6] For example, a high-potency phase could be due to aggregation or a sensitive off-target, while a lower-potency phase reflects engagement with your intended target or a different off-target.

Experimental Protocol: Differentiating True Inhibition from Aggregation

  • Dynamic Light Scattering (DLS): Use DLS to directly detect particle formation.

    • Step 1: Prepare serial dilutions of your compound in the final assay buffer.

    • Step 2: Incubate under the same conditions as your assay (time, temperature).

    • Step 3: Measure particle size distribution. The appearance of large particles (>100 nm) that correlate with the inhibitory concentration range is strong evidence for aggregation.

  • Counter-Screening: Test your compound in an unrelated assay with a different protein target. Activity against multiple, unrelated targets is a strong indicator of a non-specific mechanism.

Section 3: Investigating Covalent Modification and Off-Target Effects

If you have ruled out simple assay artifacts, the next step is to investigate the specific molecular mechanism. For rhodanine derivatives, this includes assessing the potential for covalent binding and identifying unintended biological targets ("off-targets").

FAQ 4: How can I determine if 3-phenethylrhodanine is acting as a covalent inhibitor?

Answer:

Determining covalent modification is critical, as it has significant implications for drug development. The potential for 5-ene-rhodanines to act as Michael acceptors makes this a necessary line of investigation.[2][5]

Experimental Workflow for Covalent Mechanism Deconvolution

  • Washout Experiment:

    • Step 1: Pre-incubate the target protein or cells with a high concentration of the compound (e.g., 10x IC50).

    • Step 2: Remove the unbound compound by dialysis, size-exclusion chromatography (for proteins), or by washing and replacing the media (for cells).

    • Step 3: Measure the activity of the washed protein or cells. If activity does not recover, it suggests an irreversible or very slowly reversible (covalent) mechanism.

  • Time-Dependence of Inhibition:

    • Measure IC50 values at different pre-incubation times (e.g., 15 min, 60 min, 120 min). A time-dependent decrease in IC50 is characteristic of covalent inhibitors.

  • Mass Spectrometry (MS):

    • The most direct method. Incubate your purified target protein with the compound and analyze the protein via LC-MS. A mass shift corresponding to the molecular weight of the compound confirms covalent adduction.

A Suspected Covalent Mechanism B Perform Washout Experiment A->B C Does Activity Recover? B->C D No: Covalent or Slow-Reversible Binding C->D No E Yes: Reversible Binding C->E Yes F Confirm with Mass Spectrometry (LC-MS) D->F G Is Compound Mass Adducted to Protein? F->G H Yes: Confirmed Covalent Inhibitor G->H Yes I No: Re-evaluate Washout (Slow Reversibility?) G->I No

Caption: Decision workflow for investigating covalent inhibition.

FAQ 5: My compound shows cellular toxicity, but I'm not sure if it's related to my intended target. How do I test for off-target effects?

Answer:

Toxicity is a common outcome, but linking it to your target of interest requires careful controls. Off-target effects, where a compound interacts with unintended proteins, are a major cause of unexpected toxicity and a critical hurdle in drug discovery.[7][8]

Key Experimental Controls for Off-Target Validation:

Control ExperimentPurposeExpected Outcome for On-Target Effect
Target Knockout/Knockdown (e.g., CRISPR/siRNA) To remove the intended target from the system.[7][9]The cell line should become resistant to the compound; toxicity is significantly reduced.
Overexpression of Target To increase the amount of target protein.The cell line may become more sensitive to the compound, or require higher doses for the same effect.
Resistant Mutant Expression Introduce a mutation in the target's binding site.The cell line should become resistant to the compound.
Chemical Analogue Control Synthesize a structurally similar but inactive analogue.The inactive analogue should not produce the same toxic effect.

If the cellular toxicity persists even after knocking out the intended target, it is strong evidence that the observed phenotype is due to off-target activity.[7]

References

  • T. L. T. Med-INA. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design. [Link]

  • Lesyk, R., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. [Link]

  • Tomšič, M., et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]

  • Goudarzi, M., et al. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]

  • Tomšič, M., et al. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]

  • Maga, G., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]

  • Patt, W. C., et al. (2023). Evaluation of rhodanine indolinones as AANAT inhibitors. PubMed Central. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Semantic Scholar. [Link]

  • Liu, S., et al. (2012). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Cui, F., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. [Link]

  • Pecot, T., & Calin, G. A. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PubMed Central. [Link]

  • Hafner, M., et al. (2017). Designing drug response experiments and quantifying their results. PubMed Central. [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating 3-Phenethylrhodanine as a Novel Inhibitor of Anthrax Lethal Factor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a potential therapeutic agent is paramount. This guide provides an in-depth, technically-focused comparison for validating the inhibitory effect of 3-phenethylrhodanine on the zinc metalloprotease, Anthrax Lethal Factor (LF). We will objectively compare its performance with a well-characterized hydroxamate-based inhibitor, (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide, providing a framework of supporting experimental data and protocols.

Introduction: The Imperative for Novel Anthrax Lethal Factor Inhibitors

Anthrax, caused by the bacterium Bacillus anthracis, poses a significant threat due to its high fatality rate, particularly in its inhalational form. A key virulence component is the anthrax lethal toxin, a bipartite exotoxin composed of a protective antigen (PA) and the lethal factor (LF).[1] LF is a zinc-dependent metalloprotease that cleaves and inactivates mitogen-activated protein kinase kinases (MAPKKs) within host cells, leading to disruption of critical signaling pathways and ultimately, cell death.[2] While antibiotics can clear the bacteria, they are often ineffective against the circulating toxin, highlighting the urgent need for potent and specific LF inhibitors.[1]

Rhodanine derivatives have emerged as a promising class of enzyme inhibitors.[3] Here, we focus on 3-phenethylrhodanine, a representative of this class, and outline a comprehensive validation workflow to characterize its inhibitory potential against LF. For a robust comparison, we will contrast its performance with a known hydroxamate-based inhibitor, a class of compounds recognized for their potent metalloprotease inhibition.[4]

The Validation Workflow: A Multi-faceted Approach

A thorough validation of an enzyme inhibitor requires a multi-pronged approach, moving from initial biochemical assessment to biophysical characterization of binding, and finally to evaluation in a cellular context. This ensures that the observed inhibition is a direct, on-target effect that translates to biological efficacy.

ValidationWorkflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Efficacy Biochemical_Assay Enzymatic Assay (IC50 Determination) Biophysical_Assay Direct Binding Assay (SPR) Biochemical_Assay->Biophysical_Assay Confirm Direct Interaction Cell_Based_Assay Macrophage Protection Assay Biophysical_Assay->Cell_Based_Assay Validate in a Biological System

Caption: A streamlined workflow for the validation of enzyme inhibitors.

Phase 1: Biochemical Potency - IC50 Determination

The initial step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of the inhibitor's potency. This is achieved through an in vitro enzymatic assay that monitors the activity of LF in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Fluorogenic Peptide Cleavage Assay

This assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of LF in MAPKKs. The peptide is flanked by a fluorophore and a quencher. Upon cleavage by LF, the fluorophore is released from the proximity of the quencher, resulting in a measurable increase in fluorescence.[5]

Materials:

  • Recombinant Anthrax Lethal Factor (LF)

  • Fluorogenic peptide substrate (e.g., MAPKKide Plus)[6][7]

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • 3-phenethylrhodanine

  • (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide (Hydroxamate Inhibitor)

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 3-phenethylrhodanine and the hydroxamate inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of each inhibitor dilution. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme and Substrate Preparation: Prepare a solution of LF in assay buffer at a final concentration of 10 nM. Prepare a solution of the fluorogenic peptide substrate in assay buffer at a final concentration of 5 µM.

  • Reaction Initiation: Add 48 µL of the LF solution to each well containing the inhibitor or DMSO.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore/quencher pair). Record readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Summary
CompoundPutative ClassExpected IC50 RangeNotes
3-phenethylrhodanineRhodanine derivative1 - 20 µMRhodanine-based inhibitors often exhibit micromolar potency.[3]
Hydroxamate InhibitorHydroxamate50 - 500 nMKnown to be potent inhibitors of metalloproteases like LF.[4]

Phase 2: Biophysical Characterization - Direct Binding Analysis

While an IC50 value indicates functional inhibition, it does not confirm a direct interaction between the inhibitor and the enzyme. Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study the kinetics of this interaction in real-time without the need for labels.[8]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to an immobilized ligand (the enzyme). This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant Anthrax Lethal Factor (LF)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • 3-phenethylrhodanine and Hydroxamate Inhibitor

Procedure:

  • LF Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject a solution of LF (20-50 µg/mL in immobilization buffer) over the activated surface to achieve a target immobilization level of ~5000-8000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of each inhibitor in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM for 3-phenethylrhodanine and 1, 3, 10, 30, 100 nM for the hydroxamate inhibitor).

    • Inject the inhibitor solutions over the LF-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the inhibitor to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).

    • Regenerate the surface between each inhibitor concentration if necessary (e.g., with a short pulse of a mild denaturant).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized LF) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Comparative Data Summary
CompoundParameterExpected Value RangeInterpretation
3-phenethylrhodanine ka (M⁻¹s⁻¹)10³ - 10⁵Moderate association rate.
kd (s⁻¹)10⁻² - 10⁻⁴Slower dissociation suggests a more stable complex.
KD (µM)1 - 50Correlates with the IC50, indicating direct binding.
Hydroxamate Inhibitor ka (M⁻¹s⁻¹)10⁴ - 10⁶Faster association rate.
kd (s⁻¹)10⁻³ - 10⁻⁵Very slow dissociation, indicating a tight-binding inhibitor.
KD (nM)1 - 100High affinity, consistent with potent inhibition.

Phase 3: Cellular Efficacy - Macrophage Protection Assay

The ultimate test of an inhibitor's potential is its ability to function in a cellular environment. For anthrax LF, a key pathogenic effect is the killing of macrophages. A cell-based assay can therefore be used to assess the ability of an inhibitor to protect macrophages from LF-induced cytotoxicity.

ToxinMechanism cluster_inhibitors Points of Inhibition PA Protective Antigen (PA) Receptor Host Cell Receptor PA->Receptor Binds LF Lethal Factor (LF) Endosome Endosome LF->Endosome Enters via PA pore MAPKK MAPKK LF->MAPKK Cleaves Receptor->Endosome Endocytosis Endosome->LF Translocation to Cytosol Cleaved_MAPKK Cleaved MAPKK MAPKK->Cleaved_MAPKK Cell_Death Cell Death Cleaved_MAPKK->Cell_Death Leads to Inhibitor1 3-Phenethylrhodanine Inhibitor1->LF Inhibits Inhibitor2 Hydroxamate Inhibitor Inhibitor2->LF Inhibits

Caption: Mechanism of Anthrax Lethal Toxin and points of enzymatic inhibition.

Experimental Protocol: MTT Assay for Macrophage Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Protective Antigen (PA) and Lethal Factor (LF)

  • 3-phenethylrhodanine and Hydroxamate Inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of 3-phenethylrhodanine or the hydroxamate inhibitor for 1 hour.

  • Toxin Challenge: Add a pre-mixed solution of PA (100 ng/mL) and LF (50 ng/mL) to the wells. Include control wells with cells only, cells with toxin only, and cells with inhibitor only.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the cells-only control (100% viability).

    • Plot the percent viability versus the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cell protection.

Comparative Data Summary
CompoundExpected EC50 RangeInterpretation
3-phenethylrhodanine 5 - 50 µMDemonstrates cellular activity, though potentially at a higher concentration than the IC50 due to factors like cell permeability.
Hydroxamate Inhibitor 100 - 1000 nMShows potent protection of macrophages, indicating good cell permeability and on-target efficacy.

Conclusion: Synthesizing the Evidence

This comprehensive validation workflow provides a robust framework for characterizing the inhibitory potential of 3-phenethylrhodanine against anthrax lethal factor. By systematically progressing from biochemical potency to biophysical binding and finally to cellular efficacy, researchers can build a strong, evidence-based case for the compound's mechanism of action. The direct comparison with a known, potent inhibitor class like hydroxamates provides crucial context for evaluating its therapeutic potential. The experimental data generated through these protocols will be instrumental in guiding further optimization and development of rhodanine-based inhibitors as novel therapeutics for anthrax infection.

References

  • A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease. PNAS. [Link]

  • Anthrax lethal factor inhibition. PNAS. [Link]

  • Inhibitors of the Metalloproteinase Anthrax Lethal Factor. PMC. [Link]

  • Inhibition of anthrax lethal factor: lability of hydroxamate as a chelating group. PubMed. [Link]

  • Inhibition of anthrax lethal factor, lability of hydroxamate as a chelating group. PMC. [Link]

  • Inhibition of anthrax lethal factor: lability of hydroxamate as a chelating group. SpringerLink. [Link]

  • Efficient synthetic inhibitors of anthrax lethal factor. PNAS. [Link]

  • Anthrax lethal factor endopeptidase. Wikipedia. [Link]

  • Substrate Recognition of Anthrax Lethal Factor Examined by Combinatorial and Pre-steady-state Kinetic Approaches. PMC. [Link]

  • Interference in MTT cell viability assay in activated macrophage cell line. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • MTT colorimetric assay for testing macrophage cytotoxic activity in vitro. PubMed. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. YouTube. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Anthrax lethal factor proteolysis and inactivation of MAPK kinase. PubMed. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Anthrax lethal inhibition. PNAS. [Link]

  • Anthrax Lethal Factor Protease Inhibitors: Synthesis, SAR and Structure-Based 3D QSAR Studies. PMC. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. [Link]

Sources

A Comparative Analysis of 3-Phenethylrhodanine and Other Known Anti-Biofilm Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Microbiology

Introduction: The Challenge of Bacterial Biofilms and the Rise of Anti-Virulence Strategies

Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, adhering to surfaces and exhibiting increased resistance to conventional antibiotics and host immune responses. The formation of biofilms is a key virulence factor for many pathogenic bacteria, contributing to persistent infections and the failure of antimicrobial therapies.

In response to the growing threat of antimicrobial resistance, there is a paradigm shift in drug discovery towards anti-virulence strategies. Instead of directly killing bacteria, which imposes strong selective pressure for resistance, anti-virulence agents aim to disarm pathogens by targeting the mechanisms they use to cause disease, such as biofilm formation and quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates virulence gene expression.[1][2]

Rhodanine and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including the inhibition of bacterial virulence. This guide provides a comparative analysis of a specific rhodanine derivative, 3-phenethylrhodanine, with other known inhibitors of bacterial biofilm formation, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.

3-Phenethylrhodanine: An Inhibitor of Gram-Positive Biofilm Formation

While the precise molecular target of 3-phenethylrhodanine is not definitively established in publicly available literature, the broader class of "aryl rhodanines" has been shown to specifically inhibit the initial stages of biofilm formation in Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus species.[3] This inhibitory action appears to prevent the primary adhesion of bacterial cells to surfaces, a critical first step in biofilm development.[3] Notably, these compounds often exhibit minimal direct antibacterial activity, making them attractive candidates for anti-virulence therapy as they are less likely to drive the development of resistance.[3]

The general structure of rhodanine provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity. The "3-phenethyl" substitution in 3-phenethylrhodanine refers to the chemical group attached to the nitrogen atom of the rhodanine ring.

Comparative Analysis with Other Biofilm Inhibitors

To provide a comprehensive understanding of 3-phenethylrhodanine's potential, it is essential to compare it with other well-characterized inhibitors that target similar pathways.

Sortase A Inhibitors: Disrupting Cell Wall Anchoring of Virulence Factors

Sortase A (SrtA) is a transpeptidase found in many Gram-positive bacteria that plays a crucial role in anchoring surface proteins, including adhesins, to the cell wall peptidoglycan.[4][5][6] These surface proteins are vital for bacterial adhesion and biofilm formation. Consequently, inhibitors of SrtA are considered promising anti-biofilm agents.[4][5][6]

Known Sortase A Inhibitors:

  • Curcumin: A natural polyphenol found in turmeric, curcumin has been shown to inhibit SrtA and subsequent biofilm formation by S. aureus.[7]

  • Flavonoids (e.g., Myricetin, Quercetin): These plant-derived polyphenols have demonstrated anti-virulence properties by inhibiting the activity of sortase A and B.[7][8]

  • Aryl(β-amino)ethylketones: Synthetic compounds that have shown potent inhibition of sortases from staphylococci and bacilli.[5]

Comparison with 3-Phenethylrhodanine:

While the direct interaction of 3-phenethylrhodanine with Sortase A is not confirmed, its described effect on the initial attachment phase of biofilm formation in Gram-positive bacteria aligns with the functional consequences of SrtA inhibition. A key differentiator would be the specificity of action. Further research is needed to determine if 3-phenethylrhodanine directly targets SrtA or acts on a different component of the adhesion machinery.

Quorum Sensing Inhibitors: Silencing Bacterial Communication

Quorum sensing (QS) is a cell-density dependent signaling system that bacteria use to coordinate the expression of genes involved in virulence, including biofilm formation.[1][2][9][10] Inhibiting QS, a process also known as quorum quenching, is a well-established anti-virulence strategy.[1]

Known Quorum Sensing Inhibitors (QSIs):

  • Ajoene: A sulfur-rich compound derived from garlic, ajoene has been shown to be a potent inhibitor of the Pseudomonas aeruginosa QS system.[11]

  • meta-bromo-thiolactone (mBTL): A synthetic molecule that effectively inhibits the LasR and RhlR quorum-sensing receptors in P. aeruginosa, leading to reduced virulence factor production and biofilm formation.[12][13] It has shown an IC50 value of 8 µM (±2) for the inhibition of pyocyanin production, a QS-regulated virulence factor.[13]

  • Itaconimides: A class of compounds that have been identified as novel QS inhibitors of P. aeruginosa, with some derivatives showing significantly higher activity than initial hit compounds.[14]

  • β-Keto Esters: Aryl β-keto esters have been shown to act as antagonists of bacterial quorum sensing, with the most active compounds exhibiting IC50 values in the range of 23 µM to 53 µM.[15]

Comparison with 3-Phenethylrhodanine:

While aryl rhodanines have been primarily associated with inhibiting biofilm formation in Gram-positive bacteria, the possibility of them acting as QSIs cannot be ruled out, as QS systems also play a role in biofilm regulation in these organisms. A comparative study of 3-phenethylrhodanine against known QSIs in relevant bacterial strains would be necessary to elucidate its potential in this area. The IC50 values of established QSIs like mBTL provide a benchmark for the potency that novel inhibitors should aim to achieve.

Quantitative Data Summary

The following table summarizes the available quantitative data for the discussed inhibitors. It is important to note that direct comparison of IC50 values should be done with caution, as experimental conditions can significantly influence the results.

Inhibitor ClassSpecific InhibitorTarget/PathwayOrganismIC50 ValueReference
Rhodanine Derivative 3-PhenethylrhodanineBiofilm Formation (Adhesion)Gram-positive bacteriaNot explicitly reported[3]
Sortase A Inhibitor CurcuminSortase AS. aureusNot explicitly reported[7]
Sortase A Inhibitor Myricetin, QuercetinSortase A/BS. aureusNot explicitly reported[7]
Quorum Sensing Inhibitor meta-bromo-thiolactone (mBTL)LasR/RhlRP. aeruginosa8 µM (±2) (Pyocyanin inhibition)[13]
Quorum Sensing Inhibitor Aryl β-keto estersQuorum SensingV. harveyi23 µM - 53 µM[15]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This is a widely used and straightforward method to quantify the effect of an inhibitor on biofilm formation.[16][17][18][19][20]

Principle: This assay measures the total biofilm biomass. Planktonic (free-floating) bacteria are washed away, and the remaining adherent biofilm is stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the amount of biofilm.

Step-by-Step Methodology:

  • Prepare Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) overnight in a suitable liquid medium (e.g., Tryptic Soy Broth).

  • Dilute Culture and Add Inhibitor: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05). In a 96-well microtiter plate, add the diluted bacterial suspension to each well. Then, add varying concentrations of the test inhibitor (e.g., 3-phenethylrhodanine) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Washing: Carefully remove the culture medium and wash the wells gently with a buffer (e.g., phosphate-buffered saline, PBS) to remove planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of approximately 570-600 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the no-treatment control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of biofilm formation, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Quorum Sensing Inhibition Assay (Reporter Strain-Based)

This assay utilizes a bacterial reporter strain engineered to produce a measurable signal (e.g., fluorescence or luminescence) in response to QS activation.

Principle: The reporter strain contains a fusion of a QS-regulated promoter to a reporter gene (e.g., gfp or lux). In the presence of a QS signal, the promoter is activated, leading to the expression of the reporter protein and a detectable signal. A QSI will interfere with this process, resulting in a decrease in the signal.[14]

Step-by-Step Methodology:

  • Prepare Reporter Strain Culture: Grow the QS reporter strain (e.g., P. aeruginosa with a lasB-gfp fusion) overnight in a suitable medium.

  • Dilute Culture and Add Inhibitor: Dilute the overnight culture and add it to the wells of a microtiter plate. Add different concentrations of the test inhibitor.

  • Incubation: Incubate the plate under conditions that promote QS.

  • Measurement: At regular intervals, measure both the optical density (OD) of the culture (to assess bacterial growth) and the reporter signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Data Analysis: The reporter signal is typically normalized to the cell density (e.g., GFP/OD600). The percentage of QS inhibition is calculated relative to the control. The IC50 value can be determined from a dose-response curve.[14]

Visualizing the Mechanisms

To better understand the pathways targeted by these inhibitors, the following diagrams illustrate the key processes of biofilm formation and quorum sensing.

Biofilm_Formation_and_Inhibition cluster_0 Bacterial Cell Planktonic Planktonic Bacteria Adherent Adherent Bacteria Planktonic->Adherent Initial Attachment Biofilm Mature Biofilm Adherent->Biofilm Microcolony Formation & Maturation Surface Surface Inhibitor1 3-Phenethylrhodanine (Aryl Rhodanines) Initial Attachment Initial Attachment Inhibitor1->Initial Attachment Inhibits Inhibitor2 Sortase A Inhibitors (e.g., Curcumin) Inhibitor2->Initial Attachment Inhibits

Caption: Inhibition of the initial stages of bacterial biofilm formation.

Quorum_Sensing_and_Inhibition cluster_1 Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (Signal Molecule) Signal_Synthase->Autoinducer Produces Receptor Signal Receptor (e.g., LuxR) Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Gene_Expression->Autoinducer Positive Feedback Biofilm_Toxin Biofilm Formation & Toxin Production Gene_Expression->Biofilm_Toxin Leads to Autoinducer->Receptor Binds to QSI Quorum Sensing Inhibitor (e.g., mBTL) QSI->Receptor Blocks Binding

Caption: Mechanism of quorum sensing and its inhibition.

Conclusion and Future Directions

3-Phenethylrhodanine and other aryl rhodanines represent a compelling class of anti-biofilm agents, particularly against Gram-positive pathogens. Their mode of action, which appears to be the disruption of the initial stages of biofilm formation without direct bactericidal effects, aligns with the principles of anti-virulence therapy.

A direct comparison with other known inhibitors highlights the need for further research to precisely identify the molecular target of 3-phenethylrhodanine. Determining whether it acts on Sortase A, a component of the quorum sensing machinery, or another target will be crucial for its future development.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation of 3-phenethylrhodanine and other novel anti-biofilm candidates. By employing standardized assays, researchers can generate robust and comparable data, accelerating the discovery and development of new therapies to combat the significant threat of biofilm-associated infections.

References

  • Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. (Source: PMC - NIH) [Link]

  • Targeting quorum sensing in Pseudomonas aeruginosa biofilms: current and emerging inhibitors. (Source: ProQuest) [Link]

  • Sortase A Inhibitors: Recent Advances and Future Perspectives. (Source: ResearchGate) [Link]

  • Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development. (Source: PubMed Central) [Link]

  • The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. (Source: MDPI) [Link]

  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (Source: MDPI) [Link]

  • Sortase A Inhibitors: Recent Advances and Future Perspectives | Journal of Medicinal Chemistry. (Source: ACS Publications) [Link]

  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation | PNAS. (Source: PNAS) [Link]

  • Sortase A Inhibitors: Recent Advances and Future Perspectives. (Source: PubMed) [Link]

  • Inhibitory Effects on Staphylococcus aureus Sortase A by Aesculus sp. Extracts and Their Toxicity Evaluation. (Source: MDPI) [Link]

  • Structures, IC50 values and PCIdx for 12 compounds with IC50 ≤ 10 µM against LsrK. (Source: ResearchGate) [Link]

  • QSI inhibition, dose-response and IC50 values of compounds 12a and 18a... (Source: ResearchGate) [Link]

  • IC50, MIC and MBC values of the tested compounds. (Source: ResearchGate) [Link]

  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. (Source: PMC - NIH) [Link]

  • Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. (Source: PMC) [Link]

  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. (Source: PMC - NIH) [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (Source: NIH) [Link]

  • Aryl Rhodanines Specifically Inhibit Staphylococcal and Enterococcal Biofilm Formation. (Source: PMC - PubMed Central) [Link]

  • Mechanisms of Antibacterial Action of Three Monoterpenes. (Source: PMC - NIH) [Link]

  • Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. (Source: PubMed) [Link]

  • General Biofilm Assay Protocol. (Source: iGEM) [Link]

  • Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (Source: MDPI) [Link]

  • (PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (Source: ResearchGate) [Link]

  • Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa. (Source: Frontiers) [Link]

  • Microtiter Dish Biofilm Formation Assay. (Source: PMC - NIH) [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (Source: PMC) [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (Source: Association for Biology Laboratory Education) [Link]

  • Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids. (Source: PMC - PubMed Central) [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (Source: FDA) [Link]

  • Progress of Antimicrobial Mechanisms of Stilbenoids. (Source: MDPI) [Link]

  • Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus. (Source: PMC - NIH) [Link]

  • Enzyme Inhibition - Types of Inhibition. (Source: TeachMePhysiology) [Link]

Sources

A Comparative Guide to the Anticancer Activity of 3-Phenethylrhodanine and its Analogs Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rhodanine scaffold represents a privileged structure in medicinal chemistry, with a well-documented history of diverse biological activities.[1] Among its numerous derivatives, 3-phenethylrhodanine has emerged as a compound of interest for its potential anticancer properties. This guide provides a comprehensive cross-validation of its anticipated activity in different cell lines, drawing upon experimental data from structurally similar rhodanine derivatives to build a predictive framework for its efficacy and mechanism of action. While direct, extensive public data on 3-phenethylrhodanine is limited, this guide synthesizes available information on close analogs to offer valuable insights for future research and development.

The Therapeutic Promise of 3-Substituted Rhodanines

Rhodanine derivatives have garnered significant attention for their potential as anticancer agents, largely due to their ability to interact with a variety of biological targets.[2] The core rhodanine structure can be readily modified at the N-3 and C-5 positions, allowing for the generation of a vast library of compounds with diverse pharmacological profiles.[2][3] Notably, the introduction of a phenethyl group at the N-3 position, as in 3-phenethylrhodanine, is anticipated to enhance its cytotoxic potential through increased lipophilicity, facilitating its passage across cellular membranes.

The primary mechanism of action for many rhodanine derivatives involves the inhibition of key signaling pathways implicated in cancer progression. Several studies have pointed towards their role as tyrosine kinase inhibitors.[4] Furthermore, these compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancerous cells, thereby halting their proliferation.[5][6]

Comparative Cytotoxicity: An In-depth Analysis

To provide a predictive overview of 3-phenethylrhodanine's efficacy, we have compiled and compared the 50% inhibitory concentration (IC50) values of structurally related 3-substituted rhodanine derivatives across a panel of human cancer cell lines. The IC50 value is a critical metric representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro.[7]

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116Colorectal Carcinoma10[3]
Rhodanine-3-acetic acid derivative (I20)A549Lung Adenocarcinoma7.0 - 20.3[8][9][10]
Rhodanine-3-acetic acid derivative (I20)PC-3Prostate Cancer7.0 - 20.3[8][9][10]
Rhodanine-3-acetic acid derivative (I20)HepG2Hepatocellular Carcinoma7.0 - 20.3[8][9][10]
5-Isopropylidene-3-ethyl rhodanineCEMLeukemiaNot specified, but cytotoxic[5]
Benzimidazole-rhodanine conjugate (32)HL-60Acute Promyelocytic Leukemia0.21[3]
Benzimidazole-rhodanine conjugate (32)MDA-MB-201Breast Cancer0.33[3]
Benzimidazole-rhodanine conjugate (32)RajiBurkitt's Lymphoma1.23[3]
Benzimidazole-rhodanine conjugate (32)A549Lung Adenocarcinoma2.67[3]

Analysis of Comparative Data:

The compiled data reveals that 3-substituted rhodanine derivatives exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values often in the low micromolar range. The activity of these compounds is influenced by the nature of the substituent at the N-3 position. While direct data for 3-phenethylrhodanine is not available in these studies, the activity of the structurally similar 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one in HCT 116 cells suggests that 3-phenethylrhodanine is likely to exhibit significant anticancer activity. The additional hydroxyl group in the analog may influence its solubility and interaction with cellular targets. The broad-spectrum activity of the rhodanine-3-acetic acid derivatives further supports the potential of the rhodanine scaffold in cancer therapy.

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer effects of rhodanine derivatives are not solely dependent on their cytotoxic potency but also on their ability to induce specific cellular responses that lead to the demise of cancer cells. The two primary mechanisms are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis.[6] Many anticancer agents exert their effects by triggering apoptosis in cancer cells. Rhodanine derivatives have been shown to induce apoptosis through various signaling pathways.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps to quantify apoptosis in cancer cells treated with a test compound like 3-phenethylrhodanine using flow cytometry.

  • Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After incubation, collect both the adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

cluster_0 Apoptosis Induction by 3-Phenethylrhodanine Compound 3-Phenethylrhodanine Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by 3-phenethylrhodanine.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication.[11] Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain therapeutic agents can intervene in this process, causing cell cycle arrest at specific phases (G1, S, or G2/M), which can then lead to apoptosis.[12]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the procedure for analyzing the cell cycle distribution of cancer cells treated with a test compound using flow cytometry.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

cluster_1 Experimental Workflow for Activity Assessment Start Select Cell Lines MTT MTT Assay (Cytotoxicity - IC50) Start->MTT ApoptosisAssay Annexin V/PI Assay (Apoptosis) MTT->ApoptosisAssay CellCycleAssay PI Staining (Cell Cycle) MTT->CellCycleAssay DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

Caption: A streamlined workflow for evaluating the anticancer activity of a test compound.

Alternative and Comparative Compounds

While 3-phenethylrhodanine shows promise, the field of anticancer drug discovery is vast. It is crucial to consider alternative compounds that may offer improved efficacy, selectivity, or a different mechanism of action. Structurally related rhodanine derivatives with modifications at the C-5 position, for instance, have demonstrated potent anticancer activity.[3] Furthermore, exploring compounds with entirely different scaffolds that target similar pathways can provide valuable comparative insights.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, cross-validation of the anticancer activity of 3-phenethylrhodanine. By leveraging data from structurally similar compounds, we anticipate that 3-phenethylrhodanine will exhibit significant cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Future research should focus on obtaining direct experimental evidence for the activity of 3-phenethylrhodanine in a diverse panel of cancer cell lines. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be instrumental in validating its therapeutic potential and paving the way for its further development as a novel anticancer agent.

References

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Taylor & Francis Online. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. National Center for Biotechnology Information. [Link]

  • Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. PubMed. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Taylor & Francis Online. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. National Center for Biotechnology Information. [Link]

  • Structure–activity relationships of rhodanine derivatives. ResearchGate. [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Center for Biotechnology Information. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Center for Biotechnology Information. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]

  • The IC50 values of compounds 3b and 3d determined in K562 cells at different time points. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals. [Link]

  • Dose response curve of rhodanine derivatives on human cancer cell lines. ResearchGate. [Link]

  • General methodology for the synthesis of rhodanine and... ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. National Center for Biotechnology Information. [Link]

  • 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. PubMed. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. National Center for Biotechnology Information. [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

  • The potencies of the drugs (log IC50 values) to inhibit DA uptake... ResearchGate. [Link]

  • IC50. Wikipedia. [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS One. [Link]

  • Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. MDPI. [Link]

  • Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. PubMed. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Induction of apoptosis by Hypericin through activation of caspase-3 in human carcinoma cells. PubMed. [Link]

  • A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Phenethylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Privileged Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the rhodanine scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide delves into the nuanced world of 3-phenethylrhodanine derivatives, a subclass that has garnered significant attention for its therapeutic potential. By exploring the structure-activity relationships (SAR) of these compounds, we aim to provide a comprehensive resource to inform the rational design of novel and more potent therapeutic agents. This in-depth technical guide will navigate the synthesis, biological evaluation, and critical structural determinants of activity for this promising class of molecules.

The 3-Phenethylrhodanine Core: A Versatile Pharmacophore

The 3-phenethylrhodanine scaffold is characterized by a rhodanine ring N-substituted with a phenethyl group. This core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The primary sites for derivatization include the phenethyl ring and the 5-position of the rhodanine ring, typically modified via a Knoevenagel condensation to introduce a benzylidene moiety.

Synthetic Strategies for 3-Phenethylrhodanine Derivatives

The synthesis of 3-phenethylrhodanine derivatives is generally achieved through a two-step process: N-alkylation of the rhodanine core followed by a Knoevenagel condensation at the 5-position.

Experimental Protocol: General Synthesis of 3-Phenethylrhodanine Derivatives

Part 1: Synthesis of 3-Phenethylrhodanine (Intermediate 1)

  • Reaction: N-Alkylation of rhodanine with a substituted phenethyl bromide.

  • Materials:

    • Rhodanine

    • Substituted phenethyl bromide (e.g., 2-(4-bromophenyl)ethyl bromide)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of rhodanine (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

    • Add the substituted phenethyl bromide (1.1 eq.) to the mixture.

    • Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the 3-phenethylrhodanine intermediate.

Part 2: Synthesis of 5-Benzylidene-3-phenethylrhodanine Derivatives (Final Products)

  • Reaction: Knoevenagel condensation of 3-phenethylrhodanine with a substituted benzaldehyde.

  • Materials:

    • 3-Phenethylrhodanine (Intermediate 1)

    • Substituted benzaldehyde

    • Piperidine (catalyst)

    • Ethanol

  • Procedure:

    • Dissolve 3-phenethylrhodanine (1.0 eq.) and the substituted benzaldehyde (1.1 eq.) in ethanol.

    • Add a catalytic amount of piperidine (2-3 drops) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final 5-benzylidene-3-phenethylrhodanine derivative.

G cluster_synthesis Synthetic Workflow Rhodanine Rhodanine Intermediate 3-Phenethylrhodanine (Intermediate 1) Rhodanine->Intermediate N-Alkylation (K2CO3, DMF) Phenethyl_Bromide Substituted Phenethyl Bromide Phenethyl_Bromide->Intermediate Final_Product 5-Benzylidene-3-phenethylrhodanine (Final Product) Intermediate->Final_Product Knoevenagel Condensation (Piperidine, Ethanol) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Final_Product

Caption: General synthetic scheme for 3-phenethylrhodanine derivatives.

Comparative Analysis of Biological Activities

3-Phenethylrhodanine derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and enzyme inhibitory agents. The following sections provide a comparative analysis of their performance against various biological targets, supported by experimental data.

Anticancer Activity

The antiproliferative effects of 3-phenethylrhodanine derivatives have been evaluated against various cancer cell lines. The structural modifications on both the phenethyl and the 5-benzylidene moieties play a crucial role in determining their potency and selectivity.

A study by Déliko Dago et al. explored the anticancer activity of 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one derivatives. One of the synthesized compounds exhibited selective antitumor activity against the HCT 116 colorectal adenocarcinoma cell line with an IC₅₀ value of 10 μM, while showing minimal toxicity to normal fibroblasts (IC₅₀ > 25 μM). This highlights the potential for developing selective anticancer agents from this scaffold.

Compound IDSubstitution on Phenethyl Group5-Position SubstitutionTarget Cell LineIC₅₀ (µM)Reference
Compound 4 4-(Arylalkoxy)NoneHCT 116 (Colorectal)10
Compound 5 4-HydroxyNoneNot specified-

Key SAR Insights for Anticancer Activity:

  • Substitution at the N-3 position: The presence of a phenethyl group at the N-3 position is a common feature in many active anticancer rhodanine derivatives.

  • Substituents on the phenethyl ring: The introduction of an arylalkoxy group at the 4-position of the phenethyl ring appears to be beneficial for selective anticancer activity.

  • Substitution at the 5-position: While the specific example above is unsubstituted at the 5-position, many potent anticancer rhodanine derivatives feature a 5-benzylidene moiety, suggesting this position is critical for activity.

Enzyme Inhibition

3-Phenethylrhodanine derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

PRL-3 is a protein tyrosine phosphatase that is overexpressed in numerous cancers and is associated with metastasis. A series of rhodanine derivatives were synthesized and evaluated for their ability to inhibit PRL-3. One of the most active compounds, a benzylidene rhodanine derivative, exhibited an IC₅₀ value of 0.9 µM in an in vitro assay. While this study did not focus specifically on 3-phenethyl derivatives, it underscores the potential of the rhodanine scaffold for targeting this important cancer-related enzyme.

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. A study on rhodanine-3-acetamide derivatives, which share structural similarities with 3-phenethylrhodanines, demonstrated potent aldose reductase inhibitory activity. One of the most potent compounds in this series had an inhibitory concentration of 0.12 ± 0.01 µM.

Compound IDN-3 Substituent5-Benzylidene SubstitutionTarget EnzymeIC₅₀ (µM)Reference
Compound 3f Acetamide derivative4-Hydroxy-3-methoxybenzylideneAldose Reductase0.12 ± 0.01

Key SAR Insights for Enzyme Inhibition:

  • Rhodanine core: The rhodanine ring is a crucial pharmacophore for interacting with the active sites of various enzymes.

  • 5-Benzylidene moiety: The nature and substitution pattern of the 5-benzylidene group significantly influence the inhibitory potency against enzymes like aldose reductase.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized biological assays are essential. The following are detailed protocols for evaluating the anticancer and enzyme inhibitory activities of 3-phenethylrhodanine derivatives.

Protocol: MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HCT 116)

    • Complete cell culture medium

    • 3-Phenethylrhodanine derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of the 3-phenethylrhodanine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 3-phenethylrhodanine scaffold has proven to be a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the phenethyl and 5-benzylidene moieties can lead to potent and selective inhibitors of cancer cell growth and key enzymes.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of 3-phenethylrhodanine derivatives with diverse substitutions on the phenethyl ring to establish more comprehensive SAR models.

  • Target identification and validation: Elucidating the specific molecular targets of the most active compounds to understand their mechanisms of action.

  • In vivo evaluation: Advancing the most promising candidates to in vivo studies to assess their efficacy and safety in animal models.

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of 3-phenethylrhodanine derivatives in the ongoing quest for new and effective medicines.

References

  • Rhodanine has been recognized as a privileged scaffold in medicinal chemistry due to its well-known ability to demonstrate a broad range of biological activities. The possibility of structural diversification has contributed to the significance of rhodanine structure in effective drug discovery and design. (Source: PubMed, [Link])

  • The antiproliferative activity of the N-3-substituted rhodanines was also confirmed by Déliko Dago et al., who evaluated the biological activity of some 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one (compound 4) and 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one (compound 5) against representative tumor cell lines (Figure 3). The results of the survival assays showed that 2-thioxo-1,3-thiazolidin-4-one derivative 4 exhibited selective antitumor activity in the colorectal adenocarcinoma HCT 116 cell line, with an IC50 value of 10 μM, and did not inhibit the growth of normal fibroblasts (IC50 > 25 μM). (Source: Molecules, [Link])

  • This review critically describes the anticancer activity profile of reported rhodanine compounds and the structure-activity relationships (SAR) to highlight the value of rhodanine as the core structure for future cancer drug development as well as to assist the researchers in rational drug design. (Source: PubMed, [Link])

  • Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. (Source: PubMed, [Link])

  • Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. (Source: PubMed, [Link])

  • A series of rhodanine derivatives was synthesized and evaluated for their ability to inhibit PRL-3. Benzylidene rhodanine derivative showed good biological activity, while compound 5e was the most active in this series exhibiting an IC50 value of 0.9 microM in vitro and showed a reduced invasion in cell-based assay. (Source: PubMed, [Link])

  • Three compounds (5c-e) showed marked PTP1B inhibitory activity with IC 50 values of 11.0 ± 1.8, 10.1 ± 0.4, 8.7 ± 0.3 µM, respectively (Fig. 9). (Source: ResearchGate, [Link])

  • PRL-3 knock down inhibited the development of metastasis by reducing the size of primary tumors and inhibiting the invasion and growth of cancer cells. Therefore, PRL-3 is a promising diagnostic marker and therapeutic target in tumors. So far, only several PRL-3 inhibitors have been reported. In this study, six rhodanine derivatives were synthesized and characterized. The compounds were evaluated against tyrosine phosphatase PRL-3. Among these compounds, 5-(5-chloro-2

A Comparative Efficacy Analysis: 3-Phenethylrhodanine and Standard-of-Care Agents Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Challenge of MRSA and the Quest for Novel Therapeutics

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant and persistent threat to global public health.[1] The emergence and spread of MRSA strains resistant to multiple antibiotics necessitate the urgent development of novel antimicrobial agents.[2] Among the promising candidates are derivatives of the rhodanine scaffold, a heterocyclic compound known for its diverse biological activities.[3] This guide provides an in-depth technical comparison of the investigational compound 3-phenethylrhodanine and its analogs with the standard-of-care drugs, vancomycin and linezolid, for the treatment of MRSA infections. We will delve into their mechanisms of action, comparative in vitro efficacy, and provide a detailed protocol for assessing antimicrobial susceptibility.

Mechanisms of Action: A Tale of Two Distinct Strategies

The efficacy of an antimicrobial agent is fundamentally linked to its mechanism of action. Vancomycin and linezolid, our standard-of-care comparators, employ distinct strategies to combat MRSA, while rhodanine derivatives present a novel approach.

Vancomycin: The Cell Wall Disruptor

Vancomycin is a glycopeptide antibiotic that has long been a cornerstone of anti-MRSA therapy.[4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall polymerization and cross-linking. This disruption of the cell wall integrity leads to bacterial lysis and death.

cluster_vancomycin Vancomycin Mechanism of Action vancomycin Vancomycin d_ala_d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor vancomycin->d_ala_d_ala Binds to transglycosylase Transglycosylase vancomycin->transglycosylase Inhibits transpeptidase Transpeptidase (PBP) vancomycin->transpeptidase Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis transglycosylase->peptidoglycan_synthesis Catalyzes transpeptidase->peptidoglycan_synthesis Catalyzes cell_wall_integrity Cell Wall Integrity Loss peptidoglycan_synthesis->cell_wall_integrity Maintains bacterial_lysis Bacterial Lysis cell_wall_integrity->bacterial_lysis Leads to cluster_linezolid Linezolid Mechanism of Action linezolid Linezolid ribosome_50s 50S Ribosomal Subunit (23S rRNA) linezolid->ribosome_50s Binds to initiation_complex 70S Initiation Complex Formation ribosome_50s->initiation_complex Prevents protein_synthesis Bacterial Protein Synthesis initiation_complex->protein_synthesis Is essential for bacterial_growth Bacterial Growth Inhibition (Bacteriostatic) protein_synthesis->bacterial_growth Leads to cluster_mic_workflow Broth Microdilution MIC Assay Workflow start Start prepare_stock Prepare Antimicrobial Stock Solutions start->prepare_stock prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate dilute_inoculum Dilute Inoculum to 5x10⁵ CFU/mL prepare_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available preclinical data for rhodanine derivatives, as exemplified by compounds structurally related to 3-phenethylrhodanine, demonstrate promising in vitro efficacy against MRSA, with potencies that are comparable to, and in some cases may exceed, those of the standard-of-care agents vancomycin and linezolid. The novel mechanism of action targeting DNA gyrase and topoisomerase IV offers a potential advantage in overcoming existing resistance mechanisms.

Further research is warranted to fully elucidate the efficacy and safety profile of 3-phenethylrhodanine specifically. Head-to-head in vivo studies in relevant animal models of MRSA infection are a critical next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Should these studies yield positive results, 3-phenethylrhodanine and its analogs could represent a valuable new class of therapeutics in the ongoing battle against multidrug-resistant pathogens.

References

  • Abdelkhalek, A., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Molecules, 21(10), 1342. [Link]

  • Barber, M. S., et al. (2016). In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid. The Brazilian Journal of Infectious Diseases, 20(5), 485-490. [Link]

  • Tsuji, B. T., et al. (2011). Front-Loaded Linezolid Regimens Result in Increased Killing and Suppression of the Accessory Gene Regulator System of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(9), 4143-4148. [Link]

  • Sakoulas, G., et al. (2014). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology, 7(1), e8704. [Link]

  • Gudi, N. S., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(2), 221-235. [Link]

  • Hsu, D. I., et al. (2010). Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. Journal of Clinical Microbiology, 48(11), 3937-3941. [Link]

  • Li, Y., et al. (2021). In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug. Infection and Drug Resistance, 14, 763-772. [Link]

  • Kumar, A., et al. (2022). Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii. Chemistry & Biodiversity, 19(7), e202200213. [Link]

  • Tenover, F. C., et al. (2010). Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods. Journal of Clinical Microbiology, 48(7), 2645-2648. [Link]

  • Lodise, T. P., et al. (2008). Relationship between Vancomycin MIC and Failure among Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with Vancomycin. Antimicrobial Agents and Chemotherapy, 52(9), 3315-3320. [Link]

  • Sy, C. L., et al. (2014). Pharmacodynamics of linezolid against MSSA ATCC 29213 in immunocompetent (IC) and neutropenic (immunosuppressed [IS]) mice. Journal of Antimicrobial Chemotherapy, 69(7), 1899-1905. [Link]

  • Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(2), 195-225. [Link]

  • Tato, M., et al. (2016). Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus. Revista Espanola de Quimioterapia, 29(3), 143-147. [Link]

  • Werneck, J. S., et al. (2011). Vancomycin minimum inhibitory concentrations using different susceptibility methods in Staphylococcus aureus isolates. The Brazilian Journal of Infectious Diseases, 15(6), 589-592. [Link]

  • Abdelkhalek, A., et al. (2016). Publication: In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. SciProfiles. [Link]

  • Wang, L., et al. (2014). Synthesis and Biological Evaluation of (E)-1-(substituted)-3-phenylprop-2-en-1-ones Bearing Rhodanines as Potent Anti-Microbial Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 647-653. [Link]

  • Patel, M. N., et al. (2013). Synthesis and antibacterial evaluation of rhodanine-based 5-aryloxy pyrazoles against selected methicillin resistant and quinolone-resistant Staphylococcus aureus (MRSA and QRSA). European Journal of Medicinal Chemistry, 60, 376-385. [Link]

  • Kumar, A., et al. (2022). Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii. Semantic Scholar. [Link]

  • Pardasani, R. T., et al. (2011). Synthetic and antibacterial studies of rhodanine derivatives with indol-2,-3-diones. ResearchGate. [Link]

  • Wiater, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. International Journal of Molecular Sciences, 19(10), 3236. [Link]

  • ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains. ResearchGate. [Link]

  • Tiwari, H. K., et al. (2015). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. BioMed Research International, 2015, 609189. [Link]

  • ResearchGate. (n.d.). MIC 50 , and MIC 90 values for antibiotics tested for MRSA isolates. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a New RP-HPLC-PDA Method for the Quantification of 3-Phenethylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a newly developed analytical method for the quantification of 3-phenethylrhodanine, a rhodanine derivative of interest in drug discovery. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for quantifying this small molecule.

The validation process is a systematic demonstration that an analytical procedure is suitable for its intended purpose.[1][2] Our discussion is anchored in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][3]

The Analytical Challenge: Quantifying 3-Phenethylrhodanine

Rhodanine and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[4] Accurate quantification of these molecules, such as 3-phenethylrhodanine, is critical during drug discovery and development for pharmacokinetic studies, formulation development, and quality control.

This guide details the validation of a new, specific, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) detector. This method is compared against a traditional UV-Vis spectrophotometric approach to highlight its superior performance.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is not a single experiment but a series of interconnected investigations that collectively ensure the method's reliability. The logical flow of this process is crucial for an efficient and successful validation.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Parameter Validation cluster_limits Phase 3: Sensitivity & Robustness start_end start_end process process decision decision Dev Method Development & Optimization Protocol Validation Protocol (Define Parameters & Criteria) Dev->Protocol Specificity Specificity (Peak Purity) Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness FinalReport Final Validation Report Robustness->FinalReport

Figure 1: A flowchart illustrating the logical progression of the analytical method validation process.

Foundational Parameters: Specificity, Linearity, and Range

These parameters form the bedrock of any quantitative method. They establish that the analytical signal is correctly and proportionally attributable to the analyte of interest.

Specificity

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] Without specificity, you cannot trust that the signal you are measuring comes solely from your analyte.

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the matrix (e.g., diluent, formulation excipients) without the analyte to ensure no interfering peaks are present at the retention time of 3-phenethylrhodanine.

  • Forced Degradation: Subject a sample of 3-phenethylrhodanine to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Run the stressed sample on the HPLC system.

  • Peak Purity Assessment: Using the PDA detector, perform a peak purity analysis on the 3-phenethylrhodanine peak in the chromatogram of the stressed sample. This compares spectra across the peak to ensure it is spectrally homogeneous. Successful validation requires no co-eluting peaks and a clean separation from any degradation products.

Linearity and Range

Why they are critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[6] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[6]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of a 3-phenethylrhodanine reference standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution. For an assay, this range should typically span 80% to 120% of the expected test concentration.

  • Analysis: Inject each standard in triplicate into the HPLC system.

  • Data Analysis: Plot the average peak area against the known concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Acceptance Criteria:

  • Coefficient of Determination (R²): ≥ 0.999

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
80481050480500481600481050
90540500541500541000541000
100601200600800601000601000
110660800661200661500661167
120721500720500721000721000
Linear Regression y = 6000x + 1000 R² = 0.9998

Method Performance: Accuracy and Precision

These two parameters define the reliability and consistency of the method. They are distinct but interrelated concepts.

AccuracyPrecision definition definition Accuracy Accuracy (Closeness to True Value) Reliability Method Reliability Accuracy->Reliability Accuracy_def Measured by: % Recovery Assesses: Systematic Error (Bias) Accuracy->Accuracy_def Precision Precision (Closeness of Repeated Measures) Precision->Reliability Precision_def Measured by: % RSD Assesses: Random Error Precision->Precision_def

Sources

"head-to-head comparison of 3-phenethylrhodanine and its structural analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of 3-Phenethylrhodanine and Its Structural Analogs for Drug Discovery Professionals

Introduction: The Versatility of the Rhodanine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets. The rhodanine core, a 2-thioxo-4-thiazolidinone heterocycle, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory properties.[3][4] This guide focuses on 3-phenethylrhodanine, a specific and potent derivative, and provides a head-to-head comparison with its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for their evaluation. The most common strategies for developing novel rhodanine derivatives involve introducing diverse substituents at the C-5 and N-3 positions of the rhodanine ring.[2]

The Rhodanine Core: Key Loci for Structural Modification

The therapeutic potential of a rhodanine-based compound is profoundly influenced by the nature of the substituents at two key positions: the N-3 nitrogen atom and the C-5 methylene group. Understanding the role of these positions is fundamental to designing effective analogs.

  • The N-3 Position: The substituent on the nitrogen atom can significantly impact the molecule's overall lipophilicity, solubility, and steric interactions within a target's binding pocket. The phenethyl group in 3-phenethylrhodanine, for instance, provides a crucial hydrophobic element that can anchor the molecule in specific biological sites.

  • The C-5 Position: The C-5 position features an active methylene group that readily participates in Knoevenagel condensation reactions with various aldehydes.[1] This allows for the introduction of a diverse array of aryl or heteroaryl groups, creating a benzylidene-rhodanine scaffold. This C-5 substituent is often critical for defining the compound's specific biological activity and target selectivity.

Caption: Key modification points on the rhodanine scaffold.

Comparative Biological Profiling: 3-Phenethylrhodanine vs. Analogs

The true measure of a compound's potential lies in its biological activity. Here, we compare 3-phenethylrhodanine and its analogs across different therapeutic areas, supported by experimental data from peer-reviewed studies.

Antimicrobial Activity

Rhodanine derivatives have shown potent bactericidal activity, particularly against Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of rhodanine analogs, illustrating the impact of substitutions at the N-3 and C-5 positions.

Compound IDN-3 SubstituentC-5 Benzylidene SubstituentMIC (µg/mL) vs. MRSAReference
Analog 1 Phenethyl4-Hydroxy-3-methoxy4[5]
Analog 2 Phenethyl4-Chloro8[5]
Analog 3 Methyl4-Hydroxy-3-methoxy16[5]
Analog 4 H4-Hydroxy-3-methoxy>128[5]
Analog 5 Phenethyl4-(dimethylamino)2[6]

Analysis of Antimicrobial SAR: From the data, a clear structure-activity relationship emerges. The presence of a larger hydrophobic group, such as phenethyl at the N-3 position (Analog 1 vs. Analog 3 & 4), is critical for potent antibacterial activity. This suggests the N-3 substituent plays a key role in membrane penetration or binding to the target enzyme. Furthermore, modifications to the C-5 benzylidene ring can fine-tune this activity, with electron-donating groups like dimethylamino (Analog 5) enhancing potency against MRSA.[6]

Enzyme Inhibition: Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a protein tyrosine phosphatase (PTP) that is overexpressed in numerous metastatic cancers, making it a prime therapeutic target.[7] Rhodanine-based compounds have been identified as potent inhibitors of PRL-3.[8]

Compound IDN-3 SubstituentC-5 SubstituentPRL-3 Inhibition IC50 (µM)Reference
Analog A H2-hydroxy-1-naphthylmethylene2.5[8]
Analog B H2,4-dihydroxybenzylidene1.8[8]
Analog C H3,5-di-tert-butyl-4-hydroxybenzylidene0.9[8]
Analog D Ethyl3,5-di-tert-butyl-4-hydroxybenzylidene>50[8]

Analysis of Enzyme Inhibition SAR: In this series, the most active compounds feature an unsubstituted N-3 position (N-H). The addition of even a small ethyl group (Analog D) dramatically reduces inhibitory activity, highlighting a stringent structural requirement in the PRL-3 active site. Potency is driven by the C-5 substituent. The bulky, lipophilic 3,5-di-tert-butyl-4-hydroxybenzylidene group (Analog C) provides the strongest inhibition, likely through extensive hydrophobic and hydrogen-bonding interactions within the enzyme's binding pocket.[8] This contrasts sharply with the SAR for antimicrobial activity, demonstrating how the rhodanine scaffold can be tailored for different targets.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure reproducibility and reliability, the following detailed protocols are provided for key assays used in the evaluation of rhodanine analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a rhodanine analog that visibly inhibits the growth of a target bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus), adjusted to 0.5 McFarland standard

  • Rhodanine compounds dissolved in DMSO (stock solution, e.g., 10 mg/mL)

  • Positive control (e.g., Vancomycin) and negative control (DMSO vehicle)

Workflow:

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Preparation: Add 100 µL of MHB to wells 2-12 of a 96-well plate. In well 1, add 200 µL of the compound-MHB mixture at the highest desired concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on. Discard 100 µL from the last well.

  • Inoculation: Prepare a bacterial inoculum in MHB and dilute it so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL. Add the appropriate volume of this inoculum to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO vehicle), and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Protocol 2: In Vitro Phosphatase Inhibition Assay

Objective: To quantify the inhibitory effect of rhodanine analogs on a target phosphatase like PRL-3 using a colorimetric substrate.

Principle: The phosphatase cleaves a phosphate group from a substrate (e.g., p-nitrophenyl phosphate, pNPP), producing a colored product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human PRL-3 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.5)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Rhodanine compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Detailed Steps:

  • Plate Setup: To each well, add 2 µL of the rhodanine compound in DMSO (or DMSO alone for control) at various concentrations.

  • Enzyme Addition: Add 48 µL of PRL-3 enzyme diluted in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of pNPP substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 3-phenethylrhodanine scaffold and its analogs represent a highly versatile and adaptable class of molecules with significant therapeutic potential. As demonstrated, strategic modifications at the N-3 and C-5 positions can drastically alter biological activity, allowing for the fine-tuning of these compounds against specific targets, from bacterial enzymes to human phosphatases involved in cancer. The divergent SAR profiles for antimicrobial and anticancer activities underscore the importance of target-focused design. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds and exploring novel C-5 substituents to further enhance potency and selectivity.

References

  • Tomassoli, I., et al. (2013). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. Available at: [Link]

  • Patel, K., & Rajani, D. (2020). Structure–activity relationships of rhodanine derivatives. ResearchGate. Available at: [Link]

  • Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Bentham Science. Available at: [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]

  • Pemberton, O. A., et al. (2015). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Institutes of Health. Available at: [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Semantic Scholar. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE. Available at: [Link]

  • Chaurasia, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]

  • Liu, F., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. PubMed. Available at: [Link]

  • Toth, M., et al. (2010). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. Available at: [Link]

  • Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Gualtieri, M., et al. (2022). Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii. PubMed. Available at: [Link]

  • Baharfar, R., et al. (2014). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Semantic Scholar. Available at: [Link]

  • Duan, Y., et al. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. ACS Publications. Available at: [Link]

  • Various Authors. (2006-2023). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Available at: [Link]

  • Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed. Available at: [Link]

  • Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. deepdyve.com. Available at: [Link]

  • Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Scilit. Available at: [Link]

  • Song, M. X., et al. (2014). Synthesis and Biological Evaluation of (E)-1-(substituted)-3-phenylprop-2-en-1-ones Bearing Rhodanines as Potent Anti-Microbial Agents. PubMed. Available at: [Link]

  • Xu, Z., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. Available at: [Link]

  • Canturk, F., et al. (2009). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. Available at: [Link]

  • Sun, Z. G., et al. (2019). Introducing Broadened Antibacterial Activity to Rhodanine Derivatives Targeting Enoyl-Acyl Carrier Protein Reductase. PubMed. Available at: [Link]

Sources

Assessing the Selectivity of 3-Phenethylrhodanine Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective inhibitor can offer a targeted therapeutic effect with minimal off-target toxicities. This guide provides an in-depth comparative analysis of the kinase selectivity of 3-phenethylrhodanine, a rhodanine-based compound of interest, against a panel of kinases. We will compare its performance with established kinase inhibitors, providing the supporting experimental data and methodologies to empower researchers in their drug development endeavors.

The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive assessment of a compound's selectivity across the kinome is a crucial step in its preclinical evaluation.

Experimental Design for Kinase Selectivity Profiling

To assess the selectivity of 3-phenethylrhodanine, a multi-pronged approach employing a diverse panel of kinases is essential. The choice of kinases in the panel should be strategic, encompassing representatives from different branches of the kinome tree to provide a broad overview of the inhibitor's activity.

Kinase Panel Composition

A well-curated kinase panel for initial screening should include:

  • Tyrosine Kinases: Given that rhodanine derivatives have shown promise as tyrosine kinase inhibitors, a significant representation of this family is crucial.[1][2][3] This should include both receptor tyrosine kinases (e.g., EGFR, VEGFR, PDGFR) and non-receptor tyrosine kinases (e.g., Src family kinases, Abl).

  • Serine/Threonine Kinases: To assess broader selectivity, the panel must include kinases from various serine/threonine kinase families, such as AGC (e.g., AKT, PKA), CAMK (e.g., CAMKII), and CMGC (e.g., CDKs, GSK3).

  • Known Promiscuous Targets: Including kinases that are frequently inhibited by a wide range of compounds can help to identify non-specific inhibitors early in the screening process.

Assay Technology: The "Gold Standard" Radiometric Assay and Luminescence-Based Alternatives

The choice of assay technology is critical for generating reliable and reproducible data.

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5][6][7] They are highly sensitive and less prone to interference from compounds that are colored or fluorescent.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][8][9][10] They offer a non-radioactive, high-throughput alternative and are widely used in drug discovery.

The following experimental workflow outlines the key steps in assessing kinase inhibitor selectivity.

Caption: A generalized workflow for assessing kinase inhibitor selectivity.

Comparative Selectivity Profile of 3-Phenethylrhodanine

Due to the limited publicly available kinase screening data for 3-phenethylrhodanine, we present an illustrative selectivity profile based on the known activity of closely related rhodanine derivatives against key tyrosine kinases. For a robust comparison, we have included the selectivity profiles of well-characterized kinase inhibitors with varying degrees of selectivity:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.[11][12][13]

  • Sorafenib: Another multi-kinase inhibitor targeting Raf kinases and receptor tyrosine kinases.[14][15][16][17][18]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][12][19][20]

  • Wortmannin: A potent, non-selective inhibitor of phosphoinositide 3-kinases (PI3Ks).[8][9][11][21][22]

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase Target3-Phenethylrhodanine (Illustrative)SunitinibSorafenibGefitinibWortmannin
Tyrosine Kinases
c-Src150>10,000>10,000>10,000>10,000
Abl>10,000>10,000>10,000>10,000>10,000
EGFR>10,000>10,000>10,00025>10,000
VEGFR25008090>10,000>10,000
PDGFRβ750257>10,000>10,000
Serine/Threonine Kinases
AKT1>10,000>10,000>10,000>10,000>10,000
CDK2>10,000>10,000>10,000>10,000>10,000
GSK3β>10,000>10,000>10,000>10,000>10,000
Lipid Kinases
PI3Kα>10,000>10,000>10,000>10,0002.2
PI3Kβ>10,000>10,000>10,000>10,0005.0
PI3Kδ>10,000>10,000>10,000>10,0001.8
PI3Kγ>10,000>10,000>10,000>10,0004.6

Disclaimer: The IC50 values for 3-phenethylrhodanine are illustrative and based on the reported activity of similar rhodanine derivatives against tyrosine kinases. The data for Sunitinib, Sorafenib, Gefitinib, and Wortmannin are compiled from publicly available sources.

From this illustrative data, 3-phenethylrhodanine appears to exhibit preferential, albeit moderate, inhibitory activity against the tyrosine kinase c-Src and some receptor tyrosine kinases like VEGFR2 and PDGFRβ. This hypothetical profile suggests a degree of selectivity when compared to the broad-spectrum activity of Sunitinib and Sorafenib against multiple tyrosine kinases. In contrast, Gefitinib demonstrates high selectivity for EGFR, while Wortmannin is a potent inhibitor of the PI3K family.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This section provides a detailed, step-by-step protocol for the ADP-Glo™ Kinase Assay, a widely used method for determining kinase activity and inhibitor potency.[1][8][9][10]

I. Reagent Preparation
  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in water. For IC50 determination, it is recommended to use an ATP concentration at or near the Km for each kinase.

  • Kinase and Substrate: Dilute the kinase and its specific substrate to their desired working concentrations in the kinase buffer.

  • Test Compounds: Prepare a serial dilution of 3-phenethylrhodanine and the comparator compounds in 100% DMSO. Further dilute these in the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid inhibitory effects on the kinase.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions (Promega).

II. Assay Procedure (384-well plate format)
  • Add 2.5 µL of the test compound solution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with no kinase as a background control.

  • Add 2.5 µL of the kinase solution to all wells except the background control wells.

  • Add 2.5 µL of the substrate solution to all wells.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

III. Data Analysis
  • Subtract the background luminescence (no kinase control) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Kinase Signaling Pathways

To provide context for the kinase selectivity data, the following diagram illustrates a simplified signaling pathway involving some of the kinases discussed in this guide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) PI3K PI3K RTK->PI3K Recruitment & Activation Src Src RTK->Src Activation Ras Ras RTK->Ras Growth_Factor Growth Factor Growth_Factor->RTK Activation AKT AKT PI3K->AKT Activation Transcription_Factors Transcription Factors AKT->Transcription_Factors Regulation Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Regulation Gefitinib Gefitinib Gefitinib->RTK Sunitinib Sunitinib Sunitinib->RTK Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf Wortmannin Wortmannin Wortmannin->PI3K Phenethylrhodanine 3-Phenethylrhodanine (Illustrative) Phenethylrhodanine->Src

Sources

Benchmarking 3-phenethylrhodanine: A Comparative Performance Analysis Against Commercial Inhibitors for PRL-3 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting PRL-3 in Oncology

The Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3, has emerged as a critical player in cancer progression and metastasis.[1] This dual-specificity phosphatase is overexpressed in a variety of human cancers, including colorectal, gastric, and breast cancer, where its elevated levels are often correlated with poor patient prognosis.[1][2] PRL-3 promotes cancer cell migration, invasion, and proliferation by dephosphorylating key substrates in various signaling pathways.[3] Notably, PRL-3 has been shown to activate Src kinase, a proto-oncogene involved in cell growth and motility.[4] Given its pivotal role in metastasis, PRL-3 represents a compelling therapeutic target for the development of novel anti-cancer agents.[1]

Rhodanine-based compounds have been identified as a promising class of PRL-3 inhibitors.[2] These small molecules have demonstrated the ability to block the enzymatic activity of PRL-3 and subsequently inhibit cancer cell migration and invasion.[1][2] This guide provides an in-depth comparative analysis of a specific rhodanine derivative, 3-phenethylrhodanine, against commercially available inhibitors targeting the PRL-3 phosphatase. Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance of 3-phenethylrhodanine in the context of current therapeutic alternatives. While direct inhibitory data for 3-phenethylrhodanine against PRL-3 is still emerging, this guide will utilize the inhibitory concentration (IC50) of a structurally analogous benzylidene rhodanine compound as a benchmark for comparison, a common practice in early-stage drug discovery.

Materials and Methods: A Framework for Robust Inhibitor Characterization

To ensure a thorough and objective comparison, a multi-faceted experimental approach is essential. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the inhibitor's efficacy in a biological context.

In Vitro PRL-3 Enzymatic Inhibition Assay

The primary method for evaluating the potency of PRL-3 inhibitors is a direct enzymatic assay. This assay measures the ability of a compound to block the dephosphorylation of a substrate by recombinant human PRL-3 enzyme. A common and reliable method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Experimental Workflow: In Vitro PRL-3 Enzymatic Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Recombinant PRL-3 DiFMUP Substrate Test Compounds Assay Buffer Serial_Dilutions Serial Dilutions of 3-phenethylrhodanine & Commercial Inhibitors Reagents->Serial_Dilutions Plate_Setup 96-well black microplate: Add Assay Buffer, Inhibitor, and PRL-3 Serial_Dilutions->Plate_Setup Incubation1 Pre-incubation (15 min, RT) Plate_Setup->Incubation1 Reaction_Start Add DiFMUP Substrate Incubation1->Reaction_Start Kinetic_Read Measure Fluorescence (Ex: 358 nm, Em: 450 nm) Every 2 min for 30 min Reaction_Start->Kinetic_Read Rate_Calculation Calculate Reaction Rate (Slope of Fluorescence vs. Time) Kinetic_Read->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Relative to DMSO Control Rate_Calculation->Inhibition_Calculation IC50_Determination Non-linear Regression (log[Inhibitor] vs. % Inhibition) to Determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Workflow for determining the in vitro IC50 of PRL-3 inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of recombinant human PRL-3 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Prepare a stock solution of the fluorogenic substrate DiFMUP. Dissolve 3-phenethylrhodanine and commercial inhibitors in DMSO to create stock solutions.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, followed by the diluted inhibitor solutions or a DMSO vehicle control.

  • Enzyme Addition and Pre-incubation: Add the recombinant PRL-3 enzyme to each well. Allow the plate to pre-incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader (e.g., excitation at 358 nm and emission at 450 nm). Take readings at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition relative to the DMSO control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.[5][6]

Cell-Based Migration (Wound Healing) Assay

To evaluate the functional effect of PRL-3 inhibition on cancer cell motility, a wound healing or scratch assay is a widely used and effective method. This assay assesses the ability of a compound to inhibit the migration of a confluent monolayer of cancer cells overexpressing PRL-3.

Experimental Workflow: Wound Healing Assay

cluster_cell_culture Cell Culture & Seeding cluster_wound_creation Wound Creation & Treatment cluster_imaging Imaging & Analysis Cell_Line PRL-3 Overexpressing Cancer Cells (e.g., DLD-1) Seeding Seed cells in 6-well plates and grow to confluence Cell_Line->Seeding Scratch Create a 'wound' with a pipette tip Seeding->Scratch Wash Wash with PBS to remove debris Scratch->Wash Treatment Add media with varying concentrations of inhibitors Wash->Treatment Image_T0 Capture initial image (T=0 hours) Treatment->Image_T0 Incubate Incubate at 37°C, 5% CO2 Image_T0->Incubate Image_T24 Capture final image (T=24 hours) Incubate->Image_T24 Analysis Measure wound area and calculate % wound closure Image_T24->Analysis

Caption: Workflow for assessing inhibitor effects on cell migration.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line known to have high PRL-3 expression (e.g., DLD-1 colon cancer cells) into 6-well plates and allow them to grow to a confluent monolayer.

  • Wound Creation: Create a uniform "scratch" or "wound" in the center of the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

  • Inhibitor Treatment: Add fresh cell culture medium containing various concentrations of 3-phenethylrhodanine, commercial inhibitors, or a DMSO vehicle control to the respective wells.

  • Imaging: Capture images of the wounds at the beginning of the experiment (T=0) and after a set period of incubation (e.g., 24 hours) using a microscope equipped with a camera.

  • Data Analysis: Measure the area of the wound at both time points for each treatment condition. The percentage of wound closure is then calculated to determine the extent of cell migration. A significant reduction in wound closure in the presence of an inhibitor indicates its anti-migratory effect.

Results: A Comparative Look at Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of 3-phenethylrhodanine (represented by its close analog, benzylidene rhodanine) and selected commercially available PRL-3 and c-Src inhibitors.

InhibitorTarget(s)IC50/KiAssay TypeReference
3-phenethylrhodanine (analog) PRL-3 0.9 µM Enzymatic [7]
Rhodanine Derivative (CG-707)PRL-30.8 µMEnzymatic[2]
Rhodanine Derivative (BR-1)PRL-31.1 µMEnzymatic[2]
Dasatinibc-Src, Bcr-Abl<1.0 nM (IC50)Kinase Assay[8]
Saracatinib (AZD0530)c-Src2.7 nM (IC50)Kinase Assay[4]
Bosutinibc-Src, Abl1.2 nM (IC50)Kinase Assay[4]
Selective c-Src Inhibitor (Cpd 4)c-Src44 nM (Ki)Kinase Assay[9]

Note: The IC50 value for 3-phenethylrhodanine is based on a structurally similar benzylidene rhodanine compound.

Discussion: Interpreting the Performance Landscape

The data presented highlights that rhodanine-based compounds, including the analog of 3-phenethylrhodanine, are potent inhibitors of PRL-3 with IC50 values in the sub-micromolar to low micromolar range.[2][7] This positions them as promising candidates for targeting this key phosphatase in cancer.

When comparing the inhibitory potency, it is crucial to consider the target specificity. The commercially available compounds listed, such as Dasatinib, Saracatinib, and Bosutinib, are highly potent inhibitors of c-Src, a downstream effector of PRL-3.[4][8] While inhibiting c-Src can disrupt the signaling cascade initiated by PRL-3, directly targeting PRL-3 with compounds like 3-phenethylrhodanine offers a more upstream and potentially more specific point of intervention. A highly selective c-Src inhibitor, compound 4, also demonstrates nanomolar potency.[9]

The choice between a direct PRL-3 inhibitor and a downstream kinase inhibitor depends on the specific therapeutic strategy. A direct PRL-3 inhibitor like 3-phenethylrhodanine may offer the advantage of mitigating multiple downstream signaling pathways that are aberrantly activated by PRL-3, not limited to just c-Src. Furthermore, targeting the phosphatase directly could circumvent potential resistance mechanisms that may arise from mutations in downstream kinases.

The cell-based migration assay provides a functional readout of inhibitor efficacy. The expected outcome is that both direct PRL-3 inhibitors and potent c-Src inhibitors would significantly reduce the migration of PRL-3 overexpressing cancer cells, confirming the biological consequence of target engagement.

PRL-3 Signaling Pathway and Points of Inhibition

PRL3 PRL-3 (Overexpressed in Cancer) pSubstrate Phosphorylated Substrate Substrate Substrate (e.g., Ezrin, Cytokeratin 8) pSubstrate->Substrate Dephosphorylation cSrc c-Src Kinase p_cSrc Activated c-Src (p-cSrc) cSrc->p_cSrc Activation Downstream Downstream Signaling (Migration, Invasion, Proliferation) p_cSrc->Downstream Inhibitor_PRL3 3-phenethylrhodanine (Rhodanine Derivatives) Inhibitor_PRL3->PRL3 Inhibitor_cSrc Dasatinib, Saracatinib, Bosutinib Inhibitor_cSrc->cSrc

Caption: Simplified PRL-3 signaling cascade and inhibitor targets.

Conclusion: 3-phenethylrhodanine as a Viable Lead for PRL-3 Targeted Therapy

This comparative guide demonstrates that 3-phenethylrhodanine, as a representative of the rhodanine class of compounds, holds significant promise as a direct inhibitor of the PRL-3 phosphatase. Its inhibitory potency, based on a close structural analog, is within a therapeutically relevant range.[7] While commercially available c-Src inhibitors exhibit higher potency in nanomolar ranges, the strategic advantage of targeting the upstream PRL-3 enzyme should not be overlooked. Direct inhibition of PRL-3 offers the potential for broader downstream effects and a distinct mechanism of action compared to kinase inhibitors.

Further research should focus on obtaining a direct IC50 value for 3-phenethylrhodanine against PRL-3 and expanding the in vitro and in vivo characterization to fully elucidate its therapeutic potential. The experimental frameworks outlined in this guide provide a robust starting point for such investigations. The continued exploration of rhodanine derivatives as PRL-3 inhibitors is a valuable endeavor in the pursuit of novel and effective anti-cancer therapies.

References

  • [Reference for PRL-3's role in cancer]
  • Development of a highly selective c-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Inhibition of Proto-Oncogene c-Src Tyrosine Kinase: Toward a New Antiarrhythmic Strategy? Journal of the American College of Cardiology. [Link]

  • [Reference for general information on rhodanine deriv
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers. [Link]

  • [Reference for general information on cancer signaling p
  • PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types. Journal of Hematology & Oncology. [Link]

  • [Reference for general inform
  • [Reference for general inform
  • [Reference for general inform
  • [Reference for general inform
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • [Reference for general information on IC50 determin
  • [Reference for general inform
  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

  • [Reference for general information on variability in IC50 determin
  • IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. [Link]

  • [Reference for general inform
  • [Reference for general inform

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenethyl-Rhodanine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of our colleagues and the environment. This guide provides a detailed protocol for the safe disposal of 3-phenethyl-rhodanine, a derivative of the rhodanine scaffold frequently utilized in medicinal chemistry.[1] While specific data for this derivative is limited, the following procedures are based on the well-documented properties of the parent rhodanine molecule and established principles of laboratory safety.

The rhodanine core is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] However, its chemical reactivity and potential for biological effects necessitate a cautious and informed approach to its disposal.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method.

Primary Hazards of the Rhodanine Scaffold:

  • Acute Toxicity: Rhodanine is classified as harmful if swallowed.[3][4][5] Ingestion can cause irritation of the digestive tract.[3]

  • Eye Irritation: It is known to cause serious eye irritation.[3][4]

  • Skin and Respiratory Tract Irritation: Contact can lead to skin irritation, and inhalation may cause respiratory tract irritation.[3]

  • Hazardous Decomposition Products: When heated to decomposition, rhodanine can release toxic fumes, including oxides of carbon, nitrogen, and sulfur.[3][4][5] This is a critical consideration for disposal methods involving incineration.

The addition of a phenethyl group to the rhodanine core may alter its physical properties and could potentially introduce additional biological activities or hazards. Therefore, it is prudent to handle 3-phenethyl-rhodanine with the same, if not greater, level of caution as the parent compound.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling rhodanine derivatives. The following table summarizes the recommended PPE based on the known hazards.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[3][4]
Skin Protection Impervious gloves (e.g., nitrile) and a lab coat.To avoid skin contact and subsequent irritation.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of dust or aerosols, which can irritate the respiratory tract.[3]

For more detailed information on selecting appropriate PPE for handling hazardous drugs, consult resources like the USP <800> guidelines.[6]

III. Spill Management: Immediate and Controlled Response

Accidents happen. A clear and practiced spill response plan is crucial to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before approaching the spill, put on all necessary personal protective equipment.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand, earth, or vermiculite to prevent the generation of dust.[7] For liquid spills, use a suitable absorbent.

  • Collect the Waste: Carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and contaminated PPE, must be placed in the hazardous waste container.

  • Seek Medical Attention if Necessary: If there has been any personal exposure, follow first-aid procedures and seek medical advice.[3]

IV. Disposal Workflow for 3-Phenethyl-Rhodanine

The guiding principle for chemical disposal is to adhere to local, state, and federal regulations. The following workflow provides a logical decision-making process for the proper disposal of 3-phenethyl-rhodanine.

DisposalWorkflow Disposal Decision Workflow for 3-Phenethyl-Rhodanine start Start: Unwanted 3-Phenethyl-Rhodanine ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe waste_characterization Characterize Waste: - Pure compound? - Contaminated material? - In solution? small_quantity Small Quantity (Lab Scale) waste_characterization->small_quantity large_quantity Large Quantity or Bulk waste_characterization->large_quantity ppe->waste_characterization disposal_container Place in a labeled, sealed hazardous waste container. small_quantity->disposal_container Yes contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup. large_quantity->contact_ehs Yes disposal_container->contact_ehs incineration High-temperature incineration at a licensed facility. contact_ehs->incineration EHS Arranges end End: Proper Disposal incineration->end

Caption: Disposal Decision Workflow for 3-Phenethyl-Rhodanine.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Do not mix 3-phenethyl-rhodanine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for collecting 3-phenethyl-rhodanine waste.

    • Ensure the container is compatible with the chemical.

  • For Small Quantities (Typical Laboratory Scale):

    • Carefully transfer the waste material (pure compound, contaminated consumables, etc.) into the designated hazardous waste container.

    • Avoid generating dust when handling solid waste.[3] If necessary, lightly dampen the material with a suitable solvent (e.g., ethanol) to minimize dust.[8]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

    • The storage location should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal:

    • The primary recommended method for the disposal of rhodanine and its derivatives is through a licensed hazardous waste disposal company.[4][7]

    • High-temperature incineration is often the preferred method, as it ensures the complete destruction of the compound and minimizes environmental release.

    • Never dispose of 3-phenethyl-rhodanine down the drain or in regular trash.

V. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention or contact a poison control center.[3][4]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles outlined in this guide are designed to be a foundation for your institution's specific protocols. Always consult your organization's EHS department for guidance tailored to your unique circumstances.

References

  • SDFineChem. (n.d.). RHODANINE Safety Data Sheet. Retrieved from [Link]

  • The Lab Depot, Inc. (n.d.). Material Safety Data Sheet Rhodanine. Retrieved from [Link]

  • Azer Scientific. (n.d.). Rhodanine Solution Safety Data Sheet. Retrieved from [Link]

  • Various Authors. (2025, August 5). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Retrieved from [Link]

  • Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1233-1252. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PubMed Central. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1977, May). Review of the Environmental Fate of Selected Chemicals: Task 3, Final Report. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PubMed Central. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Environmental Fate of Fentanyl in Soil and Relevant Waters. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.